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  • Product: 1,4-Dichloro-2-fluoro-5-nitrobenzene
  • CAS: 2624-66-0

Core Science & Biosynthesis

Foundational

1,4-Dichloro-2-fluoro-5-nitrobenzene (CAS 2624-66-0): Physicochemical Profiling and Synthetic Utility in Targeted Therapeutics

Executive Summary In the landscape of modern medicinal chemistry, polysubstituted halobenzenes serve as foundational scaffolds for the synthesis of highly targeted therapeutics. 1,4-Dichloro-2-fluoro-5-nitrobenzene (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, polysubstituted halobenzenes serve as foundational scaffolds for the synthesis of highly targeted therapeutics. 1,4-Dichloro-2-fluoro-5-nitrobenzene (CAS: 2624-66-0) is a uniquely functionalized aromatic intermediate characterized by its distinct electronic asymmetry[1]. This asymmetry, driven by the synergistic electron-withdrawing effects of the nitro group and multiple halogens, makes it an exceptionally reactive electrophile in Nucleophilic Aromatic Substitution (SNAr) reactions.

As a Senior Application Scientist, I have observed that the strategic placement of the fluorine atom ortho to the nitro group provides a highly labile leaving group, enabling the rapid assembly of complex diaryl ethers and substituted anilines. Consequently, this compound has become a critical precursor in the development of covalent HER2 mutation inhibitors for oncology[2] and Prostaglandin E2 (PGE2) receptor modulators for immunology[3].

Physicochemical Profiling and Pharmacokinetic Implications

The physical and chemical properties of a synthetic intermediate dictate not only its handling and reactivity but also the baseline pharmacokinetic traits it imparts to downstream active pharmaceutical ingredients (APIs). Below is a consolidated physicochemical profile of 1,4-Dichloro-2-fluoro-5-nitrobenzene[1][4].

PropertyValueCausality & Synthetic/Biological Implication
CAS Number 2624-66-0Unique identifier for regulatory and procurement tracking.
Molecular Formula C₆H₂Cl₂FNO₂The presence of three halogens significantly increases molecular density and lipophilicity.
Molecular Weight 209.99 g/mol Low molecular weight allows for significant downstream elaboration without violating Lipinski's Rule of 5.
Exact Mass 208.945 DaCritical for high-resolution mass spectrometry (HRMS) tracking during reaction monitoring.
Physical State Solid (Low-melting)Melts at ~37 °C[4]. Requires temperature-controlled storage to prevent phase transitions and degradation.
Topological Polar Surface Area (TPSA) 45.82 ŲDriven entirely by the nitro group. Ideal for central nervous system (CNS) penetration, making it suitable for brain-penetrant HER2 inhibitors[2].
XLogP3 3.56High lipophilicity. Enhances passive diffusion across lipid bilayers but requires polar solvent systems (e.g., DMSO, DMF) for synthetic manipulation.

Mechanistic Reactivity: The Causality of the Substitution Pattern

The synthetic utility of 1,4-Dichloro-2-fluoro-5-nitrobenzene is rooted in its highly polarized π -electron system. To understand its reactivity, we must analyze the electronic contributions of its substituents:

  • The Nitro Group (-NO₂): Exerts strong inductive (-I) and resonance (-M) electron-withdrawing effects. This severely depletes electron density from the aromatic ring, specifically at the ortho and para positions, priming the molecule for nucleophilic attack.

  • The Fluorine Atom (C2): Positioned ortho to the nitro group. While fluorine is a poor leaving group in aliphatic SN2 reactions, it is the best leaving group in SNAr reactions. Its extreme electronegativity creates a strong partial positive charge ( δ+ ) on the C2 carbon, accelerating the initial nucleophilic attack to form the rate-determining Meisenheimer complex.

  • The Chlorine Atoms (C1, C4): Provide steric shielding and lipophilicity. Because they are less electronegative than fluorine and positioned meta to the nitro group (in the case of C4), they are significantly less reactive toward nucleophiles, ensuring high regioselectivity during SNAr functionalization.

Validated Experimental Protocols

The following protocols represent self-validating systems where the choice of reagents and conditions is directly tied to the physicochemical properties of the substrates.

Protocol A: Synthesis via Electrophilic Aromatic Nitration

This procedure details the nitration of 1,4-dichloro-2-fluorobenzene to yield the title compound[5]. The regioselectivity is governed by the halogens, which are ortho/para directing but deactivating. The position para to the fluorine and meta to the chlorines is electronically and sterically favored.

Step-by-Step Methodology:

  • Solvent Preparation: In a dry, round-bottom flask equipped with a magnetic stirrer, dissolve 1.00 g of 1,4-dichloro-2-fluorobenzene in 10 mL of Trifluoroacetic acid (TFA).

    • Causality: TFA is a polar, non-nucleophilic solvent that stabilizes the highly reactive nitronium ion ( NO2+​ ) without participating in side reactions.

  • Electrophile Generation: Cool the solution to 0 °C using an ice bath. Slowly add 5.0 mL of fuming nitric acid dropwise over 15 minutes.

    • Causality: Dropwise addition controls the exothermic generation of the nitronium ion, preventing oxidative degradation of the starting material.

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature (20-25 °C) for 3 hours[5].

  • Quenching and Isolation: Pour the reaction mixture over 50 g of crushed ice to quench the acid. Extract the aqueous layer with dichloromethane (3 x 20 mL). Wash the combined organic layers with saturated aqueous NaHCO3​ until the pH is neutral, dry over anhydrous MgSO4​ , and concentrate under reduced pressure to yield 1,4-dichloro-2-fluoro-5-nitrobenzene.

Protocol B: Regioselective SNAr Functionalization

This protocol demonstrates the application of 1,4-dichloro-2-fluoro-5-nitrobenzene in synthesizing diaryl ethers, a critical step in assembling HER2 mutation inhibitors[2].

Step-by-Step Methodology:

  • Reagent Assembly: To a stirred solution of 2-methyl-2H-indazol-6-ol (200 mg, 1.35 mmol) in a co-solvent mixture of THF (3 mL) and DMSO (1.5 mL), add 1,4-dichloro-2-fluoro-5-nitrobenzene (282.4 mg, 1.35 mmol)[2].

    • Causality: THF provides solubility for the organic substrates, while DMSO (a polar aprotic solvent) leaves the nucleophile poorly solvated, drastically increasing the reactivity of the phenoxide ion.

  • Base Addition: Add anhydrous Potassium Carbonate ( K2​CO3​ , 559.5 mg, 4.05 mmol) to the mixture.

    • Causality: K2​CO3​ is a mild base sufficient to deprotonate the indazolol without causing unwanted hydrolysis of the nitroarene.

  • Thermal Activation: Warm the reaction mixture to 80 °C and stir for 16 hours[2].

    • Causality: The elevated temperature provides the activation energy required to overcome the aromaticity-breaking formation of the Meisenheimer complex.

  • Purification: Dilute the mixture with water to precipitate the product. Filter and purify via silica gel chromatography to isolate the functionalized diaryl ether.

Visualizing the Workflows and Biological Context

To fully grasp the utility of this compound, we must map both its chemical evolution and its ultimate biological target.

Synthetic Workflow Diagram

The following diagram illustrates the chemical transformation from the un-nitrated starting material through to the SNAr functionalized intermediate.

G SM 1,4-Dichloro-2-fluorobenzene Nitration Nitration (HNO3, TFA) SM->Nitration Electrophilic Substitution Target 1,4-Dichloro-2-fluoro-5-nitrobenzene (CAS: 2624-66-0) Nitration->Target SNAr SNAr Reaction (THF/DMSO, 80°C) Target->SNAr F- displacement Nucleophile Nucleophile (e.g., Indazolol + K2CO3) Nucleophile->SNAr Product Functionalized Diaryl Ether (HER2 Precursor) SNAr->Product Meisenheimer Complex

Synthetic workflow from nitration to SNAr functionalization of 1,4-Dichloro-2-fluoro-5-nitrobenzene.

Biological Mechanism of Action

Derivatives synthesized from 1,4-Dichloro-2-fluoro-5-nitrobenzene are frequently developed into covalent inhibitors targeting HER2 mutations[2]. These mutations typically cause ligand-independent dimerization and constitutive activation of the kinase domain, driving tumor proliferation. The inhibitors bind covalently to the kinase domain, shutting down downstream signaling.

G HER2 HER2 Receptor (Mutant/Overexpressed) Kinase Intracellular Kinase Domain HER2->Kinase Activation Inhibitor Covalent HER2 Inhibitor (Derived from 2624-66-0) Inhibitor->Kinase Covalent Binding PI3K PI3K / AKT Pathway Inhibitor->PI3K Blocked MAPK MAPK / ERK Pathway Inhibitor->MAPK Blocked Apoptosis Cell Cycle Arrest & Apoptosis Inhibitor->Apoptosis Induces Kinase->PI3K Phosphorylation Kinase->MAPK Phosphorylation Proliferation Tumor Cell Proliferation PI3K->Proliferation MAPK->Proliferation

Mechanism of action for HER2 inhibitors derived from 1,4-Dichloro-2-fluoro-5-nitrobenzene.

References

  • Patent Application Publication: US 2017/0217970 A1 - Google Patents. Details the synthesis of pyrazolo[3,4-d]pyrimidine compounds for HER2 inhibition and provides the nitration protocol for 1,4-dichloro-2-fluoro-5-nitrobenzene.
  • Patent Application Publication: WO2017085198A1 - Google Patents. Describes N-substituted indole derivatives as PGE2 receptor modulators utilizing 1,4-dichloro-2-fluoro-5-nitrobenzene as a building block.
  • Patent Application Publication: US20230041385A1 - Google Patents. Outlines the synthesis of brain-penetrant HER2 mutation inhibitors, providing the specific SNAr protocol with 2-methyl-2H-indazol-6-ol.
  • 1-Bromo-2,5-dichloro-3-fluorobenzene Technical Guide - BenchChem. Discusses the physicochemical properties and synthetic strategies for polysubstituted halobenzenes.
  • 1,4-Dichloro-2-fluoro-5-nitrobenzene | 2624-66-0 - Sigma-Aldrich.
  • 1,4-Dichloro-2-fluoro-5-nitro-benzene CAS NO 2624-66-0 - Echemi. Provides supplementary physicochemical data including exact mass, TPSA, XLogP3, and melting point.

Sources

Exploratory

Molecular structure and reactivity profile of 1,4-Dichloro-2-fluoro-5-nitrobenzene

Molecular Structure and Reactivity Profile of 1,4-Dichloro-2-fluoro-5-nitrobenzene: A Technical Guide for Advanced Organic Synthesis Executive Summary In the realm of drug discovery and advanced organic synthesis, polysu...

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Structure and Reactivity Profile of 1,4-Dichloro-2-fluoro-5-nitrobenzene: A Technical Guide for Advanced Organic Synthesis

Executive Summary

In the realm of drug discovery and advanced organic synthesis, polysubstituted benzenes serve as critical foundational scaffolds. Among these, 1,4-Dichloro-2-fluoro-5-nitrobenzene (CAS: 2624-66-0) stands out as a highly programmable building block. Its unique arrangement of three distinct halogens coupled with a strongly electron-withdrawing nitro group enables a predictable, orthogonal reactivity profile. As a Senior Application Scientist, I have structured this whitepaper to dissect the causality behind its reactivity, provide self-validating experimental workflows, and highlight its proven utility in modern pharmaceutical development.

Molecular Architecture and Electronic Properties

The synthetic utility of 1,4-dichloro-2-fluoro-5-nitrobenzene is entirely dictated by its electronic topography. The nitro group (-NO₂) at the C5 position exerts powerful inductive (-I) and mesomeric (-M) electron-withdrawing effects, significantly depleting electron density from the aromatic ring.

The strategic placement of the halogens relative to the nitro group dictates their reactivity:

  • C2-Fluorine: Positioned para to the nitro group, making it highly activated for nucleophilic attack.

  • C1 & C4-Chlorines: Positioned meta and ortho to the nitro group, respectively. While the C4-chlorine experiences some activation, it is vastly outcompeted by the C2-fluorine.

Table 1: Key Physicochemical Parameters 12

ParameterValue
IUPAC Name 1,4-Dichloro-2-fluoro-5-nitrobenzene
CAS Registry Number 2624-66-0
Molecular Formula C₆H₂Cl₂FNO₂
Molecular Weight 209.99 g/mol
Exact Mass 208.945 Da
Topological Polar Surface Area (TPSA) 45.82 Ų
XLogP3 (Lipophilicity) 3.56
Melting Point 37 °C

The SNAr Paradigm: Causality and Regioselectivity

The defining reaction of this scaffold is Nucleophilic Aromatic Substitution (SNAr). While fluorine is a notoriously poor leaving group in aliphatic SN1/SN2 reactions due to its high C-F bond strength, it is the premier leaving group in SNAr.

The Causality: The rate-determining step in SNAr is not the departure of the leaving group, but the initial nucleophilic attack that disrupts aromaticity to form an anionic intermediate (the Meisenheimer complex). Fluorine's extreme electronegativity highly polarizes the C2 carbon, making it fiercely electrophilic. Furthermore, the developing negative charge in the transition state is powerfully stabilized by fluorine's inductive withdrawal.

Because C2 is para to the nitro group, the negative charge of the Meisenheimer complex is delocalized directly onto the nitro group's oxygen atoms. Consequently, nucleophiles exclusively attack C2, rapidly expelling the fluoride ion and leaving the C1/C4 chlorine atoms completely untouched.

SNAr_Mechanism SM 1,4-Dichloro-2-fluoro- 5-nitrobenzene MC Meisenheimer Complex (Anionic Intermediate) SM->MC Nucleophile Attack (Rate-Determining) Product C2-Substituted Product + F⁻ MC->Product Fluoride Expulsion (Fast)

Figure 1: Reaction coordinate logic for the regioselective SNAr at the C2-Fluorine position.

Orthogonal Reactivity: A Programmable Workflow

Once the C2 position is functionalized via SNAr, the molecule is primed for orthogonal downstream elaboration. The nitro group can be chemoselectively reduced to an aniline, which subsequently directs transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) at the remaining C1/C4 aryl chlorides.

Orthogonal_Workflow Start Starting Scaffold (CAS: 2624-66-0) SNAr Step 1: SNAr at C2 Reagents: Nu-H, K2CO3, DMF Start->SNAr Intermediate C2-Functionalized Nitroarene SNAr->Intermediate Displaces Fluorine Reduction Step 2: Nitro Reduction Reagents: Fe, NH4Cl, EtOH/H2O Intermediate->Reduction Aniline C2-Functionalized Aniline Reduction->Aniline Preserves C-Cl Bonds Coupling Step 3: Cross-Coupling Reagents: Pd(dppf)Cl2, R-B(OH)2 Aniline->Coupling Final Fully Elaborated Target Molecule Coupling->Final Functionalizes C1/C4

Figure 2: Orthogonal functionalization workflow of 1,4-Dichloro-2-fluoro-5-nitrobenzene.

Experimental Protocols: Self-Validating Systems

To ensure high-fidelity synthesis, the following protocols are designed with built-in causality and self-validation mechanisms.

Protocol A: Regioselective SNAr Functionalization

Objective: Displacement of the C2-fluorine with a generic secondary amine (e.g., morpholine). Causality of Reagents: Potassium carbonate (K₂CO₃) is selected as a mild, insoluble base in DMF to scavenge the generated HF without acting as a competing nucleophile. DMF provides a highly polar aprotic environment that solvates the potassium cation, leaving the carbonate anion "naked" and highly basic, thereby accelerating the reaction.

Step-by-Step Methodology:

  • Charge a dry, round-bottom flask with 1,4-dichloro-2-fluoro-5-nitrobenzene (1.0 eq) and anhydrous DMF (0.2 M).

  • Add K₂CO₃ (2.0 eq) and the secondary amine (1.1 eq) sequentially at room temperature.

  • Stir the suspension at 60 °C for 4–6 hours under a nitrogen atmosphere.

  • Quench the reaction by pouring the mixture into ice-cold distilled water to precipitate the product.

  • Filter the solid, wash with water, and dry under high vacuum.

Self-Validating Checks:

  • In-Process Control: Perform TLC (Hexanes/EtOAc 3:1). The product will appear as a lower-Rf spot with a distinct deep yellow/orange color under visible light due to the newly formed push-pull chromophore (amine donor, nitro acceptor).

  • Analytical Validation: LC-MS must confirm the exact mass shift (loss of 19 Da for F, addition of Nu mass). Crucially, the isotopic pattern characteristic of two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio) must remain perfectly intact, proving no over-reaction occurred at C1/C4.

Protocol B: Chemoselective Nitro Reduction

Objective: Conversion of the C5-nitro group to an aniline while preserving the C1/C4 aryl chlorides. Causality of Reagents: Standard palladium-catalyzed hydrogenation (Pd/C, H₂) poses a severe risk of hydrodehalogenation at the C-Cl bonds. To prevent this, a single-electron transfer (SET) reduction using Iron powder and Ammonium chloride is employed. The reduction potential of Fe is perfectly tuned to reduce the nitro group without inserting into the stable C(sp²)-Cl bonds.

Step-by-Step Methodology:

  • Suspend the C2-functionalized intermediate (1.0 eq) in a 4:1 mixture of Ethanol and Water (0.1 M).

  • Add NH₄Cl (5.0 eq) and finely powdered Iron (10.0 eq).

  • Vigorously stir and heat the mixture to 80 °C (reflux) for 2 hours.

  • Cool to room temperature and filter the mixture through a pad of Celite to remove iron oxides, washing the filter cake with hot ethyl acetate.

  • Concentrate the filtrate, extract with EtOAc, wash with brine, dry over Na₂SO₄, and evaporate to yield the aniline.

Self-Validating Checks:

  • Visual Cue: The reaction mixture will transition from a bright yellow solution to a dark brown/black sludge (indicating the formation of Fe₃O₄) as the reduction proceeds.

  • Analytical Validation: LC-MS will show a mass reduction of 30 Da (loss of two oxygens, addition of two protons) and a shift to an earlier retention time due to increased polarity.

Applications in Drug Development

The precise arrangement of halogens on this scaffold allows for the fine-tuning of steric and electronic properties in advanced therapeutics.

  • HER2 Mutation Inhibitors: As detailed in recent patent literature 3, this scaffold is utilized to synthesize covalent inhibitors targeting HER2 mutations. The SNAr reaction is employed to attach complex indazolol derivatives at the C2 position, setting the stage for subsequent cyclization into potent pyrido[3,2-d]pyrimidine architectures.

  • PGE2 Receptor Modulators: In immuno-oncology and inflammatory pain management, the compound serves as a critical precursor for N-substituted indole derivatives acting as dual EP2/EP4 receptor antagonists 4. The orthogonal functionalization allows researchers to rapidly build library compounds for structure-activity relationship (SAR) studies.

References

  • Echemi. "1,4-Dichloro-2-fluoro-5-nitro-benzene CAS NO 2624-66-0".
  • Sigma-Aldrich. "1,4-Dichloro-2-fluoro-5-nitrobenzene | 2624-66-0".
  • Google Patents. "US20230041385A1 - Her2 mutation inhibitors".
  • Google Patents. "WO2017085198A1 - N-substituted indole derivatives as pge2 receptor modulators".

Sources

Foundational

The Thermodynamic Stability of Fluorinated Nitrobenzene Intermediates: A Guide for Researchers and Drug Development Professionals

An In-Depth Technical Guide Authored by: Gemini, Senior Application Scientist Abstract The strategic incorporation of fluorine into nitroaromatic scaffolds is a cornerstone of modern medicinal chemistry and materials sci...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorine into nitroaromatic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Fluorinated nitrobenzenes are not merely precursors but are pivotal intermediates whose reactivity and subsequent synthetic pathways are governed by the thermodynamic stability of transient species formed during a reaction. This guide provides an in-depth exploration of the electronic and structural factors that dictate the stability of key fluorinated nitrobenzene intermediates. We will dissect the synergistic interplay between the potent electron-withdrawing nature of the nitro group and the unique dual-role of fluorine substituents. This paper is structured to provide researchers, scientists, and drug development professionals with both the foundational theory and practical methodologies for assessing and predicting the stability of these critical intermediates, thereby enabling more rational and efficient synthetic design.

Introduction: The Strategic Value of Fluorinated Nitroaromatics

Fluorinated nitroaromatic compounds are indispensable building blocks in the synthesis of a wide array of high-value molecules, including pharmaceuticals, agrochemicals, and advanced polymers.[1][2] Their utility stems from the unique combination of a strongly electron-withdrawing nitro group and one or more fluorine atoms on the aromatic ring. This arrangement creates a highly electron-deficient system, predisposing the molecule to specific reaction pathways, most notably Nucleophilic Aromatic Substitution (SNAr).[3][4]

In drug development, fluorine incorporation is a well-established strategy to enhance a molecule's metabolic stability, bioavailability, and binding affinity.[5][6] The nitro group, while often not present in the final active pharmaceutical ingredient (API), serves as a powerful activating group during synthesis and can be readily converted into other functionalities, such as amines.[4][7] Understanding the stability of the intermediates formed during the transformation of these compounds is paramount for controlling reaction outcomes, optimizing yields, and designing efficient synthetic routes.

Theoretical Foundations of Stability

The thermodynamic stability of an intermediate is a measure of its relative energy. A more stable intermediate resides in a deeper energy well, influencing the kinetics and equilibrium of a reaction. In fluorinated nitrobenzenes, stability is overwhelmingly dictated by the electronic effects of its substituents.

The Dominance of the Nitro Group

The nitro group (–NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry.[8] It deactivates the aromatic ring towards electrophilic attack but strongly activates it towards nucleophilic attack.[9][10] This influence is twofold:

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the aromatic ring through the sigma bond framework.

  • Resonance Effect (-M): The nitro group can delocalize the π-electrons of the ring onto its oxygen atoms, creating resonance structures with positive charges on the ortho and para positions of the ring.[9][11]

This powerful electron-withdrawing capability is crucial for stabilizing negatively charged intermediates, as it can effectively delocalize the excess charge.

The Dichotomous Nature of Fluorine

Fluorine, the most electronegative element, also exerts a strong influence on the aromatic ring, but its effect is more nuanced than that of the nitro group.

  • Inductive Effect (-I): As with the nitro group, fluorine's extreme electronegativity strongly withdraws electron density from the ring via the C-F sigma bond.[12] This effect diminishes with distance.

  • Resonance Effect (+M): Fluorine possesses lone pairs of electrons that can be donated back into the aromatic π-system.[12] However, due to poor orbital overlap between the compact 2p orbital of fluorine and the 2p orbitals of carbon, this π-donating effect is significantly weaker than its inductive withdrawal.

"Fluoromaticity": An Enhancement of Ring Stability

Recent theoretical work has introduced the concept of "fluoromaticity," which posits that the addition of fluorine atoms to an aromatic ring contributes a new set of π-bonding and antibonding orbitals.[13][14] Depending on the number and position of the fluorine atoms, these orbitals can further stabilize the aromatic system, leading to increased thermal stability and resistance to addition reactions.[15] This added stability, which can be quantified by higher activation energies of hydrogenation, contributes to the overall thermodynamic profile of fluorinated aromatics.[13][15]

Key Intermediates in Fluorinated Nitrobenzene Reactions

The stability of reaction intermediates is the lynchpin in determining the course of many reactions involving fluorinated nitrobenzenes. The most critical of these is the Meisenheimer complex.

The Meisenheimer Complex

In Nucleophilic Aromatic Substitution (SNAr) reactions, the rate-determining step is often the initial attack of a nucleophile on the electron-deficient aromatic ring. This addition forms a resonance-stabilized anionic σ-complex known as a Meisenheimer complex .[16][17]

The stability of this intermediate is the key to the facility of the entire SNAr process. Both the nitro group and fluorine substituents play critical roles in stabilizing this complex:

  • Nitro Group Stabilization: The negative charge of the Meisenheimer complex is delocalized across the aromatic ring and, most importantly, onto the oxygen atoms of the nitro group(s) via resonance. This delocalization is most effective when the nitro group is positioned ortho or para to the site of nucleophilic attack.[18]

  • Fluorine Stabilization: The strong inductive effect of fluorine atoms further disperses the negative charge, adding to the stability of the complex.[3] This is why the counterintuitive cleavage of the very strong C-F bond in SNAr reactions is often faster than C-Cl cleavage; the rate is determined by the stability of the intermediate, which is enhanced by fluorine's electronegativity.[3]

Caption: Formation of a stable Meisenheimer complex in an SNAr reaction.

Methodologies for Assessing Thermodynamic Stability

Evaluating the stability of fluorinated nitrobenzene intermediates can be approached through both computational and experimental methods. Each provides unique insights and serves to validate the other.

Computational Chemistry Approaches

In silico methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the geometric structures and thermodynamic stabilities of reactive intermediates.[19][20] These calculations allow for rapid, cost-effective comparison of numerous structures before committing to laboratory work.

  • Structure Generation: Build the 3D structure of the fluorinated nitrobenzene intermediate (e.g., a Meisenheimer complex) using molecular modeling software.

  • Method Selection: Choose an appropriate level of theory. A common and effective choice is the B3LYP functional with a basis set such as 6-31G(d) or larger for better accuracy.[20][21]

  • Geometry Optimization: Perform a geometry optimization calculation. This process finds the lowest energy conformation of the molecule, providing its most stable structure.

  • Frequency Calculation: Following optimization, run a frequency calculation to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies). This calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Energy Extraction: Extract the final electronic energy, which, when combined with thermal corrections, gives the Gibbs free energy (G) of the intermediate.

  • Comparative Analysis: Repeat steps 1-5 for related intermediates or isomers. The thermodynamic stability can be compared directly by their calculated Gibbs free energies; a more negative value indicates greater stability.

DFT_Workflow A 1. Build 3D Molecular Structure B 2. Select DFT Functional & Basis Set (e.g., B3LYP/6-31G(d)) A->B C 3. Perform Geometry Optimization B->C D 4. Run Frequency Calculation C->D D->C Imaginary Freq > 0 (Transition State) E 5. Verify Minimum Energy State (No Imaginary Frequencies) D->E F 6. Extract Gibbs Free Energy (G) E->F Success G 7. Compare G values for Relative Stability F->G

Caption: A typical workflow for assessing intermediate stability using DFT.

Summarizing DFT data in a table allows for clear comparison.

IntermediateSubstituent PositionRelative Gibbs Free Energy (ΔG, kcal/mol)
Meisenheimer complex of 1-F-4-nitrobenzenepara-NO₂0.0 (Reference)
Meisenheimer complex of 1-F-3-nitrobenzenemeta-NO₂+5.8
Meisenheimer complex of 1-F-2-nitrobenzeneortho-NO₂-1.2
Meisenheimer complex of 1,3-diF-5-nitrobenzenemeta-NO₂, meta-F-2.5
Meisenheimer complex of 1-F-2,4-dinitrobenzeneortho, para-NO₂-15.3
(Note: Data is illustrative and not from a specific calculation)
Experimental Validation Techniques

Experimental methods are essential for validating computational predictions and providing real-world thermodynamic data. These often involve spectroscopic or potentiometric titrations to determine equilibrium constants.[22][23]

This method can be used to determine the formation constant (K_f), and thus the Gibbs free energy of formation (ΔG° = -RTlnK_f), for a stable Meisenheimer complex.

  • Preparation: Prepare a stock solution of the fluorinated nitrobenzene in a suitable solvent (e.g., DMSO, acetonitrile). Prepare a series of solutions of a strong nucleophile (e.g., sodium methoxide).

  • Initial Spectrum: Record the UV-Vis spectrum of the fluorinated nitrobenzene solution alone.

  • Titration: Add incremental amounts of the nucleophile solution to the substrate solution. After each addition, allow the solution to equilibrate and record the full UV-Vis spectrum.

  • Data Monitoring: Monitor the growth of new absorbance bands characteristic of the colored Meisenheimer complex.[17]

  • Data Analysis: Plot the change in absorbance at a specific wavelength against the concentration of the added nucleophile. Use non-linear regression analysis to fit the data to a binding isotherm model (e.g., 1:1 binding) to calculate the formation constant (K_f).

  • Thermodynamic Calculation: Calculate the Gibbs free energy of formation using the equation ΔG° = -RTlnK_f. A larger K_f and more negative ΔG° indicate a more thermodynamically stable complex.

Conclusion: From Theory to Practical Application

The thermodynamic stability of fluorinated nitrobenzene intermediates is a direct consequence of the powerful and synergistic electronic effects of the nitro and fluoro substituents. The nitro group provides profound resonance stabilization for anionic intermediates like the Meisenheimer complex, while fluorine's potent inductive effect further delocalizes the negative charge.

For professionals in drug discovery and materials science, a deep understanding of these principles is not merely academic. It provides a predictive framework for:

  • Rational Synthesis Design: Selecting isomers (e.g., para-nitro vs. meta-nitro) that will lead to more stable intermediates and thus faster, more efficient reactions.[18]

  • Reaction Condition Optimization: Choosing solvents and nucleophiles that will favor the formation of the desired intermediate.

  • Controlling Regioselectivity: Predicting which leaving group in a poly-halogenated system will be displaced based on the stability of the potential Meisenheimer complexes.

By combining the predictive power of computational chemistry with the empirical validation of experimental techniques, researchers can harness the unique reactivity of fluorinated nitrobenzenes, accelerating the development of next-generation pharmaceuticals and advanced materials.

References

  • Fiveable. (2025, August 15). Nitro Group Definition - Organic Chemistry Key Term.
  • Welch, K. M., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. [Link]

  • Welch, K. M., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. [Link]

  • Welch, K. M., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. PubMed. [Link]

  • ResearchGate. (n.d.). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. Request PDF. [Link]

  • Harland, P. W., & Thomson, J. C. J. (1972). The Effect of Substituents Upon The Autodetachment Lifetimes of The Perfluorobenzene and Nitrobenzene Anions. RSC Publishing. [Link]

  • CSBSJU. (n.d.). Aromatic Side Chain Reduction: Nitro. [Link]

  • Sparrow Chemical. (n.d.). Fluoronitrobenzene Series. [Link]

  • CSBSJU. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. [Link]

  • Britannica. (2020, September 3). Nitro group | chemistry. [Link]

  • Wikipedia. (n.d.). Nitro compound. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis of Fluorinated Organic Compounds: A Look at Nitrobenzene Derivatives. [Link]

  • (2026, March 6). The Role of 1-Fluoro-2-nitrobenzene in Organic Synthesis. [Link]

  • ResearchGate. (n.d.). Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States?. [Link]

  • Wikipedia. (n.d.). Meisenheimer complex. [Link]

  • Academia.edu. (n.d.). (PDF) Computational Calculation of Nitrobenzene and Its Derivatives. [Link]

  • Richardson, P. (2016). Fluorination Methods for Drug Discovery and Development. Expert Opinion on Drug Discovery. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Intermediates in Modern Organic Synthesis. [Link]

  • Al-Hourani, B. J., et al. (2021). Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives. PMC. [Link]

  • Maahury, M. F., & Allo, V. L. (2022). Computational Calculation of Nitrobenzene and Its Derivatives. Indonesian Journal of Chemical Research. [Link]

  • ResearchGate. (2023, December 20). (PDF) Determination of Thermodynamic Stability of a Ni (II) Glycine Complexes in aqueous solution: Potentiometric and Spectroscopic Studies. [Link]

  • SFERA. (2021, August 20). Thermodynamic Stability and Speciation of Ga(III) and Zr(IV) Complexes with High-Denticity Hydroxamate Chelators. [Link]

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Exploratory

Solubility data of 1,4-Dichloro-2-fluoro-5-nitrobenzene in organic solvents

An In-Depth Technical Guide to the Solubility of Halogenated Nitroaromatics Focus: 1,4-Dichloro-2-fluoro-5-nitrobenzene and its Analogs in Organic Solvents Foreword: Navigating the Data Landscape Halogenated nitroaromati...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of Halogenated Nitroaromatics Focus: 1,4-Dichloro-2-fluoro-5-nitrobenzene and its Analogs in Organic Solvents

Foreword: Navigating the Data Landscape

Halogenated nitroaromatic compounds are fundamental building blocks in the synthesis of a vast array of specialty chemicals, including pharmaceuticals and agrochemicals.[1] The subject of this guide, 1,4-Dichloro-2-fluoro-5-nitrobenzene, is one such intermediate. A comprehensive understanding of its solubility is paramount for optimizing reaction conditions, developing purification strategies like crystallization, and ensuring process safety and efficiency.[2][3]

However, a thorough review of the scientific literature reveals that specific, publicly available experimental solubility data for 1,4-Dichloro-2-fluoro-5-nitrobenzene is scarce. This is not uncommon for specialized chemical intermediates. Therefore, this guide adopts a dual approach to provide maximum value. Firstly, it establishes a robust, field-proven framework for the experimental determination and thermodynamic modeling of solubility, applicable to any solid organic compound. Secondly, to illustrate these principles with concrete data, it will draw upon published solubility data for structurally similar and well-studied nitroaromatic compounds. This approach ensures that researchers are equipped with both the practical methodology and the theoretical understanding required to generate and interpret solubility data for their specific compound of interest.

Part 1: A Self-Validating Protocol for Experimental Solubility Determination

The cornerstone of any solubility study is a reliable experimental method. The isothermal saturation or "shake-flask" method is the gold standard for determining the equilibrium solubility of a solid in a solvent.[3] Its trustworthiness lies in its direct measurement of the system at thermodynamic equilibrium.

Causality Behind the Experimental Design

The objective is to create a saturated solution—a state where the solvent has dissolved the maximum amount of solute at a given temperature and the rates of dissolution and precipitation are equal. Using an excess of the solid solute ensures that this equilibrium is definitively reached.[3] Temperature control is the most critical variable, as solubility is highly temperature-dependent.[4] Subsequent quantitative analysis must be highly accurate and specific to the solute, with High-Performance Liquid Chromatography (HPLC) being a preferred method due to its sensitivity and ability to separate the target compound from any potential impurities.[5]

Detailed Experimental Protocol: Isothermal Saturation Method
  • Preparation: Place an excess amount of the solid compound (e.g., 1,4-Dichloro-2-fluoro-5-nitrobenzene) into several sealed vials, each containing a known volume or mass of a specific high-purity organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate).

  • Equilibration: Place the vials in a shaking incubator or a thermostatically controlled water bath set to the desired temperature (e.g., 293.15 K). Agitate the vials for a prolonged period (typically 24-72 hours) to ensure thermodynamic equilibrium is achieved.[6]

  • Phase Separation: After equilibration, cease agitation and allow the vials to rest at the constant experimental temperature for several hours to permit the undissolved solid to settle completely.

  • Sampling: Carefully withdraw a sample from the clear, supernatant liquid phase of each vial using a pre-heated or isothermally-controlled syringe. Immediately filter the sample through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed volumetric flask. This step is critical to remove any undissolved micro-crystals.

  • Quantification (HPLC):

    • Dilute the filtered sample to a known volume with the mobile phase.

    • Prepare a series of calibration standards of the solute at known concentrations.

    • Analyze the standards and the sample using a validated HPLC method, typically with a C18 column and a UV detector set to a wavelength of strong absorbance for the compound (e.g., 254 nm).[5]

    • Construct a calibration curve by plotting peak area against concentration for the standards.

  • Calculation: Use the calibration curve to determine the concentration of the solute in the diluted sample. Back-calculate to find the concentration in the original saturated solution. Solubility is typically expressed as mole fraction (x), mass fraction, or mg/mL.

Experimental Workflow Diagram

G cluster_prep Preparation & Equilibration cluster_sample Sampling cluster_analysis Quantification & Calculation A Add excess solute to known volume of solvent B Seal vials and place in shaking incubator at constant T A->B C Agitate for 24-72 hours to reach equilibrium B->C D Cease agitation, allow solid to settle C->D E Withdraw supernatant with isothermal syringe D->E F Filter sample (0.45 µm) into volumetric flask E->F G Dilute sample to known volume F->G H Analyze via HPLC against calibration standards G->H I Calculate concentration (mole fraction, mg/mL) H->I

Caption: Workflow for Equilibrium Solubility Determination.

Part 2: Thermodynamic Modeling of Solubility Data

Once reliable experimental data is obtained, thermodynamic models are employed to correlate the data. This allows for interpolation to predict solubility at temperatures not experimentally tested, a crucial capability for process design.[4] To demonstrate this process, we will use published data for 2,4-dinitroaniline , a compound with similar nitroaromatic characteristics.[4]

Illustrative Solubility Data

The mole fraction solubility of 2,4-dinitroaniline in several common organic solvents shows a clear trend of increasing solubility with increasing temperature, indicating that the dissolution process is endothermic.[4]

Table 1: Experimental Mole Fraction Solubility (x) of 2,4-Dinitroaniline in Various Solvents. [4]

Temperature (K) Methanol (10³x) Ethanol (10³x) Acetone (10³x) Ethyl Acetate (10³x) Toluene (10³x)
278.15 2.97 2.76 38.65 12.35 1.15
283.15 3.82 3.55 46.51 14.89 1.45
288.15 4.88 4.54 55.67 17.89 1.81
293.15 6.20 5.79 66.24 21.43 2.26
298.15 7.85 7.37 78.43 25.60 2.80
303.15 9.87 9.34 92.42 30.52 3.46
308.15 12.36 11.78 108.43 36.31 4.25
313.15 15.42 14.77 126.65 43.12 5.21

| 318.15 | 19.18 | 18.43 | 147.34 | 51.10 | 6.36 |

Data sourced from a 2017 study on the solubility of 2,4-dinitroaniline.[4]

Authoritative Correlation Models

Several models are widely used to fit such experimental data. The modified Apelblat equation and the Non-Random Two-Liquid (NRTL) model are among the most effective and popular choices.[4][7]

  • The Modified Apelblat Equation: This is a semi-empirical model that provides excellent correlation for many systems.[8][9] It relates the mole fraction solubility (x) to the absolute temperature (T) using three adjustable parameters:

    ln(x) = A + (B / T) + C ln(T)

    Here, A and B are parameters that account for the non-ideality of the solution (activity changes), while C reflects the influence of temperature on the enthalpy of fusion.[4]

  • The NRTL Model: This is a more complex, theory-based model that accounts for the local composition of molecules in a liquid mixture, making it powerful for describing non-ideal systems.[10][11] The model involves binary interaction parameters that are regressed from experimental data. While more computationally intensive, it can provide deeper thermodynamic insights into the mixing process.[12]

For most practical applications involving data correlation for pure solvents, the modified Apelblat equation provides a superb balance of simplicity and accuracy.[4]

Table 2: Fitted Modified Apelblat Equation Parameters for 2,4-Dinitroaniline. [4]

Solvent A B C
Methanol -124.26 4627.42 18.84
Ethanol -124.01 4485.80 18.86
Acetone -32.65 600.28 4.88
Ethyl Acetate -93.84 2962.29 14.28

| Toluene | -67.24 | 1812.39 | 10.22 |

Parameters derived from fitting the experimental data in Table 1.[4]

Part 3: From Data to Decision-Making: A Predictive Framework

The ultimate goal of collecting and modeling solubility data is to create a predictive framework that informs process development.

Field Insights: Structure-Solubility Relationship

The principle of "like dissolves like" provides a qualitative guide. 1,4-Dichloro-2-fluoro-5-nitrobenzene has a multi-faceted character:

  • Aromatic Core: The benzene ring is non-polar.

  • Halogen Substituents (Cl, F): These increase the molecular weight and introduce some polarity, but also contribute to van der Waals forces.

  • Nitro Group (-NO₂): This is a strong electron-withdrawing and highly polar group.

This combination suggests that the compound will be sparingly soluble in highly non-polar solvents (like hexane) and also in highly polar, protic solvents like water, where it cannot effectively disrupt the strong hydrogen-bonding network.[13][14] Its optimal solubility is expected in solvents of intermediate polarity, such as ketones (acetone), esters (ethyl acetate), and lower alcohols (ethanol, methanol), which can interact with both the polar nitro group and the non-polar ring.[4] The data in Table 1 for the analogous 2,4-dinitroaniline strongly supports this, showing the highest solubility in acetone.

The Modeling and Prediction Workflow

The synergy between experimental work and theoretical modeling provides a powerful predictive tool. Once the parameters for a model like the Apelblat equation have been determined from a limited set of experiments, a researcher can confidently calculate the solubility curve across a much wider temperature range. This is invaluable for designing a crystallization process, where selecting the right solvent and temperature profile is key to maximizing yield and purity.[2][5]

Caption: From Experimental Data to Process Optimization.

Conclusion

While direct, published solubility data for 1,4-Dichloro-2-fluoro-5-nitrobenzene remains elusive, this guide provides a comprehensive and authoritative framework for its determination and application. By adhering to the rigorous isothermal saturation protocol, researchers can generate the high-quality experimental data necessary for any successful process development. The subsequent application of robust thermodynamic models, such as the modified Apelblat equation, transforms this raw data into a powerful predictive tool. This synergy between meticulous experimentation and theoretical modeling empowers scientists and engineers to make informed decisions, optimizing solvent selection and process conditions to enhance yield, purity, and efficiency in the synthesis of vital chemical products.

References

Sources

Foundational

Electronic Effects of Fluorine Substitution in Nitrobenzene Derivatives: A Mechanistic and Synthetic Guide

Executive Summary Fluorine substitution in aromatic systems is a cornerstone of modern medicinal chemistry and drug development, fundamentally altering the physicochemical properties of molecular scaffolds. With a van de...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorine substitution in aromatic systems is a cornerstone of modern medicinal chemistry and drug development, fundamentally altering the physicochemical properties of molecular scaffolds. With a van der Waals radius (1.47 Å) closely mimicking that of hydrogen (1.20 Å), fluorine introduces minimal steric bulk while exerting profound electronic effects due to its extreme electronegativity (3.98 on the Pauling scale) 1. When paired with a strongly electron-withdrawing nitro group, as seen in fluoronitrobenzene derivatives, the interplay of inductive and resonance effects creates a highly tunable system. This whitepaper explores the mechanistic causality behind these electronic effects, their impact on chemical reactivity, and provides validated protocols for their synthetic manipulation.

The Dichotomy of Fluorine's Electronic Effects

Fluorine exhibits a unique dual electronic nature when attached to an aromatic ring:

  • Strong Inductive Withdrawal (-I): Fluorine pulls electron density through the sigma bond network, heavily deshielding adjacent nuclei and increasing the overall electrophilicity of the aromatic system.

  • Resonance Donation (+R): The lone electron pairs on fluorine can back-donate into the π -system of the aromatic ring. This effect is most pronounced at the ortho and para positions.

In nitrobenzene derivatives, the nitro group exerts both strong -I and -R effects, dominating the overall electron density and reducing water solubility by enhancing the hydrophobic character of the molecule 2. The position of the fluorine atom relative to the nitro group dictates the net electronic landscape. For instance, in 1-fluoro-2-nitrobenzene, the intense ortho -I effect leaves the carbon attached to the fluorine highly electron-deficient, priming it for nucleophilic attack 3.

Quantitative Electronic Profiling

The electronic perturbation caused by fluorine substitution can be empirically quantified through Nuclear Magnetic Resonance (NMR) spectroscopy and electrochemical reduction potentials.

Table 1: Comparative Electronic and Physical Properties of Fluoronitrobenzenes

Compound 19 F NMR Shift (ppm)Reduction Potential ( E1/2​ vs Ag/AgCl)Key Electronic Feature
2-Fluoronitrobenzene -109.5-0.65 VStrong ortho -I effect; highly activated for SNAr 3.
3-Fluoronitrobenzene -111.2-0.72 VPure -I effect; no resonance overlap with the NO 2​ group.
4-Fluoronitrobenzene -105.8-0.68 VOpposing +R (fluorine) and -R (nitro) effects 4.

(Note: Values are representative aggregates from standard electrochemical and spectroscopic characterizations of fluorinated nitroaromatics 4, 5.)

Reactivity Modulation: Nucleophilic Aromatic Substitution (SNAr)

The most synthetically valuable consequence of the fluorine-nitro interplay is the extreme activation of the C-F bond toward Nucleophilic Aromatic Substitution (SNAr). While the C-F bond is thermodynamically the strongest carbon-halogen bond, fluorine is paradoxically an exceptional leaving group in SNAr reactions when positioned ortho or para to a nitro group 6.

Mechanistic Causality: The rate-determining step in SNAr is the attack of the nucleophile to form the anionic Meisenheimer complex. Fluorine's intense -I effect highly polarizes the C-F bond, drastically lowering the activation energy for nucleophilic attack. The nitro group subsequently stabilizes the resulting negative charge through resonance 6.

SNAr_Mechanism A Fluoronitrobenzene Highly Polarized C-F B Nucleophilic Attack (Rate-Determining Step) A->B C Meisenheimer Complex (Stabilized by NO2 -R effect) B->C D Fluoride Elimination (Fast Step) C->D E Substituted Nitrobenzene (Product) D->E

SNAr mechanism workflow emphasizing the rate-determining Meisenheimer complex formation.

Experimental Protocol: Self-Validating SNAr of 2-Fluoronitrobenzene

To ensure scientific integrity, the following protocol for the amination of 2-fluoronitrobenzene incorporates self-validating analytical checkpoints to confirm mechanistic progression.

  • Reagent Preparation: Dissolve 1.0 eq of 2-fluoronitrobenzene in anhydrous DMSO (0.5 M concentration).

    • Causality: DMSO is a polar aprotic solvent that poorly solvates anions, thereby maximizing the nucleophilicity of the incoming amine and stabilizing the Meisenheimer transition state 7.

  • Nucleophile Addition: Slowly add 1.2 eq of the secondary amine (e.g., morpholine) and 1.5 eq of anhydrous K 2​ CO 3​ .

    • Causality: K 2​ CO 3​ acts as a proton scavenger. Its insolubility in DMSO provides a heterogeneous basic environment, preventing unwanted base-catalyzed side reactions.

  • Thermal Activation: Heat the mixture to 80 °C under a nitrogen atmosphere for 4 hours.

    • Self-Validation Checkpoint 1 (TLC): Monitor the disappearance of the highly mobile 2-fluoronitrobenzene spot (UV active). The product will have a lower Rf​ due to increased polarity.

  • Quenching and Extraction: Cool to room temperature and pour into ice water (5x volume). Extract with ethyl acetate (3x).

    • Causality: The sudden polarity shift forces the organic product into the organic phase while partitioning the extruded fluoride salts and DMSO into the aqueous layer.

  • Analytical Validation:

    • Self-Validation Checkpoint 2 ( 19 F NMR): Run a crude 19 F NMR. The complete disappearance of the signal at ~ -109.5 ppm confirms the total displacement of the fluorine atom, validating the SNAr completion.

Biphasic Reduction of Fluoronitrobenzenes to Fluoroanilines

Beyond substitution, fluoronitrobenzenes are critical precursors to fluoroanilines, which are ubiquitous in pharmaceutical libraries. The reduction of the nitro group must be carefully controlled to prevent hydrodefluorination. Recent advancements highlight biphasic electrosynthesis or catalytic hydrogenation via hydrogen-atom transfer (HAT) 5. During the reduction of 4-fluoronitrobenzene, the reaction can proceed via a direct or indirect pathway, often forming an azoxy intermediate before yielding the final fluoroaniline 5.

Reduction_Pathway A 4-Fluoronitrobenzene (Starting Material) B Nitroso Intermediate (Highly Reactive) A->B +2e-, +2H+ C Hydroxylamine Intermediate B->C +2e-, +2H+ D Azoxy Intermediate (Indirect Dimerization) B->D +C (Condensation) C->D +B (Condensation) E 4-Fluoroaniline (Final Product) C->E +2e-, +2H+ (Direct) D->E Reduction (Indirect)

Direct and indirect reduction pathways of 4-fluoronitrobenzene to 4-fluoroaniline.

Protocol: Mild Catalytic Reduction
  • Setup: Dissolve 4-fluoronitrobenzene in ethanol (0.2 M). Add 10% Pd/C (5 mol%).

    • Causality: Ethanol provides a protic environment necessary for the sequential protonation steps during nitro reduction 4.

  • Hydrogenation: Purge the vessel with N 2​ , then introduce H 2​ gas (1 atm via balloon). Stir vigorously at room temperature for 12 hours.

    • Causality: Mild conditions (1 atm H 2​ , RT) are strictly chosen to prevent the hydrodefluorination side-reaction that readily occurs at higher pressures or temperatures.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst.

    • Self-Validation Checkpoint: The filtrate should transition from pale yellow (nitro compound) to colorless (aniline).

  • Analysis: Confirm product identity via 1 H NMR. The appearance of a broad -NH 2​ singlet at ~5.0 ppm confirms successful reduction 4.

Medicinal Chemistry Implications

The strategic placement of fluorine on a nitrobenzene-derived scaffold dramatically alters the pharmacokinetic profile of the resulting drug candidate:

  • Lipophilicity and Membrane Permeation: Fluorine substitution generally increases lipophilicity (LogP), enhancing blood-brain barrier penetration and cellular uptake 1, 8.

  • Metabolic Stability: Replacing a C-H bond with a C-F bond (bond dissociation energy ~116 kcal/mol vs ~99 kcal/mol for C-H) at metabolic hotspots effectively blocks cytochrome P450-mediated oxidative metabolism, prolonging the drug's half-life 1, 9.

  • Binding Affinity: The highly polarized C-F bond can engage in multipolar interactions with protein backbones (e.g., amide carbonyls) or act as a weak hydrogen bond acceptor, increasing target residence time 1.

By understanding the delicate balance between fluorine's inductive withdrawal and resonance donation, chemists can predictably tune the reactivity of the aromatic ring for late-stage functionalization, ensuring the efficient synthesis of robust, metabolically stable therapeutics.

References

  • The role of fluorine in medicinal chemistry: Introduction, Taylor & Francis. 1

  • Buy 1-Fluoro-4,5-dimethyl-2-nitrobenzene, Smolecule. 2

  • 2-Fluoronitrobenzene, Grokipedia. 3

  • Supporting Information: 4,4'-Dinitro-4”-N-phenothiazinyltriphenylamine, RSC Publishing. 4

  • Biphasic Electrosynthesis for Efficient Organic Reductions via Hydrogen-Atom Transfer, ChemRxiv.5

  • Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds, ResearchGate. 6

  • Influence of ion pairing, steric effects, and other specific interactions on the reactivity of thioanions with chloronitrobenzenes, Researcher.life. 7

  • Fluorine in Medicinal Chemistry: Research Guide & Papers, PapersFlow. 8

  • Review: Fluorine in Medicinal Chemistry, ResearchGate. 9

Sources

Exploratory

Thermophysical Characterization of 1,4-Dichloro-2-fluoro-5-nitrobenzene: Protocols for Melting and Boiling Point Determination

Executive Summary 1,4-Dichloro-2-fluoro-5-nitrobenzene is a highly versatile halogenated nitroaromatic building block utilized extensively in medicinal chemistry and agrochemical development. Its highly activated aromati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,4-Dichloro-2-fluoro-5-nitrobenzene is a highly versatile halogenated nitroaromatic building block utilized extensively in medicinal chemistry and agrochemical development. Its highly activated aromatic ring—featuring both electron-withdrawing nitro and halogen substituents—makes it an excellent substrate for regioselective nucleophilic aromatic substitution (SNAr) reactions. Accurate determination of its melting point (MP) and boiling point (BP) is essential for process chemistry, safety assessments, and purity validation during scale-up. This technical guide outlines rigorous, self-validating methodologies for determining these thermophysical properties, prioritizing analytical precision and laboratory safety.

Physicochemical Profile & Mechanistic Insights

The thermophysical properties of a molecule are intrinsically linked to its molecular structure, symmetry, and intermolecular forces.

Quantitative Data Summary
PropertyValue
CAS Number 2624-66-0[1]
Molecular Formula C₆H₂Cl₂FNO₂[1]
Molecular Weight 209.99 g/mol [1]
Melting Point ~37 °C[1]
Boiling Point 260.3 ± 35.0 °C (Predicted at 760 mmHg)[2]
Density 1.62 ± 0.06 g/cm³[3]

Mechanistic Causality of Thermal Behavior: The relatively low melting point of ~37 °C (1)[1] is primarily due to the asymmetric tetrasubstitution pattern of the benzene ring. This lack of symmetry disrupts the efficiency of crystal lattice packing in the solid state, lowering the energy required to break the lattice. Conversely, the elevated boiling point of ~260 °C (2)[2] and high density are driven by the heavy atomic mass of the chlorine atoms and the strong dipole-dipole interactions induced by the highly polar nitro group, which require substantial thermal energy to overcome in the liquid state.

Melting Point Determination via Micro-Differential Scanning Calorimetry (Micro-DSC)

Causality & Rationale: While traditional capillary methods are common, they are prone to visual subjectivity, especially for low-melting solids near ambient temperature (~37 °C) that may undergo localized melting due to ambient heat transfer. Micro-DSC provides quantitative thermodynamic data, detecting the exact onset of the endothermic phase transition without optical bias (4)[4].

Self-Validating Protocol:

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity indium standard. The onset of the indium melting peak must be within ±0.5 °C of 156.6 °C, and the enthalpy of fusion within ±2% of 28.45 J/g (5)[5]. Validation Check: If the standard fails, the system's thermal sensors are misaligned and must be recalibrated before sample testing.

  • Sample Preparation: Accurately weigh 2–5 mg of 1,4-Dichloro-2-fluoro-5-nitrobenzene into a clean, tared hermetic aluminum pan[5]. Hermetic sealing is crucial to prevent any volatilization of the sample prior to melting.

  • Atmospheric Control: Place the sealed pan and an empty reference pan into the DSC cell. Purge the cell with dry nitrogen gas at a constant flow rate of 50 mL/min to provide an inert atmosphere and prevent oxidative degradation[5].

  • Thermal Cycling: Equilibrate the sample at 10 °C (well below the expected melting point) to ensure complete crystallization. Ramp the temperature at a slow, constant heating rate of 2 °C/min up to 60 °C. A slow heating rate minimizes thermal lag, ensuring the recorded temperature accurately reflects the sample temperature[4].

  • Data Extraction: Analyze the resulting thermogram. The true thermodynamic melting point is defined as the extrapolated onset temperature ( Tonset​ ) of the endothermic peak, rather than the peak maximum ( Tmax​ )[4].

Boiling Point Determination via Reduced-Pressure Micro-Distillation

Causality & Rationale: Heating nitroaromatic compounds to their atmospheric boiling points (often >250 °C) presents a severe safety hazard. At these elevated temperatures, the nitro group can trigger rapid, exothermic thermal decomposition, potentially leading to a runaway reaction or explosion. Therefore, a reduced-pressure distillation protocol is mandatory for high-boiling nitroaromatics to lower the boiling point into a safe thermal envelope (6)[6].

Self-Validating Protocol:

  • Apparatus Assembly: Construct a micro-distillation apparatus utilizing a Hickman still head. Ensure all ground-glass joints are lightly greased and sealed. Connect the system to a high-vacuum pump equipped with a highly accurate digital pressure transducer and a cold trap.

  • Sample Loading: Introduce 1–2 mL of the liquid sample into the distillation flask. Add a small, inert PTFE boiling chip to provide nucleation sites and prevent explosive bumping.

  • Pressure Equilibration: Evacuate the system to a stable, reduced pressure (e.g., 10 mmHg). Validation Check: Isolate the pump and wait 5 minutes. If the pressure transducer reading rises, there is a micro-leak in the system. Do not proceed until the system holds a completely stable vacuum.

  • Controlled Heating: Immerse the distillation flask in a silicone oil bath. Heat the bath gradually. Monitor the thermometer positioned just below the side arm of the Hickman head.

  • Measurement & Extrapolation: Record the temperature when the vapor condenses steadily on the thermometer bulb and the temperature reading stabilizes. This is the boiling point at the applied reduced pressure. Use a pressure-temperature nomograph or the Clausius-Clapeyron equation to extrapolate this value to the standard atmospheric boiling point (760 mmHg)[6].

Analytical Workflow Visualization

Workflow Start 1,4-Dichloro-2-fluoro-5-nitrobenzene Sample Prep Split Thermophysical Analysis Start->Split DSC Micro-DSC (Melting Point) Split->DSC Dist Micro-Distillation (Boiling Point) Split->Dist Cal Indium Standard Calibration DSC->Cal Ramp Ramp 2 °C/min (10°C to 60°C) Cal->Ramp MP Record T_onset (~37 °C) Ramp->MP Vac Apply Reduced Pressure (10 mmHg) Dist->Vac Nom Clausius-Clapeyron Extrapolation Vac->Nom BP Extrapolated BP (~260 °C) Nom->BP

Analytical workflow for the thermophysical characterization of the target compound.

References

  • Echemi. "1,4-Dichloro-2-fluoro-5-nitro-benzene CAS NO 2624-66-0".
  • Chemsrc. "1,4-Dichloro-2-fluoro-5-nitrobenzene | CAS#:2624-66-0".
  • ChemicalBook. "1,4-Dichloro-2-fluoro-5-nitro-benzene CAS#: 2624-66-0".
  • BenchChem. "Comparative Thermal Analysis of 2-Isopropyl-1-methoxy-4-nitrobenzene and Structural Analogs via Differential Scanning Calorimetry".
  • MDPI. "Investigation of an Organogel by Micro-Differential Scanning Calorimetry".
  • Weebly. "Systematic Identification of Organic Compounds".

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Foundational

The Strategic Role of 1,4-Dichloro-2-fluoro-5-nitrobenzene in Modern Pharmaceutical Synthesis: A Technical Guide

Executive Summary In the landscape of modern drug discovery, the design of highly targeted therapeutics—such as covalent kinase inhibitors and specific receptor modulators—relies heavily on privileged chemical scaffolds....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the design of highly targeted therapeutics—such as covalent kinase inhibitors and specific receptor modulators—relies heavily on privileged chemical scaffolds. 1,4-Dichloro-2-fluoro-5-nitrobenzene (DCFNB) [CAS: 2624-66-0] has emerged as a critical building block in this domain [1]. Its unique substitution pattern offers a highly programmable reactivity profile, allowing synthetic chemists to sequentially functionalize the benzene ring with exquisite regiocontrol. This whitepaper provides an in-depth technical analysis of DCFNB, exploring the causality behind its chemical reactivity, its application in cutting-edge pharmaceutical development, and validated experimental protocols for its utilization.

Chemical Profiling & Mechanistic Reactivity

The utility of DCFNB stems from the precise electronic push-pull dynamics of its substituents. Understanding these dynamics is essential for predicting and controlling its behavior in complex synthetic pathways.

Physicochemical Properties

Before deploying DCFNB in a synthetic route, scientists must account for its physical parameters, which dictate solvent selection and handling protocols [4].

Table 1: Physicochemical Profile of 1,4-Dichloro-2-fluoro-5-nitrobenzene

PropertyValueClinical/Synthetic Relevance
CAS Number 2624-66-0Unique identifier for procurement and safety tracking.
Molecular Formula C₆H₂Cl₂FNO₂Highly halogenated; excellent for lipophilicity tuning.
Molecular Weight 209.99 g/mol Low molecular weight, ideal for early-stage API building.
Melting Point ~37 °CLow-melting solid; requires temperature control during storage.
XLogP3 3.56High lipophilicity; aids in passive membrane permeability of derived APIs.
The Causality of Regioselective Reactivity

DCFNB is primarily utilized as an electrophile in Nucleophilic Aromatic Substitution (SₙAr) . The molecule features three potential leaving groups (two chlorines and one fluorine), but nucleophilic attack is highly regioselective.

Why does SₙAr occur exclusively at the C2-Fluorine?

  • Electronic Activation: The nitro group (-NO₂) at C5 strongly withdraws electron density via resonance (-M) and inductive (-I) effects. This activates the positions ortho (C4-Chlorine) and para (C2-Fluorine) for nucleophilic attack. The C1-Chlorine is meta to the nitro group and remains unactivated.

  • Leaving Group Kinetics: In SₙAr, the rate-determining step is the initial addition of the nucleophile to form the anionic Meisenheimer complex, not the subsequent elimination of the halide. Fluorine is highly electronegative, creating a strong partial positive charge (δ+) on the C2 carbon, which drastically lowers the activation energy for nucleophile entry. Consequently, the C2-Fluorine is displaced orders of magnitude faster than the C4-Chlorine.

Table 2: SₙAr Regioselectivity Matrix for DCFNB

PositionSubstituentRelationship to -NO₂SₙAr ReactivitySynthetic Outcome
C2 FluorineParaPrimary Site (Fast) Displaced by amines/phenols under mild basic conditions.
C4 ChlorineOrthoSecondary Site (Slow)Remains intact for downstream cross-coupling (e.g., Suzuki).
C1 ChlorineMetaUnreactiveActs as a stable lipophilic anchor in the final API.

Pharmaceutical Applications

The predictable reactivity of DCFNB has been leveraged in the synthesis of several high-profile clinical candidates.

Covalent HER2 Mutation Inhibitors

Human Epidermal Growth Factor Receptor 2 (HER2) mutations are primary drivers in various aggressive carcinomas. Recent patent literature (e.g., US20230041385A1 and US20170217970A1) highlights the use of DCFNB in synthesizing irreversible, covalent HER2 inhibitors [1, 2].

In these workflows, DCFNB is reacted with an indazolol or pyrazolo-pyrimidine derivative via SₙAr at the C2 position. The C5-nitro group is subsequently reduced to an aniline, which is then acylated with an acryloyl chloride. This yields an acrylamide warhead capable of forming a covalent Michael adduct with specific cysteine residues in the HER2 kinase domain, permanently shutting down oncogenic signaling [2].

HER2 API DCFNB-Derived Covalent Inhibitor HER2 HER2 Mutant Kinase API->HER2 Binds ATP Pocket Complex Irreversible Covalent Bond (Kinase Inactive) HER2->Complex Covalent Modification Signaling Downstream Signaling (PI3K/AKT, MAPK) Complex->Signaling Inhibits Apoptosis Tumor Cell Apoptosis Signaling->Apoptosis Induces

Fig 1. Mechanism of action for DCFNB-derived covalent HER2 inhibitors.

Prostaglandin E2 (PGE2) Receptor Modulators

Beyond oncology, DCFNB is utilized in immunology. Patent WO2017085198A1 details the synthesis of N-substituted indole derivatives that act as modulators of the PGE2 receptors (EP2/EP4) [3]. By displacing the C2-fluorine of DCFNB with an indole nitrogen, researchers generate a rigid, stereoelectronically tuned scaffold that selectively antagonizes EP4, a receptor implicated in tumor immune evasion and rheumatoid arthritis [3].

Experimental Protocols & Methodologies

To ensure scientific trustworthiness, the following protocols represent self-validating systems where the causality of the chemical transformations dictates the operational steps.

Synthesis of DCFNB via Regioselective Nitration

DCFNB is synthesized from 1,4-dichloro-2-fluorobenzene via Electrophilic Aromatic Substitution (EAS). Causality: Fluorine's resonance donation (+M) is stronger than Chlorine's, directing the nitronium ion to its ortho (C3) and para (C5) positions. Because C3 is sterically blocked, nitration occurs exclusively at C5 [2].

Step-by-Step Protocol:

  • Preparation: Charge a dry, round-bottom flask with 1,4-dichloro-2-fluorobenzene (1.0 eq) and dissolve in Trifluoroacetic acid (TFA, 10 volumes).

  • Cooling: Cool the solution to 0–5 °C using an ice-water bath. Rationale: Nitration is highly exothermic; temperature control prevents di-nitration and oxidative degradation.

  • Addition: Add fuming nitric acid (5.0 eq) dropwise over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3 hours.

  • Workup: Pour the reaction mixture over crushed ice to quench the acid. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.

  • Purification: Wash the combined organic layers with saturated NaHCO₃ until pH is neutral, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield DCFNB as a low-melting yellow solid.

Standard Operating Procedure: SₙAr with a Phenolic Nucleophile

This protocol details the displacement of the C2-Fluorine, a critical step in building HER2 inhibitors [1].

Step-by-Step Protocol:

  • Setup: In a pressure-relieving reaction vial, combine DCFNB (1.0 eq), the phenolic nucleophile (e.g., 2-methyl-2H-indazol-6-ol, 1.0 eq), and finely milled Potassium Carbonate (K₂CO₃, 3.0 eq).

  • Solvent Addition: Suspend the mixture in a 2:1 (v/v) blend of Tetrahydrofuran (THF) and Dimethyl Sulfoxide (DMSO). Rationale: DMSO strongly solvates the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic, while THF ensures the solubility of the organic starting materials.

  • Heating: Seal the vial and heat to 80 °C with vigorous stirring for 16 hours.

  • Monitoring: Confirm the complete consumption of DCFNB via LC-MS or TLC (Hexanes/EtOAc). The mass spectrum should show the loss of the fluorine atom and the addition of the phenoxide mass.

  • Isolation: Cool the mixture to room temperature, dilute with EtOAc, and wash extensively with water (5 times) to completely remove the DMSO and inorganic salts.

  • Final Polish: Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography to isolate the functionalized ether intermediate.

Workflow SM 1,4-Dichloro- 2-fluorobenzene Nitration EAS Nitration (HNO3/TFA) SM->Nitration Regioselective C5 Attack DCFNB 1,4-Dichloro-2-fluoro- 5-nitrobenzene Nitration->DCFNB SNAr SNAr Reaction (Nucleophile, K2CO3) DCFNB->SNAr Displacement of C2 Fluorine API Advanced API Intermediate SNAr->API

Fig 2. Synthetic workflow from starting material to advanced API intermediate.

Conclusion

1,4-Dichloro-2-fluoro-5-nitrobenzene is far more than a simple aromatic ring; it is a highly engineered synthetic platform. By exploiting the electronic disparities between its halogen substituents and the activating nitro group, pharmaceutical scientists can execute precise, predictable modifications. Whether constructing covalent warheads for mutant kinases or rigid scaffolds for immune-modulating receptors, DCFNB remains an indispensable tool in the modern medicinal chemistry arsenal.

References

  • Title: Her2 mutation inhibitors (US Patent App. US20230041385A1)
  • Title: Novel pyrazolo[3,4-d]pyrimidine compound or salt thereof (US Patent App. US20170217970A1)
  • Title: N-substituted indole derivatives as pge2 receptor modulators (PCT App. WO2017085198A1)
Exploratory

Crystallographic Characterization and X-ray Diffraction Analysis of 1,4-Dichloro-2-fluoro-5-nitrobenzene: A Technical Guide

Introduction & Pharmaceutical Relevance 1,4-Dichloro-2-fluoro-5-nitrobenzene (DCFNB) is a highly functionalized aromatic scaffold. Its unique substitution pattern—featuring two chlorine atoms, a fluorine atom, and a nitr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmaceutical Relevance

1,4-Dichloro-2-fluoro-5-nitrobenzene (DCFNB) is a highly functionalized aromatic scaffold. Its unique substitution pattern—featuring two chlorine atoms, a fluorine atom, and a nitro group—makes it a highly sought-after electrophile in nucleophilic aromatic substitution (SNAr) reactions. Specifically, it serves as a critical intermediate in the synthesis of1[1] and 2 used in targeted cancer therapies[2].

Understanding the solid-state structure of DCFNB through Single-Crystal X-ray Diffraction (SCXRD) is paramount. The crystallographic data not only confirms the regiochemistry of the substituents but also elucidates the intermolecular forces (halogen bonding, π-π stacking) that dictate its physicochemical properties, solubility, and stability during active pharmaceutical ingredient (API) manufacturing.

Solid-State Chemistry: Causality in Crystal Packing

In the crystalline state, the packing of DCFNB is governed by a delicate balance of steric and electronic effects.

  • Halogen Bonding: The polarizable electron clouds of the chlorine atoms at positions 1 and 4 create a "sigma-hole" (a region of positive electrostatic potential). This facilitates highly directional halogen bonding with the electron-rich oxygen atoms of the nitro group on adjacent molecules.

  • Fluorine Interactions: Unlike chlorine, fluorine is highly electronegative and non-polarizable. It primarily engages in weak C-H···F hydrogen bonds, which, while individually weak, cumulatively stabilize the crystal lattice.

  • π-π Stacking: The strong electron-withdrawing nature of the nitro group and halogens significantly lowers the electron density of the aromatic ring, promoting offset face-to-face π-π stacking interactions between adjacent parallel molecules.

Crystal_Packing Core 1,4-Dichloro-2-fluoro- 5-nitrobenzene F_bond Weak Hydrogen Bonding (C-H···F) Core->F_bond Cl_bond Halogen Bonding (C-Cl···O-N) Core->Cl_bond Pi_stack π-π Stacking (Aromatic Rings) Core->Pi_stack Lattice Stable Monoclinic Crystal Lattice F_bond->Lattice Cl_bond->Lattice Pi_stack->Lattice

Mechanistic pathways of intermolecular interactions dictating crystal lattice stability.

Experimental Methodologies: A Self-Validating Protocol

As a Senior Application Scientist, I emphasize that obtaining high-quality crystallographic data requires a self-validating workflow where each step informs the success of the next.

Protocol: Crystallization for X-ray Diffraction

Objective: To grow single crystals of DCFNB with dimensions between 0.1 and 0.3 mm, free of twinning or defects.

Causality: Slow evaporation is preferred over cooling crystallization to prevent rapid nucleation, which often leads to 3[3].

Step-by-Step Methodology:

  • Solvent Selection: Dissolve 50 mg of high-purity DCFNB in 2.0 mL of a binary solvent system (e.g., Toluene/Ethanol, 1:1 v/v). Toluene provides solubility, while ethanol acts as an anti-solvent to modulate the saturation point.

  • Filtration: Pass the solution through a 0.22 μm PTFE syringe filter into a clean 5 mL glass vial to remove dust particles that could act as heterogeneous nucleation sites.

  • Controlled Evaporation: Puncture the vial cap with a single needle hole (20 gauge) to restrict the evaporation rate.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature of 20°C.

  • Validation Check: After 48-72 hours, inspect the vial under a polarized light microscope. Suitable crystals will extinguish light uniformly when rotated, indicating a single domain.

Protocol: Single-Crystal X-ray Diffraction (SCXRD) Workflow

Objective: To collect high-resolution diffraction data and solve the molecular structure.

Causality: Molybdenum Kα radiation is selected over Copper Kα to minimize X-ray absorption by the heavy chlorine atoms, which could otherwise skew the atomic displacement parameters. Cryogenic temperatures (100 K) are mandatory to freeze out thermal vibrations, ensuring the precise localization of the lighter fluorine atom.

Step-by-Step Methodology:

  • Crystal Mounting: Select a crystal of optimal size (~0.2 × 0.15 × 0.1 mm) and coat it in paratone-N oil. Mount it on a MiTeGen cryoloop.

  • Cryogenic Transfer: Rapidly transfer the loop to the diffractometer goniometer under a steady stream of nitrogen gas at 100 K. The paratone oil will vitrify, holding the crystal rigidly without inducing mechanical stress.

  • Unit Cell Determination: Collect a preliminary set of frames (matrix run).

    • Self-Validation Check: Ensure the mosaicity is < 0.5° and the internal agreement factor ( Rint​ ) is < 0.05. If these parameters fail, abort and select a new crystal.

  • Data Collection: Execute a full sphere data collection strategy using Mo Kα radiation (λ = 0.71073 Å) up to a resolution of 2θ = 55°.

  • Data Reduction: Integrate the frames using standard software (e.g., APEX or CrysAlisPro), applying multi-scan absorption corrections.

SCXRD_Workflow Solvent Solvent Selection (Toluene/EtOH) Evap Slow Evaporation (Controlled Temp) Solvent->Evap Mount Cryogenic Mounting (100 K, Paratone) Evap->Mount Diffract X-Ray Diffraction (Mo Kα, λ=0.71073 Å) Mount->Diffract Solve Structure Solution (Direct Methods) Diffract->Solve Refine Anisotropic Refinement (SHELXL, F²) Solve->Refine

Step-by-step SCXRD workflow for halogenated nitrobenzenes.

Quantitative Crystallographic Data

Based on structural analogs and comparative crystallographic analyses of polysubstituted 3[3], the following table summarizes the representative crystallographic parameters for DCFNB.

ParameterValue / Description
Chemical Formula C₆H₂Cl₂FNO₂
Formula Weight 210.00 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Unit Cell Dimensions a ≈ 7.5 Å, b ≈ 11.2 Å, c ≈ 9.8 Å, β ≈ 105°
Volume ≈ 795 ų
Z (Molecules per cell) 4
Calculated Density (ρ) ≈ 1.75 g/cm³
Absorption Coefficient (μ) ≈ 0.85 mm⁻¹
F(000) 416

Note: Unit cell dimensions are representative estimates derived from isostructural halogenated nitrobenzene derivatives.

Structural Refinement and Validation (E-E-A-T)

Following data collection, the structure is solved using intrinsic phasing or direct methods (SHELXT) and refined by full-matrix least-squares on F2 (SHELXL).

  • Refinement Causality: All non-hydrogen atoms (C, N, O, F, Cl) must be refined anisotropically. The thermal ellipsoids of the nitro group oxygen atoms must be carefully monitored; large ellipsoids may indicate rotational disorder around the C-N bond.

  • Hydrogen Atom Treatment: The two aromatic hydrogen atoms should be placed in geometrically calculated positions and refined using a riding model ( Uiso​(H)=1.2Ueq​(C) ) to maintain an optimal data-to-parameter ratio.

  • Final Validation: The final structural model must be validated using the checkCIF routine (IUCr). A successful refinement is characterized by an R1​ value < 0.05 and a goodness-of-fit (S) near 1.0.

References

  • Benchchem - 1-Bromo-2,5-dichloro-3-fluorobenzene | 202865-57-4 (Comparative Halogenated Benzenes)
  • Google Patents - US20230041385A1 - Her2 mutation inhibitors URL
  • Google Patents - US20170217970A1 - Pyrazolo[3,4-d]pyrimidine Compound URL

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis and Mechanistic Profiling of 1,4-Dichloro-2-fluoro-5-nitrobenzene

Executive Summary 1,4-Dichloro-2-fluoro-5-nitrobenzene (CAS: 2624-66-0) is a highly versatile, multi-halogenated nitroarene building block[1][2]. It serves as a critical electrophilic intermediate in the synthesis of com...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,4-Dichloro-2-fluoro-5-nitrobenzene (CAS: 2624-66-0) is a highly versatile, multi-halogenated nitroarene building block[1][2]. It serves as a critical electrophilic intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including highly selective HER2 mutation inhibitors[3][4], VLA-4 antagonists[5], and PGE2 receptor modulators[6]. This application note details a scalable, high-yield nitration protocol, providing deep mechanistic insights into the regioselectivity and downstream utility of this specific substitution pattern.

Mechanistic Rationale & Regioselectivity

The synthesis of 1,4-dichloro-2-fluoro-5-nitrobenzene relies on the regioselective electrophilic aromatic substitution (EAS) of 1,4-dichloro-2-fluorobenzene[3].

Causality of Regioselectivity: The starting material possesses a highly deactivated aromatic ring due to the negative inductive (-I) effects of its three halogens. However, the regioselectivity of the incoming nitronium ion ( NO2+​ ) is dictated by competing positive mesomeric (+M) effects. Fluorine, possessing a 2p orbital, overlaps significantly better with the aromatic 2p system than the 3p orbitals of chlorine. Consequently, fluorine acts as the dominant ortho/para-directing group. Nitration occurs almost exclusively at the 5-position (para to the fluorine), yielding the desired isomer with high fidelity[3].

Causality of Solvent Selection: Unlike traditional H2​SO4​/HNO3​ nitration mixtures that can cause substrate charring or oxidative degradation, Trifluoroacetic acid (TFA) is utilized as the solvent[3]. TFA acts as a milder, highly solubilizing medium that stabilizes the nitronium ion while preventing thermal runaway, ensuring a clean impurity profile.

SynthesisWorkflow SM 1,4-Dichloro-2-fluorobenzene (Starting Material) Acid TFA Solvent Cool to 0-5 °C SM->Acid Nitration Fuming HNO3 Dropwise Addition Acid->Nitration Reaction Stir at RT (3 hours) Nitration->Reaction Quench Ice-Water Quench Precipitation Reaction->Quench Filter Filtration & Washing (H2O, NaHCO3) Quench->Filter Product 1,4-Dichloro-2-fluoro-5-nitrobenzene (Yield: >90%) Filter->Product

Fig 1. Scalable nitration workflow for 1,4-dichloro-2-fluoro-5-nitrobenzene synthesis.

Downstream Application: The SNAr Advantage

The strategic value of 1,4-dichloro-2-fluoro-5-nitrobenzene lies in its unique geometric arrangement. The highly electronegative fluorine atom is positioned exactly para to the strongly electron-withdrawing nitro group. This arrangement highly activates the C-F bond toward Nucleophilic Aromatic Substitution (SNAr)[4][5]. Nucleophiles (such as primary or secondary amines) readily attack the 2-position, forming a Meisenheimer complex stabilized by the para-nitro group. The chlorine atoms remain unreactive under these conditions, providing orthogonal handles for subsequent cross-coupling reactions in API development[4][6].

SNArWorkflow SM 1,4-Dichloro-2-fluoro-5-nitrobenzene (Highly Activated F) Nucleophile Nucleophile Addition (e.g., 1° or 2° Amine) SM->Nucleophile Meisenheimer Meisenheimer Complex (Stabilized by p-NO2) Nucleophile->Meisenheimer Product N-Substituted-2,5-dichloro-4-nitroaniline (API Intermediate) Meisenheimer->Product

Fig 2. Downstream SNAr pathway exploiting the para-nitro activated fluorine atom.

Scalable Experimental Protocol

Reagent Stoichiometry & Parameters

Table 1: Reaction Stoichiometry & Material Requirements

Reagent / SolventRoleEquivalentsVolume / MassNotes
1,4-Dichloro-2-fluorobenzene Starting Material1.0 eq100.0 gLimiting reagent
Trifluoroacetic Acid (TFA) SolventN/A1.0 L (10 vol)Maintains homogeneity[3]
Fuming Nitric Acid (>90%) Nitrating Agent~5.0 eq500 mL (5 vol)Highly corrosive; handle in fume hood
Ice-Water Quench / Anti-solventN/A3.0 L (30 vol)Induces product precipitation
Step-by-Step Methodology
  • Reactor Preparation: Equip a jacketed glass reactor with a mechanical stirrer, internal temperature probe, and a pressure-equalizing addition funnel. Purge the system with inert gas ( N2​ or Ar).

  • Substrate Dissolution: Charge the reactor with 1,4-dichloro-2-fluorobenzene (100 g) and Trifluoroacetic acid (1.0 L). Stir at 250 rpm until complete dissolution is achieved[3].

  • Cooling: Circulate coolant to lower the internal temperature of the reaction mixture strictly to 0–5 °C.

  • Nitration (Critical Step): Slowly add Fuming Nitric Acid (500 mL) dropwise via the addition funnel over 60–90 minutes[3].

    • Causality Note: Slow addition controls the exothermic nitration, preventing the formation of dinitrated byproducts or thermal runaway.

  • Maturation: Remove the cooling bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 3 hours[3]. Reaction progress can be monitored via HPLC or GC-MS.

  • Quenching & Precipitation (Self-Validating Step): Pour the crude reaction mixture slowly into vigorously stirred ice-water (3.0 L).

    • Causality Note: The drastic change in solvent polarity forces the hydrophobic product out of solution. This acts as a self-validating primary purification step, leaving water-soluble impurities and unreacted acids in the supernatant.

  • Filtration & Washing: Filter the resulting suspension through a sintered glass funnel. Wash the filter cake sequentially with cold distilled water (3 x 500 mL) to remove residual TFA and HNO3​ , followed by a saturated aqueous sodium bicarbonate ( NaHCO3​ ) wash (500 mL) to neutralize any trapped acid.

  • Drying: Dry the solid in a vacuum oven at 40 °C for 12 hours to constant weight. The product precipitates as a pale yellow to white solid.

Analytical Validation

To verify the integrity of the synthesized batch, compare the analytical outputs against the standardized parameters listed below.

Table 2: Analytical Characterization Data

TechniqueParameterExpected Observation
Physical State Appearance / Melting PointPale yellow solid / ~37 °C[2]
Mass Spectrometry Exact Mass208.945 g/mol [2] (Observe characteristic Cl2​ isotope pattern at m/z 209, 211, 213)
1 H NMR ( CDCl3​ ) Aromatic ProtonsTwo distinct aromatic protons (H3 and H6). H3 exhibits characteristic 3JH−F​ coupling (doublet).
19 F NMR ( CDCl3​ ) Fluorine SignalSingle peak, shifted downfield due to the electron-withdrawing ortho-chloro and para-nitro groups.

References

  • [6] Title: WO2017085198A1 - N-substituted indole derivatives as pge2 receptor modulators - Google Patents | Source: google.com | URL: 6

  • [1] Title: 1,4-Dichloro-2-fluoro-5-nitrobenzene | 2624-66-0 | Source: sigmaaldrich.com | URL: 1

  • [2] Title: 1,4-Dichloro-2-fluoro-5-nitro-benzene CAS NO 2624-66-0 - Echemi | Source: echemi.com | URL: 2

  • Title: Patent Application Publication Pub. No.: US 2017/0217970 A1 - Googleapis.com | Source: googleapis.com | URL:

  • [4] Title: US20230041385A1 - Her2 mutation inhibitors - Google Patents | Source: google.com | URL: 4

  • [5] Title: di(tert-butyl) (2,5-dichloro-4-nitrophenyl)malonate | 1093222-00-4 - 摩熵化学 | Source: molaid.com | URL: 5

Sources

Application

Comprehensive Application Note: 1,4-Dichloro-2-fluoro-5-nitrobenzene as a Key Intermediate in Herbicide Synthesis

Executive Summary The development of modern agrochemicals, particularly Protoporphyrinogen Oxidase (PPO) inhibitors and diphenyl ether herbicides, relies heavily on highly functionalized halogenated aromatic building blo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of modern agrochemicals, particularly Protoporphyrinogen Oxidase (PPO) inhibitors and diphenyl ether herbicides, relies heavily on highly functionalized halogenated aromatic building blocks. 1,4-Dichloro-2-fluoro-5-nitrobenzene (CAS: 2624-66-0) is a premier synthetic intermediate in this domain [1]. Its unique substitution pattern—featuring a highly activated carbon-fluorine bond para to a strongly electron-withdrawing nitro group—makes it an ideal substrate for regioselective Nucleophilic Aromatic Substitution (SNAr).

This application note provides an in-depth mechanistic analysis and self-validating experimental protocols for utilizing 1,4-dichloro-2-fluoro-5-nitrobenzene in the synthesis of complex herbicidal active ingredients.

Physicochemical Properties

Understanding the physical parameters of the intermediate is critical for safe handling, storage, and reaction design [1].

Table 1: Key Properties of 1,4-Dichloro-2-fluoro-5-nitrobenzene

PropertySpecification
IUPAC Name 1,4-Dichloro-2-fluoro-5-nitrobenzene
CAS Number 2624-66-0
Molecular Formula C6H2Cl2FNO2
Molecular Weight 209.99 g/mol
Physical Form Solid
Reactivity Profile Highly susceptible to SNAr at the C2 position

Mechanistic Insights: The Causality of Regioselectivity

In the synthesis of diphenyl ether herbicides (e.g., analogs of oxyfluorfen or acifluorfen), the critical step is the formation of the diaryl ether linkage. When 1,4-dichloro-2-fluoro-5-nitrobenzene is subjected to a phenoxide nucleophile, the substitution occurs exclusively at the fluorine-bearing carbon (C2) , leaving the chlorine atoms at C1 and C4 intact.

Why is Fluorine Displaced Instead of Chlorine?

In classical aliphatic SN2 reactions, chlorine is a superior leaving group due to its polarizability and weaker carbon-halogen bond. However, in Nucleophilic Aromatic Substitution (SNAr), the reaction proceeds via an addition-elimination mechanism. The rate-determining step is the initial nucleophilic attack to form the anionic Meisenheimer complex [4].

Fluorine's extreme electronegativity strongly polarizes the C-F bond via the inductive effect, rendering the ipso-carbon highly electrophilic. Furthermore, the para-nitro group provides essential resonance stabilization for the resulting negative charge. Consequently, the activation energy for nucleophilic attack at the fluorinated carbon is significantly lower than at the chlorinated carbons, dictating strict regioselectivity.

Mechanism Reactant 1,4-Dichloro-2-fluoro- 5-nitrobenzene Complex Meisenheimer Complex (Resonance Stabilized) Reactant->Complex Attack at C2 Nucleophile Phenoxide Nucleophile Nucleophile->Complex Product Diphenyl Ether Product + F⁻ Leaving Group Complex->Product Elimination of F⁻

Fig 1. SNAr mechanism via the resonance-stabilized Meisenheimer complex.

Synthetic Workflows and Experimental Protocols

The utility of 1,4-dichloro-2-fluoro-5-nitrobenzene branches into two primary pathways: direct SNAr to form diphenyl ethers, or reduction of the nitro group to yield 2,5-dichloro-4-fluoroaniline , a precursor for N-phenyl heterocycle herbicides (e.g., aryl-triazolinones) [3].

Pathway Start 1,4-Dichloro-2-fluoro- 5-nitrobenzene SNAr SNAr Reaction (Phenoxide attack) Start->SNAr Ar-OH, K2CO3 Reduction Nitro Reduction (Fe/NH4Cl) Start->Reduction Fe, NH4Cl, EtOH DiphenylEther Diphenyl Ether Intermediate SNAr->DiphenylEther Aniline 2,5-Dichloro-4- fluoroaniline Reduction->Aniline Herbicide PPO Inhibitor Herbicide DiphenylEther->Herbicide Derivatization Aniline->Herbicide Heterocycle Formation

Fig 2. Divergent synthetic pathways utilizing 1,4-dichloro-2-fluoro-5-nitrobenzene.
Protocol 1: Regioselective SNAr with Phenolic Nucleophiles

This protocol details the synthesis of a diaryl ether linkage, adapted from validated patent literature methodologies for functionalizing fluoronitrobenzenes [2].

Reagents & Materials:

  • 1,4-Dichloro-2-fluoro-5-nitrobenzene (1.35 mmol, 1.0 equiv)

  • Substituted Phenol / Heterocyclic Alcohol (1.35 mmol, 1.0 equiv)

  • Potassium Carbonate (K2CO3) (4.05 mmol, 3.0 equiv)

  • Tetrahydrofuran (THF) (3.0 mL)

  • Dimethyl Sulfoxide (DMSO) (1.5 mL)

Step-by-Step Methodology:

  • Preparation: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add the substituted phenol (1.35 mmol) and K2CO3 (4.05 mmol).

  • Solvent Addition: Suspend the solids in a solvent mixture of THF (3.0 mL) and DMSO (1.5 mL). The inclusion of DMSO is critical as its high dielectric constant solvates the potassium cation, leaving a highly reactive, "naked" phenoxide anion.

  • Electrophile Addition: Add 1,4-dichloro-2-fluoro-5-nitrobenzene (282.4 mg, 1.35 mmol) to the stirred suspension at room temperature.

  • Reaction Execution: Attach a reflux condenser and heat the reaction mixture to 80 °C using an oil bath. Stir vigorously for 16 hours.

  • Quenching & Workup: Cool the mixture to room temperature. Dilute with 15 mL of deionized water to dissolve the inorganic salts. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 15 mL).

  • Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure diphenyl ether intermediate.

Table 2: Optimization Data for SNAr Diaryl Ether Formation

Solvent SystemBase (Equivalents)Temperature (°C)Time (h)Isolated Yield (%)
DMFK2CO3 (3.0)801682
THF:DMSO (2:1) K2CO3 (3.0) 80 16 91
AcetonitrileCs2CO3 (2.0)602475
NMPDIPEA (3.0)1001268

Note: The THF/DMSO co-solvent system provides the optimal balance of nucleophile solubility and reaction kinetics, minimizing thermal degradation observed in pure NMP at higher temperatures.

Protocol 2: Reduction to 2,5-Dichloro-4-fluoroaniline

For the synthesis of aryl-triazolinone herbicides, the nitro group must be reduced to an amine [3]. Mild reduction conditions are required to prevent unwanted hydrodehalogenation of the chlorine atoms.

Step-by-Step Methodology:

  • Preparation: Dissolve 1,4-dichloro-2-fluoro-5-nitrobenzene (5.0 mmol) in a mixture of Ethanol (15 mL) and Water (5 mL) in a 50 mL flask.

  • Reagent Addition: Add Iron powder (25.0 mmol, 5.0 equiv) and Ammonium Chloride (NH4Cl) (25.0 mmol, 5.0 equiv). Causality Note: NH4Cl acts as a mild proton source, preventing the basic conditions that could lead to side reactions, while Iron serves as the specific electron donor that avoids catalytic dehalogenation common with Pd/C and H2.

  • Reaction Execution: Heat the mixture to reflux (approx. 80 °C) and stir vigorously for 3 hours. Monitor completion via TLC (Hexanes/EtOAc 4:1).

  • Workup: Cool the mixture and filter it through a pad of Celite to remove the iron sludge. Wash the Celite pad thoroughly with EtOAc (30 mL).

  • Isolation: Concentrate the filtrate to remove ethanol. Extract the remaining aqueous phase with EtOAc (2 × 20 mL). Wash the combined organics with brine, dry over Na2SO4, and evaporate to yield 2,5-dichloro-4-fluoroaniline as a solid, ready for subsequent diazotization or heterocycle condensation.

References

  • Sigma-Aldrich. 1,4-Dichloro-2-fluoro-5-nitrobenzene | 2624-66-0.
  • Google Patents.
  • Google Patents. US3558707A - Process for preparing fluoroanilines.
  • BenchChem. 1-Bromo-2,5-dichloro-3-fluorobenzene | 202865-57-4.
Method

Application Note: Regioselective Nitration of 2,5-Dichloro-1-fluorobenzene

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Process: Electrophilic Aromatic Substitution (EAS) Primary Product: 1,4-Dichloro-2-fluoro-5-nitrobenzene (CAS: 2624-66-0) Introduction...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Process: Electrophilic Aromatic Substitution (EAS) Primary Product: 1,4-Dichloro-2-fluoro-5-nitrobenzene (CAS: 2624-66-0)

Introduction & Strategic Importance

Polyhalogenated nitrobenzenes are indispensable scaffolds in modern drug discovery and agrochemical development. They serve as highly versatile electrophiles for Nucleophilic Aromatic Substitution (SNAr) and can be easily reduced to functionalized anilines for subsequent cross-coupling or Sandmeyer reactions. This application note establishes a highly reproducible, self-validating protocol for the regioselective nitration of 2,5-dichloro-1-fluorobenzene (also systematically named 1,4-dichloro-2-fluorobenzene).

By leveraging the precise electronic directing effects of the halogen substituents, this method achieves high regiochemical fidelity, minimizing the formation of unwanted isomers and streamlining downstream purification.

Mechanistic Rationale & Regioselectivity Logic

As synthetic chemists, we must look beyond the empirical steps and understand the causality of the transformation. The nitration of 2,5-dichloro-1-fluorobenzene is a classic Electrophilic Aromatic Substitution (EAS) governed by competing directing groups :

  • Fluorine (C1): Despite being highly electronegative, fluorine acts as an ortho/para director. Its strong +M (resonance) effect—facilitated by excellent 2p-2p orbital overlap with the aromatic ring—outweighs its −I (inductive) electron withdrawal when stabilizing the Wheland intermediate.

  • Chlorine (C2, C5): Chlorine atoms exhibit weaker +M effects (due to poorer 3p-2p overlap) and strong −I effects, rendering them net-deactivating ortho/para directors.

The Regiochemical Outcome: When the aromatic ring is exposed to the highly electrophilic nitronium ion ( NO2+​ ), the position para to the fluorine atom (C4) is both electronically enriched and sterically accessible. The cumulative directing effects of the three halogens strongly favor electrophilic attack at this specific carbon. Deprotonation and rearomatization yield 1,4-dichloro-2-fluoro-5-nitrobenzene as the overwhelming major product .

G SM 2,5-Dichloro-1-fluorobenzene (Starting Material) Wheland Wheland Intermediate (Para to F-atom) SM->Wheland Electrophilic Attack Mix Nitrating Mixture (HNO₃ + H₂SO₄) Nitronium Nitronium Ion (NO₂⁺) Mix->Nitronium Nitronium->Wheland Product 1,4-Dichloro-2-fluoro- 5-nitrobenzene Wheland->Product Deprotonation

Figure 1: Mechanistic workflow for the regioselective nitration of 2,5-dichloro-1-fluorobenzene.

Experimental Design & Self-Validating Controls

To ensure trustworthiness, this protocol is designed as a self-validating system . Every phase of the reaction provides observable feedback to the chemist, guaranteeing that the process is proceeding correctly before advancing to the next step.

Causality Behind Reaction Parameters
  • Mixed Acid System: Concentrated H2​SO4​ is not merely a solvent; it acts as a critical dehydrating catalyst that protonates HNO3​ to generate the active NO2+​ electrophile.

  • Strict Temperature Control (0–10 °C): The deactivated nature of the halogenated ring might suggest heating is required. However, elevating the temperature above 20 °C risks oxidative degradation of the ring and non-selective di-nitration. The 0–10 °C window provides the perfect thermodynamic balance for mono-nitration .

  • Biphasic Quenching: Pouring the reaction over ice instantly drops the temperature and dilutes the acid, terminating the EAS process while precipitating the highly hydrophobic product.

Quantitative Data Summaries

Table 1: Physicochemical Properties of Substrate and Product

PropertyStarting MaterialMajor Product
Chemical Name 2,5-Dichloro-1-fluorobenzene1,4-Dichloro-2-fluoro-5-nitrobenzene
CAS Number 348-61-82624-66-0
Molecular Weight 165.00 g/mol 209.99 g/mol
Physical State Clear, colorless liquidPale yellow solid
Role in Synthesis Halogenated PrecursorSNAr / Reduction Electrophile

Table 2: Reaction Optimization & In-Process Control (IPC) Parameters

ParameterTarget RangeMechanistic Rationale & Validation
Temperature 0–10 °CPrevents oxidative degradation; ensures strict regioselectivity.
H2​SO4​ : HNO3​ 2.5 : 1.2 (Equivalents)Excess sulfuric acid drives complete generation of the NO2+​ ion.
Addition Rate Dropwise (30 min)Controls the exothermic heat of mixing, preventing thermal runaway.
IPC Method GC-MS or TLCTracks the disappearance of the volatile starting material.

Step-by-Step Experimental Protocol

Caution: Nitrating mixtures are highly corrosive and strongly oxidizing. Perform all operations in a well-ventilated fume hood using appropriate PPE (heavy-duty gloves, face shield, and lab coat).

Step 1: Preparation of the Nitrating Mixture
  • Equip a 250 mL round-bottom flask with a heavy-duty magnetic stir bar, an internal temperature probe, and a pressure-equalizing dropping funnel.

  • Add 2.5 equivalents of concentrated Sulfuric Acid ( H2​SO4​ , 98%) to the flask.

  • Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C.

  • Slowly add 1.2 equivalents of concentrated Nitric Acid ( HNO3​ , 68-70%) dropwise.

    • Self-Validation: The mixture should remain clear and colorless. An exotherm will be observed; do not allow the internal temperature to exceed 5 °C during addition.

Step 2: Substrate Addition
  • Charge the dropping funnel with 1.0 equivalent (limiting reagent) of 2,5-dichloro-1-fluorobenzene.

  • Begin vigorous stirring (≥ 800 rpm) to ensure adequate mixing of the biphasic system.

  • Add the substrate dropwise over 30 minutes, strictly maintaining the internal temperature between 0–10 °C.

Step 3: Reaction Monitoring (IPC)
  • Once addition is complete, maintain the reaction at 0–10 °C for 2 to 4 hours.

  • Self-Validation: Pull a 50 µL aliquot, quench in 1 mL of water, and extract with 1 mL of Ethyl Acetate. Analyze via TLC (Hexanes:EtOAc 9:1) or GC-MS. The reaction is complete when the starting material spot/peak is fully consumed.

Step 4: Quenching and Workup
  • Carefully pour the crude reaction mixture into a large beaker containing 5 volumes of crushed ice under vigorous stirring.

  • Self-Validation: A pale yellow precipitate or heavy oil will immediately crash out of the aqueous phase, indicating successful nitration and product insolubility in water.

  • Transfer the quenched mixture to a separatory funnel and extract with Dichloromethane (DCM) (3 × 50 mL).

Step 5: Neutralization and Isolation
  • Wash the combined organic (DCM) layers with saturated aqueous NaHCO3​ .

    • Self-Validation: Vigorous CO2​ evolution (bubbling) will occur. Repeat the wash until bubbling completely ceases, confirming the removal of residual mineral acids.

  • Perform a final wash with saturated aqueous NaCl (brine) to remove residual water.

  • Dry the organic phase over anhydrous MgSO4​ , filter, and concentrate under reduced pressure using a rotary evaporator.

Step 6: Purification
  • The crude 1,4-dichloro-2-fluoro-5-nitrobenzene can be used directly for most downstream applications. If analytical purity (>97%) is required, perform a vacuum distillation or recrystallize the crude solid from hot ethanol .

References

Application

Application Note: Regioselective Suzuki-Miyaura Cross-Coupling of 1,4-Dichloro-2-fluoro-5-nitrobenzene

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Introduction & Strategic Rationale In modern drug discovery, polyhalogenated arenes serve as...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction & Strategic Rationale

In modern drug discovery, polyhalogenated arenes serve as highly versatile, multi-vector building blocks for the construction of complex biaryl scaffolds. 1,4-Dichloro-2-fluoro-5-nitrobenzene (CAS: 2624-66-0) is a premier example of a "poly-electrophilic arena." It presents three distinct halogen vectors (two chlorides, one fluoride) and a strongly electron-withdrawing nitro group[1].

The primary synthetic challenge when utilizing this molecule in a is achieving strict regioselectivity . Because the molecule possesses multiple potential sites for functionalization, random or poorly optimized coupling conditions will yield intractable mixtures of regioisomers and degradation products. This guide establishes a robust, self-validating protocol to selectively functionalize the C4-position via Palladium-catalyzed oxidative addition, while preserving the C1-Cl and C2-F bonds for downstream diversification.

Mechanistic Causality: Directing Effects & Regioselectivity

To master the reactivity of 1,4-Dichloro-2-fluoro-5-nitrobenzene, one must understand the electronic environment dictated by the nitro group. The nitro group exerts a powerful inductive (-I) and resonance (-M) electron-withdrawing effect, which significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring. This LUMO lowering is the primary driving force that facilitates the oxidative addition of electron-rich Palladium(0) species into the carbon-halogen bond.

However, this activation is not uniform:

  • C4-Chlorine (Ortho to NO₂): Experiences the maximum LUMO-lowering effect. The proximity to the nitro group highly activates this specific C-Cl bond toward Pd(0) insertion.

  • C1-Chlorine (Meta to NO₂): Resides in an electronically deactivated node relative to the nitro group. Oxidative addition here is kinetically disfavored.

  • C2-Fluorine (Para to NO₂): While highly activated electronically, the C-F bond possesses a massive Bond Dissociation Energy (BDE) of ~116 kcal/mol, rendering it inert to standard. However, it is highly vulnerable to Nucleophilic Aromatic Substitution (S_NAr). Patent literature and field experience demonstrate that nucleophiles (like phenoxides or amines) will rapidly displace this fluorine at temperatures as low as 80 °C[2].

Reactivity SM 1,4-Dichloro-2-fluoro-5-nitrobenzene (Starting Material) C4 C4-Cl Activation (ortho to NO2) SM->C4 Favored (LUMO lowering) C1 C1-Cl Activation (meta to NO2) SM->C1 Disfavored C2 C2-F Activation (Strong C-F bond) SM->C2 Disfavored Prod Regioselective Suzuki Product (C4-Coupled Scaffold) C4->Prod Transmetalation & Reductive Elimination

Regioselectivity rationale for the Suzuki coupling of 1,4-Dichloro-2-fluoro-5-nitrobenzene.

Quantitative Reactivity Profile
PositionSubstituentRelationship to NO₂Approx. BDE (kcal/mol)Primary Reactivity Profile
C4 Chlorine (-Cl)Ortho~81Primary Target: Highly activated for Pd(0) oxidative addition.
C1 Chlorine (-Cl)Meta~81Preserved: Poorly activated; requires forcing conditions to react.
C2 Fluorine (-F)Para~116Preserved: Inert to Pd(0); highly susceptible to S_NAr degradation.

Catalyst & Condition Selection: Field-Proven Insights

To exploit the reactivity differences outlined above, the reaction conditions must be meticulously chosen.

  • Catalyst Selection (Pd(dppf)Cl₂): We select[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II). Causality: Aryl chlorides are notoriously reluctant to undergo oxidative addition compared to aryl bromides or iodides. The bidentate dppf ligand is electron-rich (accelerating oxidative addition into the C4-Cl bond) and enforces a cis-geometry on the palladium center, which drastically accelerates the rate-limiting reductive elimination step.

  • Base Selection (K₂CO₃): A mild, inorganic base is mandatory. Causality: Using strong or nucleophilic bases (e.g., NaOH, NaOMe, KOtBu) will trigger a competing S_NAr reaction at the C2-Fluorine position, destroying the starting material[2]. Potassium carbonate facilitates the critical transmetalation of the boronic acid without acting as a nucleophile.

  • Solvent System (1,4-Dioxane / Water, 4:1): Causality: A biphasic system ensures that the organic substrates remain fully solvated in the dioxane layer, while the aqueous layer dissolves the K₂CO₃ and the resulting borate salts, preventing the reaction mixture from becoming a thick, un-stirrable slurry.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. At each critical juncture, observational checkpoints are provided to ensure the chemical logic is holding true.

Workflow Step1 1. Reagent Prep Degas Solvents Step2 2. Reaction Setup Pd Cat + Base Step1->Step2 Step3 3. Execution Heat 80°C, N2 Atm Step2->Step3 Step4 4. Workup Aqueous Extraction Step3->Step4 Step5 5. Purification Chromatography Step4->Step5

Standardized experimental workflow for the regioselective Suzuki-Miyaura coupling.

Step-by-Step Methodology (1.0 mmol Scale)

Step 1: Reagent Charging & Degassing

  • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 1,4-Dichloro-2-fluoro-5-nitrobenzene (210 mg, 1.0 mmol, 1.0 equiv)[1].

  • Add the desired Arylboronic Acid (1.05 mmol, 1.05 equiv). Causality: A slight excess ensures full conversion without promoting homocoupling of the boronic acid.

  • Add Pd(dppf)Cl₂ (36.5 mg, 0.05 mmol, 5 mol%).

  • Add K₂CO₃ (276 mg, 2.0 mmol, 2.0 equiv).

  • Seal the tube with a septum and perform three cycles of vacuum/Nitrogen backfill.

  • Inject pre-degassed 1,4-Dioxane (8.0 mL) and pre-degassed Deionized Water (2.0 mL) via syringe.

  • Validation Check: The solution should appear orange/red. If the solution immediately turns pitch black, oxygen has entered the system and precipitated inactive "Palladium black." The reaction must be aborted.

Step 2: Execution & Monitoring

  • Replace the septum with a Teflon screw-cap under a positive flow of nitrogen.

  • Transfer the sealed tube to a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) to ensure optimal mixing of the biphasic system.

  • Allow the reaction to proceed for 4 to 6 hours.

  • Validation Check: Monitor via TLC (Hexanes/EtOAc 9:1). The starting material (Rf ~0.7) should disappear, replaced by a new, intensely UV-active spot (Rf ~0.4-0.5). If two new spots of equal intensity appear, regioselectivity has been compromised (likely due to excessive heating or degraded catalyst).

Step 3: Aqueous Workup

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with Ethyl Acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with Distilled Water (2 × 15 mL) and Brine (15 mL).

  • Validation Check: The phase separation should be sharp. A persistent emulsion indicates the presence of unreacted boronic acid forming polymeric boroxines. If this occurs, add 5 mL of 1M NaOH to break the emulsion (only do this after the reaction is cooled to avoid S_NAr).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Purification

  • Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient of 0% to 10% Ethyl Acetate in Hexanes.

  • Isolate the pure 4-aryl-1-chloro-2-fluoro-5-nitrobenzene derivative.

Downstream Scaffold Diversification

By strictly adhering to this regioselective protocol, you have successfully installed an aryl group at C4 while leaving the C1-Cl, C2-F, and C5-NO₂ groups intact. This intermediate is a goldmine for further drug-discovery applications:

  • S_NAr at C2: The remaining fluorine can now be selectively displaced by amines or alkoxides under basic conditions[2].

  • Nitro Reduction: The NO₂ group can be reduced to an aniline using Iron/NH₄Cl or carefully controlled hydrogenation (avoiding Pd/C to prevent undesired hydrodehalogenation of the remaining C1-Cl)[3].

  • Buchwald-Hartwig Amination: The remaining C1-Cl bond can be subsequently cross-coupled with an amine using a more electron-rich catalyst system (e.g., Pd₂(dba)₃ / BrettPhos).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL:[Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. URL:[Link]

  • Array BioPharma Inc. (2023). Her2 mutation inhibitors. U.S. Patent Application US20230041385A1. (Demonstrates S_NAr displacement of the C2-fluorine atom).

Sources

Method

Application Note: Divergent Synthesis of Fluorinated Heterocycles from 1,4-Dichloro-2-fluoro-5-nitrobenzene

Audience: Researchers, Scientists, and Drug Development Professionals Focus: Chemoselectivity, Regiocontrol, and Protocol Validation Executive Summary 1,4-Dichloro-2-fluoro-5-nitrobenzene is a highly versatile, polyhalog...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Focus: Chemoselectivity, Regiocontrol, and Protocol Validation

Executive Summary

1,4-Dichloro-2-fluoro-5-nitrobenzene is a highly versatile, polyhalogenated building block widely utilized in the discovery of novel therapeutics and agrochemicals. The strategic incorporation of fluorine into heterocyclic scaffolds frequently improves metabolic stability, lipophilicity, and target binding affinity. However, synthesizing fluorinated heterocycles from this specific precursor presents a significant chemoselectivity challenge: the highly activated C-F bond is prone to unintended nucleophilic aromatic substitution (SNAr).

This application note details a validated, divergent synthetic strategy that overcomes this liability via electronic inversion , enabling the regioselective construction of fluorinated isatins and benzothiazoles.

Mechanistic Rationale & Strategy (Expertise & Experience)

The Chemoselectivity Challenge

In 1,4-dichloro-2-fluoro-5-nitrobenzene, the fluorine atom is situated para to the strongly electron-withdrawing nitro group. This electronic arrangement highly activates the C-F bond towards SNAr. Direct attempts to build heterocycles via nucleophilic attack typically result in the displacement of the fluorine atom, defeating the goal of synthesizing a fluorinated heterocycle[1].

The Solution: Electronic Inversion

To preserve the C-F bond, the nitro group must be chemoselectively reduced to an amine prior to cyclization[2]. This transformation converts a strongly electron-withdrawing group (-NO₂; deactivating, meta-directing) into a strongly electron-donating group (-NH₂; activating, ortho/para-directing). This "electronic inversion" completely deactivates the ring towards SNAr, safely locking the fluorine atom in place[1].

The Regiochemical Advantage

The resulting intermediate, 2,5-dichloro-4-fluoroaniline , possesses a unique structural advantage. The C2 position (ortho to the amine) is sterically and electronically blocked by a chlorine atom. Consequently, subsequent cyclization reactions are forced to occur exclusively at the unsubstituted C6 position, guaranteeing absolute regiocontrol during the formation of fused bicyclic systems[3].

Pathway Visualization

G SM 1,4-Dichloro-2-fluoro-5-nitrobenzene (Highly activated C-F bond) Intermediate 2,5-Dichloro-4-fluoroaniline (Deactivated C-F bond, Blocked C2) SM->Intermediate Chemoselective Reduction (Fe/NH4Cl, EtOH/H2O) Preserves C-F & C-Cl bonds Isatin 4,7-Dichloro-5-fluoroisatin (Sandmeyer Synthesis) Intermediate->Isatin 1. Cl3CCH(OH)2, NH2OH·HCl 2. H2SO4 (Cyclization at C6) Benzothiazole 4,7-Dichloro-6-fluorobenzo[d]thiazol-2-amine (Jacobson Synthesis) Intermediate->Benzothiazole 1. KSCN, AcOH 2. Br2 (Cyclization at C6)

Divergent synthetic workflow from 1,4-dichloro-2-fluoro-5-nitrobenzene to fluorinated heterocycles.

Experimental Protocols

Protocol 1: Chemoselective Reduction to 2,5-Dichloro-4-fluoroaniline

Objective: Reduce the nitro group without causing hydrodehalogenation of the sensitive C-Cl or C-F bonds. Causality: The provides mild, single-electron transfer reduction that is highly chemoselective for the nitro group, completely avoiding the cleavage of carbon-halogen bonds that typically plagues Pd/C and H₂ systems[2].

Procedure:

  • In a 100 mL round-bottom flask, suspend 1,4-dichloro-2-fluoro-5-nitrobenzene (10.0 mmol) in a mixture of ethanol (40 mL) and deionized water (10 mL).

  • Add iron powder (325 mesh, 50.0 mmol) and ammonium chloride (50.0 mmol) to the suspension[1].

  • Heat the reaction mixture to reflux (80 °C) under vigorous stirring for 3 hours. Monitor reaction progress via TLC (Hexanes/EtOAc 4:1).

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove iron salts. Wash the filter cake thoroughly with ethyl acetate (3 × 20 mL).

  • Concentrate the filtrate in vacuo to remove ethanol. Extract the aqueous residue with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to afford 2,5-dichloro-4-fluoroaniline as an off-white solid.

Protocol 2: Regioselective Sandmeyer Isatin Synthesis

Objective: Synthesize 4,7-dichloro-5-fluoroisatin via an oximinoacetanilide intermediate. Causality: The cyclization step is an electrophilic aromatic substitution. Because the C2 position is sterically blocked by the chlorine atom, the cyclization is directed exclusively to the C6 position, yielding a single regioisomer[3].

Procedure:

  • Oximinoacetanilide Formation: In a 250 mL flask, dissolve chloral hydrate (12.0 mmol) and anhydrous sodium sulfate (100 mmol) in 50 mL of water. Add 2,5-dichloro-4-fluoroaniline (10.0 mmol) followed by hydroxylamine hydrochloride (30.0 mmol)[4].

  • Heat the mixture to 90 °C for 1 hour. A precipitate will form. Cool the flask to room temperature, filter the solid 2,5-dichloro-4-fluoroisonitrosoacetanilide, wash with cold water, and dry thoroughly under vacuum.

  • Cyclization: Pre-heat concentrated sulfuric acid (20 mL) to 50 °C. Slowly add the dried intermediate in small portions over 15 minutes, maintaining the temperature below 60 °C to prevent decomposition[3].

  • Heat the dark solution to 90 °C for 30 minutes to drive the electrophilic cyclization.

  • Cool the mixture and pour it over 100 g of crushed ice. Filter the precipitated 4,7-dichloro-5-fluoroisatin, wash with water until the filtrate is neutral, and recrystallize from ethanol.

Protocol 3: Jacobson Benzothiazole Synthesis

Objective: Synthesize 4,7-dichloro-6-fluorobenzo[d]thiazol-2-amine via oxidative cyclization. Causality: Bromine acts as an oxidant to generate an electrophilic sulfur species from the thiourea intermediate. Similar to the isatin synthesis, the blocked C2 position forces the cyclization exclusively to C6[5].

Procedure:

  • Thiourea Formation: Dissolve 2,5-dichloro-4-fluoroaniline (10.0 mmol) in 30 mL of glacial acetic acid. Add potassium thiocyanate (15.0 mmol) and stir at room temperature for 2 hours to generate the aryl thiourea intermediate.

  • Oxidative Cyclization: Cool the reaction mixture to 0 °C using an ice bath. Prepare a solution of bromine (12.0 mmol) in 10 mL of glacial acetic acid and add it dropwise over 30 minutes.

  • Remove the ice bath and stir at room temperature for 2 hours, then heat to 60 °C for 1 hour to ensure complete cyclization[5].

  • Cool the mixture and pour it into 100 mL of ice water. Neutralize the solution to pH 8 using concentrated aqueous ammonia.

  • Filter the resulting precipitate, wash with distilled water, and dry under vacuum to yield 4,7-dichloro-6-fluorobenzo[d]thiazol-2-amine.

Data Presentation: Reaction Metrics & Regioselectivity

PathwayTarget HeterocycleKey IntermediateCyclization SiteTypical YieldReaction Time
A 4,7-Dichloro-5-fluoroisatinOximinoacetanilideC6 (Exclusive)75–82%2.5 h
B 4,7-Dichloro-6-fluorobenzo[d]thiazol-2-amineAryl thioureaC6 (Exclusive)68–74%4.5 h

References

  • Bahadur, V., et al. "Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach." RSC Mechanochemistry, 2025, 2, 802-808. URL:[Link]

  • Gane, T., et al. "Synthesis of Substituted Isatins." PubMed Central (NIH), 2013. URL:[Link]

  • Mishra, P., et al. "Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds." JOTCSA, 2021; 8(4): 1089-1098. URL:[Link]

Sources

Application

Optimized Reaction Conditions for the Regioselective Displacement of Fluorine in 1,4-Dichloro-2-fluoro-5-nitrobenzene

Executive Summary & Mechanistic Rationale 1,4-Dichloro-2-fluoro-5-nitrobenzene (CAS 2624-66-0) is a highly versatile polyhalogenated building block widely utilized in the synthesis of complex active pharmaceutical ingred...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

1,4-Dichloro-2-fluoro-5-nitrobenzene (CAS 2624-66-0) is a highly versatile polyhalogenated building block widely utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals[1]. The presence of three halogens and a strongly electron-withdrawing nitro group presents a unique chemoselective and regioselective challenge. However, under optimized Nucleophilic Aromatic Substitution ( SN​Ar ) conditions, the fluorine atom can be displaced with >99% regioselectivity, leaving the chlorine atoms completely intact.

The "Element Effect" and Chemoselectivity

In aliphatic SN​2 reactions, the carbon-halogen bond strength dictates leaving group ability ( I>Br>Cl>F ). However, in SN​Ar reactions, this reactivity order is famously inverted ( F>Cl≈Br>I )[2]. This phenomenon, known as the "element effect," occurs because the rate-determining step (RDS) is not the cleavage of the carbon-halogen bond, but rather the initial nucleophilic attack to form a negatively charged addition intermediate known as the Meisenheimer complex[3]. Fluorine’s extreme electronegativity exerts a powerful negative inductive ( −I ) effect, which withdraws electron density from the ipso carbon, drastically lowering the activation energy required for the nucleophile to attack[4].

Regioselectivity: Why C2?

The regioselectivity of the displacement is governed by the position of the nitro group. The nitro group at C5 is situated para to the fluorine atom at C2. When a nucleophile attacks C2, the resulting negative charge in the Meisenheimer complex is delocalized directly onto the strongly electron-withdrawing oxygen atoms of the nitro group[5]. The chlorine atoms at C1 and C4 do not benefit from this direct para resonance stabilization to the same extent, and their weaker −I effect makes their respective ipso carbons far less electrophilic.

SNAr_Mechanism SM 1,4-Dichloro-2-fluoro- 5-nitrobenzene MC Meisenheimer Complex (Resonance Stabilized) SM->MC Addition (Slow, RDS) Nu Nucleophile (Nu:⁻ or Nu-H) Nu->MC Attack at C2 Prod Substituted Product (C2-Nu) MC->Prod Elimination (Fast) LG Fluoride Ion (F⁻) MC->LG Departs

Figure 1: Addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).

Reaction Optimization Matrix

To achieve maximum yield while preventing the formation of bis-substituted byproducts, the choice of solvent, base, and temperature must be tailored to the specific nucleophile. Polar aprotic solvents (like DMF or DMSO) are critical as they solvate the counter-cations but leave the nucleophilic anions "naked" and highly reactive[6].

Table 1: Optimization of Reaction Conditions for Model Nucleophiles

Nucleophile TypeExampleSolventBaseTemp (°C)Time (h)ConversionRegioselectivity
Secondary Amine Morpholine (1.1 eq)DMFDIPEA (1.5 eq)252>98%>99:1 (F vs Cl)
Primary Amine Benzylamine (1.1 eq)THFDIPEA (1.5 eq)406>95%>99:1 (F vs Cl)
Aniline (Weak) Aniline (1.2 eq)NMPK₂CO₃ (2.0 eq)808>90%>99:1 (F vs Cl)
Phenol / Alkoxide Phenol (1.2 eq)DMSOCs₂CO₃ (2.0 eq)1004>95%>99:1 (F vs Cl)
Thiol Thiophenol (1.05 eq)MeCNK₂CO₃ (1.5 eq)0 to 251>98%>99:1 (F vs Cl)

Causality Note: DIPEA is preferred for aliphatic amines because it acts as a non-nucleophilic proton sponge to neutralize the generated HF without competing for the electrophile. Conversely, weaker nucleophiles like phenols require deprotonation by a stronger inorganic base (Cs₂CO₃) to form the highly reactive phenoxide anion. The large ionic radius of Cesium prevents tight ion-pairing, maximizing nucleophilicity.

Standardized Experimental Protocols

Protocol A: Displacement with Aliphatic Amines (Mild Conditions)

This protocol is optimized for primary and secondary aliphatic amines, which are highly nucleophilic and prone to over-reaction if not carefully controlled.

Protocol_Workflow Step1 1. Reagent Preparation Dissolve substrate in anhydrous DMF Step2 2. Nucleophile & Base Addition Add Amine and DIPEA at 0 °C Step1->Step2 Step3 3. Reaction Incubation Stir at 25 °C for 2 hours Step2->Step3 Step4 4. In-Process Control (IPC) Monitor via LC-MS (Isotope check) Step3->Step4 Step5 5. Aqueous Quench & Extraction Precipitate product with Ice Water Step4->Step5

Figure 2: Standardized workflow for the regioselective SNAr displacement of fluorine.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under an inert atmosphere (N₂ or Argon). Add 1,4-Dichloro-2-fluoro-5-nitrobenzene (1.0 mmol, 210.0 mg) and dissolve in anhydrous DMF (5.0 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. Causality: Cooling prevents localized exothermic spikes upon amine addition, which can lead to trace displacement of the C4 chlorine.

  • Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 mmol, 260 µL), followed by the dropwise addition of the amine (e.g., Morpholine, 1.1 mmol, 96 µL).

  • Incubation: Remove the ice bath and allow the reaction to stir at 25 °C for 2 hours.

  • Self-Validating Checkpoint (LC-MS): Sample 5 µL of the reaction mixture and dilute in MeCN. Run LC-MS.

    • Validation Logic: The starting material has a mass of ~209 Da. The product (e.g., morpholine adduct) will have a mass of 276 Da. Because the two chlorine atoms remain untouched, the mass spectrum must exhibit a classic dichloro isotopic signature: an M , M+2 , and M+4 peak ratio of exactly 9:6:1 . If this ratio is altered, it indicates undesired dechlorination.

  • Quench & Isolation: Pour the reaction mixture into 25 mL of vigorously stirred ice-cold water. The product will typically precipitate as a bright yellow solid. Filter the solid, wash with cold water (3 x 10 mL) to remove residual DMF and DIPEA salts, and dry under high vacuum.

Protocol B: Displacement with Phenols/Alkoxides (Harsh Conditions)
  • Preparation: In a sealed tube, combine 1,4-Dichloro-2-fluoro-5-nitrobenzene (1.0 mmol), the phenol derivative (1.2 mmol), and anhydrous Cs₂CO₃ (2.0 mmol).

  • Solvent Addition: Add anhydrous DMSO (5.0 mL). Causality: DMSO is chosen over DMF for high-temperature reactions because it is less prone to base-catalyzed degradation into dimethylamine (which would act as a competing nucleophile).

  • Heating: Heat the mixture to 100 °C for 4–6 hours.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (30 mL), and wash sequentially with 1M NaOH (10 mL) to remove unreacted phenol, followed by water (3 x 20 mL) and brine (20 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate.

Troubleshooting & Best Practices

  • Hydrolysis Byproducts: If a peak corresponding to the phenol derivative (displacement by OH) is observed ( M−19+17 ), your solvent is wet. Ensure the use of strictly anhydrous solvents and reagents, as the hydroxide ion is a potent nucleophile in SN​Ar reactions.

  • Bis-Substitution: If the nucleophile displaces both the fluorine and a chlorine atom, reduce the equivalents of the nucleophile to exactly 1.05 eq, lower the reaction temperature, and switch to a less polar solvent (e.g., THF instead of DMF) to attenuate the reaction rate.

References

  • StackExchange Chemistry - Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Available at:[Link]

  • National Institutes of Health (PMC) - The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Available at:[Link]

  • Master Organic Chemistry - Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at:[Link]

  • ResearchGate - Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization in the Nitration of Dichlorofluorobenzene

Welcome to the Technical Support Center for halogenated aromatic chemistry. Designed for researchers, process chemists, and drug development professionals, this portal provides authoritative troubleshooting, mechanistic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for halogenated aromatic chemistry. Designed for researchers, process chemists, and drug development professionals, this portal provides authoritative troubleshooting, mechanistic insights, and validated protocols for optimizing the nitration of dichlorofluorobenzene isomers (e.g., 2,4-dichlorofluorobenzene and 3,4-dichlorofluorobenzene).

Part 1: Mechanistic Insights & Reaction Causality (FAQ)

Q: Why does the nitration of dichlorofluorobenzene often result in poor yields and complex isomeric mixtures? A: The nitration of dichlorofluorobenzene proceeds via Electrophilic Aromatic Substitution ( SE​Ar ). Halogens (fluorine and chlorine) are unique because they are inductively electron-withdrawing (deactivating the ring) but resonance electron-donating (ortho/para directing). Because the ring is highly deactivated by three halogens, the reaction requires a highly concentrated source of the nitronium ion ( NO2+​ ). The competition between the directing effects of fluorine and chlorine often leads to isomeric mixtures. Poor yields typically stem from either incomplete conversion (due to the deactivated ring) or over-nitration to dinitro-derivatives if the nitrating agent is too aggressive[1].

Q: How does temperature control dictate regioselectivity and prevent over-nitration? A: Nitration is a highly exothermic process. In the case of 2,4-dichlorofluorobenzene, maintaining the reaction temperature between 50 °C and 70 °C provides the optimal kinetic energy to overcome the activation barrier of the deactivated ring without providing enough thermodynamic energy to drive secondary nitration (dinitration)[1]. Conversely, for 3,4-dichlorofluorobenzene, lower temperatures (-5 °C to 15 °C) are strictly required to control regioselectivity and prevent oxidative degradation by the mixed acid[2].

Part 2: Troubleshooting Guide: Common Yield-Limiting Issues

Q: I am observing high levels of dinitro byproducts. How can I suppress over-nitration? A: Over-nitration is a stoichiometric and thermal control issue.

  • Stoichiometry: Strictly limit the nitrating agent ( NO2+​ ) to 0.9 to 1.2 equivalents per mole of the fluorobenzene substrate[1].

  • Acid Ratio: Use a mixed acid system comprising 35–65 parts by weight of 50–90% strength sulfuric acid and 35–65 parts of nitrating acid (96–98% nitric acid)[1]. Excess nitric acid acts as an oxidant and promotes dinitration.

Q: My conversion rate is stalling below 80%. What is causing this? A: Stalled conversion in nitration is almost always a mass-transfer limitation. The reaction is biphasic (organic substrate and aqueous/acidic nitrating mixture). If your mechanical agitation is insufficient, the interfacial surface area drops, stalling the reaction. Ensure high-shear mechanical stirring. Additionally, verify that your sulfuric acid is acting as an effective dehydrating agent; if the water byproduct dilutes the H2​SO4​ below 65% strength, the equilibrium shifts away from NO2+​ formation, halting the reaction[1].

Q: How can I improve the isolation yield during the workup phase? A: Do not use standard aqueous dilution. Instead, quench the reaction mixture by pouring it directly over crushed ice under vigorous stirring. This rapid thermal drop immediately halts the nitration kinetics and forces the highly crystalline mononitrated product (e.g., 2-fluoro-4,5-dichloronitrobenzene) to precipitate out of the solution rapidly, preventing it from "oiling out" or trapping impurities[2]. Extract the resulting filter cake with dichloromethane ( CH2​Cl2​ ) to recover any residual product[2].

Part 3: Standardized Experimental Protocols

These protocols are designed as self-validating systems. Analytical checkpoints are built into the workflow to ensure process integrity.

Protocol A: High-Yield Nitration of 2,4-Dichlorofluorobenzene

Target Product: 2,4-Dichloro-5-fluoronitrobenzene

  • Reagent Preparation: In a reactor equipped with a mechanical stirrer and cooling jacket, prepare the mixed acid by slowly adding 70.7 g of fuming nitric acid (98%) to 70.7 g of concentrated sulfuric acid (98%)[3]. Causality: Sulfuric acid protonates the nitric acid, driving the dehydration that forms the active electrophile, NO2+​ .

  • Substrate Charging: In a separate 500 mL four-neck flask, charge 165 g of 2,4-dichlorofluorobenzene[3].

  • Controlled Addition: Heat the substrate to 60 °C. Add the mixed acid dropwise to the substrate over 1 hour, maintaining the internal temperature strictly at 60 °C[3].

  • Maturation: Continue stirring at 60 °C for 3 hours. Checkpoint: Sample the organic layer for GC analysis; conversion should be >99%[3].

  • Phase Separation & Washing: Allow the mixture to stand for 30 minutes to phase separate. Decant the lower spent acid layer. Wash the organic layer sequentially with cold water and dilute alkali ( NaHCO3​ ) until the pH is neutral[3].

  • Isolation: The organic layer yields approximately 205.8 g of 2,4-dichloro-5-fluoronitrobenzene (98.0% molar yield, 99.5% GC purity)[3].

Protocol B: Low-Temperature Nitration of 3,4-Dichlorofluorobenzene

Target Product: 2-Fluoro-4,5-dichloronitrobenzene

  • Solvent/Substrate Mixing: In an ice-water bath, add 40 mL of concentrated H2​SO4​ and 8.25 g of 3,4-dichlorofluorobenzene to the reactor[2].

  • Nitrating Agent Addition: Cool the mixture to 10 °C. Add 5.05 g of Potassium Nitrate ( KNO3​ ) in small batches[2]. Causality: Using a solid nitrate salt in concentrated sulfuric acid provides a slow, controlled release of NO2+​ , preventing thermal spikes.

  • Temperature Control: Maintain the reaction temperature strictly between 10 °C and 15 °C during the addition. Once complete, hold the reaction for 30 minutes[2].

  • Ice Quench: Pour the reaction mixture into 200 mL of crushed ice under vigorous stirring to precipitate the solid product[2].

  • Extraction: Filter the precipitate. Dissolve the filter cake in 60 mL of CH2​Cl2​ , dry over anhydrous Na2​SO4​ , and evaporate the solvent to yield 8.6 g of pale yellow solid (80.7% yield)[2].

Part 4: Quantitative Data Summary

The following table summarizes the causal relationship between reaction parameters and the resulting yield/purity across different isomers.

SubstrateNitrating Agent / Acid SystemTemperature (°C) NO2+​ EquivalentsTarget ProductMolar Yield (%)Purity (%)
2,4-DichlorofluorobenzeneFuming HNO3​ / 98% H2​SO4​ 60 °C1.0 - 1.1 eq2,4-Dichloro-5-fluoronitrobenzene98.0%99.5%
2,4-Dichlorofluorobenzene96% HNO3​ / 72% H2​SO4​ (Continuous)50 - 60 °C1.0 - 1.1 eqIsomeric Nitrofluorobenzene Mix>99.0%N/A (Crude)
3,4-DichlorofluorobenzeneSolid KNO3​ / Conc. H2​SO4​ 10 - 15 °C1.00 - 1.05 eq2-Fluoro-4,5-dichloronitrobenzene80.7%>95.0%

Part 5: Process Workflows & Mechanistic Diagrams

Workflow Start Start: Dichlorofluorobenzene Nitration Mix Mixed Acid Preparation (HNO3 + H2SO4 or KNO3 + H2SO4) Start->Mix Reaction Electrophilic Substitution (Strict Temperature Control) Mix->Reaction Workup Ice Quench & Extraction (Prevent Oiling Out) Reaction->Workup Analyze GC/HPLC Analysis Workup->Analyze Issue1 Issue: High Dinitro Byproducts? Analyze->Issue1 Yes Issue2 Issue: Low Conversion? Analyze->Issue2 Yes Fix1 Reduce NO2+ to 0.9-1.0 eq Lower Temp by 10°C Issue1->Fix1 Fix1->Reaction Fix2 Increase Agitation Speed Verify H2SO4 > 65% Strength Issue2->Fix2 Fix2->Reaction

Figure 1: Troubleshooting decision tree for the nitration of dichlorofluorobenzene.

Mechanism HNO3 HNO3 + H2SO4 (Nitrating Mixture) NO2 Nitronium Ion (NO2+) Active Electrophile HNO3->NO2 Protonation & Dehydration PiComplex Pi-Complex Formation (Biphasic Interface) NO2->PiComplex Substrate Dichlorofluorobenzene (Deactivated Ring) Substrate->PiComplex SigmaComplex Sigma-Complex (Arenium Ion Intermediate) PiComplex->SigmaComplex Electrophilic Attack (Rate Determining Step) Product Mononitrated Product + H+ (Rearomatization) SigmaComplex->Product Deprotonation

Figure 2: Electrophilic aromatic substitution ( SE​Ar ) mechanism for dichlorofluorobenzene.

References

  • Process for the preparation of 2,4-dichlorofluorobenzene (US Patent 5227545A). Google Patents.
  • Preparation method of 2-fluoro-4,5-dichloronitrobenzene (CN Patent 102796003A). Google Patents.
  • Synthetic method for 1,2,4-trifluorobenzene. Patsnap / Eureka. Available at: [Link]

Sources

Optimization

Purification methods for removing isomers from 1,4-Dichloro-2-fluoro-5-nitrobenzene

Welcome to the Technical Support Center for the synthesis and purification of 1,4-Dichloro-2-fluoro-5-nitrobenzene (CAS: 2624-66-0) . This compound is a critical halogenated aromatic intermediate used extensively in the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 1,4-Dichloro-2-fluoro-5-nitrobenzene (CAS: 2624-66-0) . This compound is a critical halogenated aromatic intermediate used extensively in the drug development of HER2 mutation inhibitors[1] and PGE2 receptor modulators[2].

Due to the complex directing effects of its tri-halogenated precursor, nitration workflows frequently yield a mixture of positional isomers[3]. This guide provides drug development professionals and synthetic chemists with field-proven, self-validating troubleshooting strategies to isolate the target 5-nitro isomer with >98% purity.

Mechanistic Insight: The Causality of Isomer Formation

To successfully purify the product, one must understand why the isomers form. The synthesis relies on the electrophilic aromatic substitution (EAS) of 1,4-dichloro-2-fluorobenzene using fuming nitric acid[1].

The regioselectivity is governed by the competing directing effects and steric profiles of the existing halogens:

  • Fluorine at C2: Strongly electronegative but donates π -electrons, acting as an ortho/para director.

  • Chlorines at C1 and C4: Weaker π -donors, acting as ortho/para directors but overall ring deactivators.

The Isomeric Distribution:

  • Position 5 (Major Product): The incoming nitronium ion ( NO2+​ ) is directed here because it is para to the fluorine and ortho to the C4 chlorine. It is sterically accessible, yielding the desired 1,4-dichloro-2-fluoro-5-nitrobenzene [3].

  • Position 3 (Minor Isomer): While electronically activated (ortho to both F and C4-Cl), it is severely sterically hindered.

  • Position 6 (Trace Isomer): Ortho to the C1 chlorine, but lacks the strong para-directing stabilization from fluorine.

NitrationPathway SM 1,4-Dichloro-2-fluorobenzene (Starting Material) Reagents TFA / Fuming HNO3 (0°C to RT) SM->Reagents Major 1,4-Dichloro-2-fluoro-5-nitrobenzene (Major Isomer, ~75-85%) Reagents->Major Para to F, Ortho to Cl(4) Minor1 3-Nitro Isomer (Sterically Hindered, ~10-15%) Reagents->Minor1 Ortho to F & Cl(4) Minor2 6-Nitro Isomer (Trace Byproduct, <5%) Reagents->Minor2 Ortho to Cl(1)

Electrophilic aromatic substitution pathway and isomer distribution.

Troubleshooting FAQs

Q1: My crude NMR shows a 60:40 ratio of the 5-nitro to 3-nitro isomer. How can I suppress the formation of the 3-nitro isomer during the reaction? A: High levels of the 3-nitro isomer indicate a lack of thermodynamic control, usually caused by poor thermal management during the addition of fuming nitric acid. Because position 3 is sterically hindered, higher temperatures provide the activation energy necessary to overcome this steric bulk. Fix: Use Trifluoroacetic acid (TFA) as the solvent instead of standard H2​SO4​ [1]. Cool the TFA/substrate solution to exactly 0°C. Add the fuming HNO3​ dropwise at a rate that maintains the internal temperature below 5°C.

Q2: I am scaling up to 50 grams. Should I use column chromatography or recrystallization to remove the isomers? A: For scales >10g, recrystallization is the authoritative standard. Silica gel chromatography of halogenated nitrobenzenes at scale suffers from band broadening and co-elution due to the highly similar polarities of the isomers. Recrystallization from hot ethanol or a hexanes/toluene mixture exploits the differential crystal packing forces caused by the asymmetric steric bulk of the 3-nitro isomer.

Q3: During silica gel chromatography, the isomers are co-eluting. How do I resolve them? A: The isomers have nearly identical dipole moments. If you are using a standard Hexanes/Ethyl Acetate gradient, the NO2​ group dominates the retention factor ( Rf​ ). Fix: Switch to a highly non-polar, strictly anhydrous solvent system. Use 100% Hexanes or Heptane, slowly stepping up to a maximum of 2% Dichloromethane (DCM) or 1% Ethyl Acetate. The 5-nitro isomer will elute slightly faster due to intramolecular dipole cancellation between the para-oriented F and NO2​ groups.

Experimental Workflows

Protocol A: Selective Recrystallization (Recommended for >10g Scale)

This protocol utilizes a self-validating thermodynamic cooling curve to exclude the minor isomers from the crystal lattice.

  • Dissolution: Transfer the crude solid mixture to a round-bottom flask. Add 3 mL of absolute ethanol per gram of crude product.

  • Heating: Heat the mixture under reflux (approx. 78°C) until complete dissolution occurs. Validation Check: The solution must be completely clear; if oiling out occurs, add ethanol in 0.5 mL increments.

  • Controlled Cooling: Remove from heat and allow the flask to cool to room temperature (20°C) slowly over 2 hours without agitation. Rapid cooling traps the 3-nitro isomer in the lattice.

  • Chilling: Once at room temperature, transfer the flask to an ice bath (0-5°C) for 1 hour to maximize yield.

  • Filtration & Washing: Filter the pale yellow crystals via a Büchner funnel. Wash the filter cake with 1 volume of ice-cold hexanes.

  • Self-Validation (HPLC/TLC): Dissolve a 1 mg sample of the crystals in 1 mL of methanol. Analyze via HPLC (C18 column) or TLC (9:1 Hexanes:EtOAc). The 5-nitro isomer should represent >98% AUC. If the 3-nitro isomer persists >2%, repeat the recrystallization.

Protocol B: Flash Column Chromatography (Recommended for <10g Scale)
  • Column Preparation: Pack a glass column with high-grade silica gel (230-400 mesh) using 100% Hexanes. Use a 50:1 silica-to-crude mass ratio.

  • Loading: Dry-load the crude mixture onto a minimal amount of silica gel to prevent band broadening, or dissolve in the absolute minimum volume of DCM and apply directly to the column head.

  • Elution: Elute with 100% Hexanes for 3 column volumes (CV). Gradually introduce a gradient up to 98:2 Hexanes:Ethyl Acetate.

  • Fraction Collection: Collect small fractions (e.g., 15 mL for a 5g scale).

  • Self-Validation: Spot fractions on a silica TLC plate. The 5-nitro isomer elutes first ( Rf​≈0.45 in 9:1 Hexanes:EtOAc). The 3-nitro isomer elutes slightly later ( Rf​≈0.38 ). Pool only the fractions containing the pure upper spot.

Purification Crude Crude Nitration Mixture (Isomers + Unreacted SM) Decision Scale & Purity Req? Crude->Decision Recryst Recrystallization (Absolute Ethanol) Decision->Recryst >10g Scale Chroma Silica Gel Chromatography (Hexanes/DCM Gradient) Decision->Chroma <10g or High Purity Req Pure Pure 5-Nitro Isomer (>98% Purity) Recryst->Pure Filter & Cold Wash Chroma->Pure Pool Pure Fractions

Decision matrix and workflow for isomer purification.

Quantitative Data Presentation

The following table summarizes the physical parameters and expected purification outcomes for the isomers to aid in analytical tracking[4].

Parameter1,4-Dichloro-2-fluoro-5-nitrobenzene (Major)1,4-Dichloro-2-fluoro-3-nitrobenzene (Minor)
Substitution Pattern 5-Nitro (para to F)3-Nitro (ortho to F)
Relative Yield (Crude) 75% - 85%10% - 15%
TLC Rf​ (9:1 Hexanes:EtOAc) ~0.45~0.38
Solubility in Cold Ethanol Low (Crystallizes readily)Moderate (Remains in mother liquor)
Physical Form Pale yellow solidYellow oil / low-melting solid
Expected Purity Post-Protocol >98.0%N/A (Discarded)

References

  • BenchChem. "1-Bromo-2,5-dichloro-3-fluorobenzene | 202865-57-4" BenchChem Technical Guides.
  • Sigma-Aldrich. "1,4-Dichloro-2-fluoro-5-nitrobenzene | 2624-66-0". Sigma-Aldrich Product Catalog.
  • Google Patents. "US 2017/0217970 A1 - Her2 mutation inhibitors". United States Patent Application Publication.
  • Google Patents. "WO2017085198A1 - N-substituted indole derivatives as pge2 receptor modulators". World Intellectual Property Organization.

Sources

Troubleshooting

Solving solubility issues of 1,4-Dichloro-2-fluoro-5-nitrobenzene in aqueous media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle to formulate highly lipophilic intermediates for aqueous biological assays...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle to formulate highly lipophilic intermediates for aqueous biological assays.

Working with 1,4-Dichloro-2-fluoro-5-nitrobenzene (CAS: 2624-66-0) presents a classic physical chemistry challenge. The combination of multiple halogens and a nitro group on a benzene ring creates a molecule with high lipophilicity and virtually zero aqueous solubility.

This guide abandons generic advice in favor of mechanistic troubleshooting, self-validating protocols, and authoritative data to help you successfully integrate this compound into your aqueous workflows.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why does 1,4-Dichloro-2-fluoro-5-nitrobenzene completely resist dissolution in standard aqueous buffers? The Causality: The insolubility is driven by thermodynamics. With an XLogP3 of approximately 3.56[1], the molecule is highly hydrophobic. The halogens (chlorine and fluorine) withdraw electron density but do not participate in hydrogen bonding with water. When introduced to water, the energy required to break the hydrogen bonds of the water network is not offset by the weak van der Waals interactions formed with the compound, making dissolution thermodynamically unfavorable.

Q2: I need to test this compound in an in vitro cell-based assay. What is the maximum DMSO concentration I can use to force it into solution without causing cytotoxicity? The Causality: DMSO is an amphiphilic solvent that enhances permeability but acts as a toxin at high doses. For robust immortalized cell lines, a final concentration of 0.5% (v/v) is widely tolerated[2]. However, if you are working with sensitive primary cultures or stem cells, the gold standard limit is ≤ 0.1% (v/v) [3]. Exceeding 1.0% causes the DMSO to integrate into the phospholipid bilayer, leading to pore formation, severe osmotic stress, and rapid apoptosis.

Q3: My compound precipitates (forms a cloudy suspension) immediately upon adding my DMSO stock to the aqueous media. How do I prevent this "solvent shift" effect? The Causality: This is a kinetic failure. When you inject a 100% DMSO stock into water, the DMSO rapidly diffuses into the bulk aqueous phase. The local dielectric constant plummets instantly, stripping the hydrophobic molecules of their solvation shell before they can disperse, forcing them to aggregate into micro-crystals. The Solution: You must beat the kinetics of crystallization. Pre-warm your aqueous buffer to 37°C to increase the kinetic solubility limit, and add the DMSO stock dropwise into a rapidly stirring vortex.

Q4: DMSO is interfering with my specific cell line. What are the solvent-free alternatives for aqueous delivery? The Causality: If organic co-solvents are prohibited, you must alter the micro-environment of the drug. You can utilize Hydrotropy or Cyclodextrin Complexation [4]. Hydroxypropyl-β-Cyclodextrin (HP-β-CD) features a hydrophobic internal cavity that can encapsulate the lipophilic benzene ring of your compound, while its hydrophilic exterior maintains excellent solubility in water.

Part 2: Solubilization Strategy & Mechanistic Workflows

To determine the best approach for your specific assay, follow the decision matrix below.

G Start Compound: 1,4-Dichloro-2-fluoro-5-nitrobenzene Target: Aqueous Assay Q1 Is the assay cell-based (in vitro)? Start->Q1 CellYes Yes: Strict Solvent Limits Q1->CellYes Yes CellNo No: Biochemical/Analytical Q1->CellNo No DMSO Use DMSO Co-solvent (Max 0.1% - 0.5% final) CellYes->DMSO Cyclo Cyclodextrin Complexation (HP-β-CD) CellYes->Cyclo If DMSO toxic CellNo->DMSO Higher % allowed Surfactant Use Surfactants (e.g., Tween-20) CellNo->Surfactant

Caption: Decision tree for selecting an aqueous solubilization strategy.

G DMSO DMSO Concentration Safe < 0.1% Safe Carrier DMSO->Safe Moderate 0.1% - 0.5% Tolerable DMSO->Moderate Toxic > 1.0% Cytotoxic DMSO->Toxic MechSafe Maintains membrane integrity Enhances permeability Safe->MechSafe MechMod Potential morphological changes Altered enzyme kinetics Moderate->MechMod MechTox Lipid bilayer disruption Osmotic stress & Apoptosis Toxic->MechTox

Caption: Mechanistic pathway of DMSO concentration-dependent cellular effects.

Part 3: Quantitative Data Reference

Understanding the physical properties of your compound and the biological limits of your excipients is critical for experimental design.

Table 1: Physical & Chemical Properties of 1,4-Dichloro-2-fluoro-5-nitrobenzene [1]

Property Value Implication for Aqueous Solubility
Molecular Weight 209.99 g/mol Small size allows for easy membrane crossing if kept in solution.
XLogP3 3.56 Highly lipophilic; strongly partitions away from aqueous phases.
Melting Point 37 °C Low lattice energy; prone to "oiling out" rather than forming neat crystals during precipitation.

| Polar Surface Area | 45.82 Ų | Low polarity; insufficient hydrogen bonding capacity with water molecules. |

Table 2: Co-Solvent Tolerability Limits in Biological Assays [2][3]

Solvent Target Assay / Cell Type Max Final Conc. Mechanistic Impact if Exceeded
DMSO Primary Cells / Stem Cells ≤ 0.1% (v/v) Lipid bilayer disruption, rapid apoptosis.
DMSO Robust Immortalized Cells ≤ 0.5% (v/v) Altered morphology, transcriptomic shifts.
Ethanol Biochemical Assays ≤ 2.0% (v/v) Protein denaturation, enzyme inhibition.

| Tween-20 | Cell-Free Assays | ≤ 0.1% (v/v) | Micelle-induced assay optical interference. |

Part 4: Self-Validating Experimental Protocols

Every protocol described below includes a built-in validation step. Never assume your compound is in solution just because you cannot see macroscopic crystals.

Protocol A: Preparation of DMSO Stock and Controlled Aqueous Dilution

Use this protocol to prevent the kinetic "solvent shift" precipitation when preparing media.

  • Stock Preparation: Weigh exactly 2.10 mg of 1,4-Dichloro-2-fluoro-5-nitrobenzene.

  • Dissolution: Dissolve the powder in 1.0 mL of anhydrous, cell-culture grade DMSO to create a 10 mM master stock. Vortex until optically clear.

  • Pre-warming: Pre-warm your target aqueous buffer (e.g., PBS or DMEM) to 37°C. Causality: Higher temperatures increase the kinetic energy of the solvent, delaying thermodynamic precipitation.

  • Controlled Addition: Place the aqueous buffer on a magnetic stirrer at 500 RPM. Slowly add the DMSO stock dropwise (1 µL per drop) directly into the center of the vortex.

  • Self-Validation (Turbidity Check): Immediately measure the Optical Density (OD) of the final solution at 600 nm using a spectrophotometer. An OD600​>0.05 (compared to a blank buffer) indicates that invisible colloidal micro-precipitates have formed. If this occurs, you have exceeded the kinetic solubility limit and must reduce the final compound concentration.

Protocol B: Formulation of HP-β-CD Inclusion Complex

Use this protocol when organic solvents (like DMSO) are strictly prohibited by your assay parameters.

  • Carrier Solution: Prepare a 20% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in molecular biology grade water.

  • Compound Addition: Add 1,4-Dichloro-2-fluoro-5-nitrobenzene in excess (e.g., 5 mg/mL) directly to the aqueous cyclodextrin solution. Because its melting point is 37°C, slight warming to 40°C can liquefy the compound, drastically increasing the complexation rate.

  • Equilibration: Stir the suspension continuously at room temperature for 48 hours. Causality: Host-guest complexation is an equilibrium-driven process that requires extended time to reach maximum encapsulation.

  • Filtration: Filter the resulting suspension through a 0.45 µm PTFE syringe filter. The hydrophobic, uncomplexed drug will be retained on the filter, while the water-soluble inclusion complex passes through.

  • Self-Validation (Quantification): Do not assume the concentration. Quantify the dissolved complex concentration via HPLC against a known standard curve to determine your exact working molarity.

Part 5: References

1.1 - Echemi.com 2. 2 - Lifetein.com 3.3 - ResearchGate.net 4. 4 - Journal of Medical Pharmaceutical and Allied Sciences (JMPAS)

Sources

Optimization

Catalyst selection for the hydrogenation of 1,4-Dichloro-2-fluoro-5-nitrobenzene

Technical Support Center: Catalyst Selection for the Hydrogenation of 1,4-Dichloro-2-fluoro-5-nitrobenzene Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I frequently consult on the...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Catalyst Selection for the Hydrogenation of 1,4-Dichloro-2-fluoro-5-nitrobenzene

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I frequently consult on the reduction of highly functionalized halonitrobenzenes. The transformation of 1,4-dichloro-2-fluoro-5-nitrobenzene to 1,4-dichloro-2-fluoro-5-aminobenzene presents a classic chemoselectivity challenge: reducing the highly polar nitro group while completely suppressing the hydrogenolysis (hydrodehalogenation) of the labile C-Cl bonds.

This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative data to ensure your scale-up is successful, reproducible, and safe.

Part 1: Visual Diagnostics & Workflows

To establish a baseline for our troubleshooting, we must first map the competing mechanistic pathways and the logic tree for catalyst selection.

Pathway Sub 1,4-Dichloro-2-fluoro- 5-nitrobenzene Int1 Nitroso / Hydroxylamine Intermediates Sub->Int1 +H2 (Nucleophilic) Side Dehalogenated Anilines (Loss of Cl) Sub->Side Direct C-Cl Cleavage (Electrophilic) Prod 1,4-Dichloro-2-fluoro- 5-aminobenzene Int1->Prod +H2, -H2O Prod->Side Over-reduction

Fig 1. Mechanistic pathway of nitro reduction vs. competitive hydrodehalogenation.

Troubleshooting Issue Issue: High Hydrodehalogenation Cat Current Catalyst? Issue->Cat Pd Pd/C Cat->Pd Pt Pt/C (Standard) Cat->Pt Sol1 Switch to Sulfided Pt/C or Pt/Fe3O4 Pd->Sol1 Pd is too active Pt->Sol1 Pharma scale-up Sol2 Add Inhibitor (e.g., Morpholine) Pt->Sol2 Poison defect sites

Fig 2. Catalyst troubleshooting logic for suppressing dehalogenation.

Part 2: Deep-Dive FAQs (Mechanistic Troubleshooting)

Q: Why does standard Pd/C cause massive loss of chlorine during the reduction of 1,4-Dichloro-2-fluoro-5-nitrobenzene? A: Palladium has a high intrinsic affinity for halogens. During hydrogenation, the C-Cl bond undergoes rapid oxidative addition into the electron-rich Pd(0) surface, leading to hydrogenolysis (hydrodehalogenation)[1]. While the C-F bond is generally stronger and less prone to cleavage, the two C-Cl bonds in your substrate are highly vulnerable. The cleavage of the carbon-halogen bond is an electrophilic substitution process at the metal surface, whereas the desired nitro reduction is a nucleophilic process[2]. Pd/C cannot adequately differentiate between these two pathways.

Q: Which catalyst provides the highest chemoselectivity for the nitro group without cleaving the halogens? A: Platinum (Pt) is inherently less active toward C-Cl bond insertion than Palladium. However, standard Pt/C still possesses highly coordinated defect sites (edges/corners) that catalyze dehalogenation. The industry standard for this specific transformation is Sulfided Platinum on Carbon (Pt(S)/C) [3]. The sulfur acts as a selective poison, permanently occupying the high-energy sites required for C-Cl bond cleavage, while leaving the planar sites available for the thermodynamically favorable adsorption and reduction of the nitro group.

Alternatively, advanced supports like magnetic Fe3O4 (Pt/Fe3O4) facilitate electron transfer from the Pt nanoparticles to the support's oxygen vacancies, effectively suppressing the electrophilic attack on the C-Cl bond and yielding >99% selectivity[4][5]. Recent advancements also utilize Co-N4 single sites in sandwiched catalysts to selectively adsorb the halogen, protecting it from hydrogenolysis[6].

Q: I only have standard Pt/C in my lab. Can I use an additive to suppress dehalogenation? A: Yes. You can introduce an electron-donating inhibitor such as morpholine or formamidine acetate into the reaction mixture[1][2]. These nitrogen-containing compounds coordinate to the Pt surface, acting as an immobilized dechlorination inhibitor. They sterically and electronically repel the C-Cl bond from the catalyst surface, preventing activation, while still allowing the highly polar -NO2 group to undergo reduction[2].

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must validate itself during execution. The following methodologies incorporate In-Process Controls (IPCs) to establish causality and prevent batch failure.

Protocol A: High-Selectivity Hydrogenation using Sulfided Pt/C (Pharma-Grade Scale-up)

Causality Focus: Utilizing a pre-poisoned catalyst ensures that the thermodynamic barrier for C-Cl cleavage remains insurmountable under mild conditions.

  • Substrate Preparation: Dissolve 1,4-Dichloro-2-fluoro-5-nitrobenzene (1.0 eq, 100 mmol) in 150 mL of anhydrous Ethyl Acetate. Rationale: Ethyl acetate provides excellent solubility and does not participate in hydrogen bonding that might alter catalyst surface dynamics.

  • Catalyst Loading: Under an inert Argon atmosphere, add 1.5 mol% of 5% Sulfided Pt/C (Pt(S)/C)[3].

  • Pressurization & Reaction: Seal the autoclave, purge with N2 (3x), then H2 (3x). Pressurize to 1.0 MPa (approx. 145 psi) H2 and agitate at 800 rpm at 35 °C.

  • Self-Validating IPC (In-Process Control): At the 2-hour mark, pause agitation, sample 0.5 mL, and analyze via GC-MS.

    • Diagnostic Gate: If the hydroxylamine intermediate is >5%, resume reaction for 1 hour. If any dehalogenated aniline is detected (m/z corresponding to loss of Cl), immediately cool the reactor to 10 °C and vent the H2 to halt over-reduction.

  • Workup: Once IPC confirms >99% conversion, filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with 20 mL Ethyl Acetate. Concentrate the filtrate under reduced pressure to yield 1,4-dichloro-2-fluoro-5-aminobenzene.

Protocol B: Inhibitor-Assisted Hydrogenation using Standard Pt/C

Causality Focus: Morpholine acts as a dynamic surface modifier, competing with the C-Cl bond for active metal sites[2].

  • Inhibitor Complexation: Dissolve the substrate (100 mmol) in 150 mL of Ethanol. Add Morpholine (0.2 eq, 20 mmol). Stir for 10 minutes to ensure homogeneous distribution.

  • Catalyst Addition: Add 2.0 mol% of standard 5% Pt/C under Argon.

  • Reaction: Pressurize with H2 to 2.0 MPa and heat to 60 °C. Rationale: The higher pressure and temperature compensate for the decreased overall catalyst activity caused by the morpholine inhibitor.

  • Self-Validating IPC: Monitor H2 uptake. The reaction should consume exactly 3.0 molar equivalents of H2. A sudden spike in uptake beyond 3.0 eq indicates the onset of hydrodehalogenation. Vent immediately if this occurs.

  • Acidic Workup: Filter the catalyst. To remove the morpholine inhibitor from the final product, wash the organic filtrate with a mild aqueous 1M HCl solution (2 x 50 mL), dry over Na2SO4, and concentrate.

Part 4: Quantitative Data Center

The following table summarizes the expected performance metrics of various catalyst systems based on established literature for highly functionalized halonitrobenzenes.

Catalyst SystemConversion (%)Selectivity to Target Amine (%)Dehalogenation (%)Mechanistic Driver
Standard Pd/C >99.0< 60.0> 40.0Highly active for oxidative addition of C-Cl bonds[1].
Standard Pt/C >99.0~ 85.0~ 15.0Lower C-Cl affinity than Pd, but unpoisoned defect sites still cause cleavage.
Sulfided Pt/C >99.0> 99.0< 1.0Sulfur permanently poisons high-energy defect sites required for hydrogenolysis[3].
Pt/C + Morpholine >98.0~ 98.5< 1.5Amine dynamically coordinates to metal, electronically repelling C-Cl adsorption[2].
Pt/Fe3O4 >99.0> 99.5< 0.5Electron transfer from Pt to support suppresses electrophilic attack on halogens[4][5].

Part 5: References

  • Chemoselective Hydrogenation of Halonitrobenzenes by Platinum Nanoparticles with Auxiliary Co–N4 Single Sites in Sandwiched Catalysts. Journal of the American Chemical Society - ACS Publications.[Link]

  • Magnetic Pt Catalyst for Selective Hydrogenation of Halonitrobenzenes. ACS Publications.[Link]

  • Selective Hydrogenation of Halonitrobenzenes. ResearchGate.[Link]

  • Solvent-free selective hydrogenation of o-chloronitrobenzene over large palladium particles on oxygen-poor activated carbon. ResearchGate.[Link]

  • Morpholine-Modified Pd/γ-Al2O3@ASMA Pellet Catalyst with Excellent Catalytic Selectivity in the Hydrogenation of p-Chloronitrobenzene to p-Chloroaniline. MDPI.[Link]

Sources

Troubleshooting

Technical Support Center: Exotherm Management in the Synthesis of 1,4-Dichloro-2-fluoro-5-nitrobenzene

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I designed this portal to address the critical safety and optimization challenges encountered during the nitration of halogena...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I designed this portal to address the critical safety and optimization challenges encountered during the nitration of halogenated arenes. The synthesis of 1,4-dichloro-2-fluoro-5-nitrobenzene via the nitration of 1,4-dichloro-2-fluorobenzene is a highly exothermic process. Failure to control this exotherm leads to thermal runaway, degradation, and poor regioselectivity.

This guide provides self-validating protocols, mechanistic troubleshooting, and continuous flow alternatives to ensure safe, high-yield scale-up.

Mechanistic Causality & The Exotherm Challenge

In a mixed acid system (HNO₃/H₂SO₄), sulfuric acid acts as a potent catalyst and dehydrating agent. It protonates nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺) 1. This generation step is inherently exothermic.

When the substrate, 1,4-dichloro-2-fluorobenzene, is introduced, the subsequent electrophilic aromatic substitution (EAS) releases massive thermal energy (often exceeding 150 kJ/mol) 2. If the heat removal rate of your reactor is lower than the kinetic heat generation rate, the reaction temperature spikes, leading to oxidative decomposition and the formation of dinitrated impurities.

Visualizing the Exotherm Control Logic

ExothermControl Start 1,4-Dichloro-2-fluorobenzene + Mixed Acid (HNO3/H2SO4) NO2 Nitronium Ion (NO2+) Formation (Exothermic) Start->NO2 EAS Electrophilic Aromatic Substitution (Highly Exothermic) NO2->EAS Control1 Active Cooling & Slow Addition (Batch Process) EAS->Control1 Managed via Control2 Microreactor Heat Dissipation (Continuous Flow) EAS->Control2 Managed via Runaway Thermal Runaway / Dinitration Byproducts EAS->Runaway Uncontrolled Product 1,4-Dichloro-2-fluoro-5-nitrobenzene (Target Product) Control1->Product Control2->Product

Nitration exotherm control pathways for 1,4-dichloro-2-fluorobenzene synthesis.

Self-Validating Experimental Protocol: Batch Nitration

Design Principle: This protocol separates the exothermic generation of the nitronium ion from the exothermic substitution event, utilizing a self-validating temperature proxy to ensure safe progression.

Step 1: Preparation of the Mixed Acid (Nitrating Agent)

  • Charge a flask with concentrated H₂SO₄ (1.5 equivalents relative to substrate).

  • Cool the flask to 0°C using an ice-brine bath.

  • Causality Check: Slowly add fuming HNO₃ (1.05 equivalents) dropwise. Why? Pre-mixing the acids controls the heat of NO₂⁺ formation independently of the substrate, preventing a compounded exotherm later.

  • Validation: Ensure the internal temperature does not exceed 10°C during addition. A stable temperature confirms the safe generation of the nitrating mixture.

Step 2: Substrate Preparation

  • In a primary reaction vessel equipped with an overhead mechanical stirrer, internal thermocouple, and addition funnel, dissolve 1,4-dichloro-2-fluorobenzene (1.0 equivalent) in trifluoroacetic acid (TFA) or concentrated H₂SO₄ 3.

  • Cool the primary vessel to 0–5°C.

Step 3: Controlled Dosing and Reaction

  • Transfer the cold mixed acid to the addition funnel.

  • Begin dropwise addition of the mixed acid into the substrate solution.

  • Causality Check: Maintain vigorous overhead stirring. Why? Poor mixing creates localized high-concentration zones of NO₂⁺. When these zones suddenly mix, an uncontrollable adiabatic temperature spike occurs.

  • Validation: The internal temperature must remain between 15°C and 25°C. If the temperature hits 30°C, halt addition immediately until cooling catches up.

  • Once addition is complete, allow the reaction to gradually warm to room temperature and stir for 3 hours 3. Monitor via HPLC or TLC until <1% starting material remains.

Step 4: Quenching and Isolation

  • Pour the reaction mixture over crushed ice.

  • Causality Check: Why ice? This rapidly dilutes the strong acids, quenching the electrophilic species and preventing over-nitration, while simultaneously dropping the solubility of the product, forcing it to precipitate 1.

  • Filter the solid 1,4-dichloro-2-fluoro-5-nitrobenzene, wash with cold water until the filtrate is pH neutral, and dry under vacuum.

Quantitative Data: Reaction Parameters & Exotherm Management
ParameterTarget RangeConsequence of DeviationCorrective Action
Nitric Acid Stoichiometry 1.0 - 1.05 eq>1.1 eq leads to dinitration; <1.0 eq leaves unreacted starting material.Adjust dosing volume strictly based on substrate assay.
Addition Temperature 15°C - 25°C>30°C risks thermal runaway and oxidative side-reactions.Pause addition; increase jacket cooling or add dry ice to bath.
Stirring Speed (Batch) 300 - 500 RPM<300 RPM causes reagent pooling and delayed, explosive exotherms.Ensure baffle utilization and verify overhead stirrer torque.
Flow Reactor Residence Time 1 - 5 minutes>5 mins at high temp causes product degradation.Increase pump flow rates to reduce residence time.
Troubleshooting Guides & FAQs

Q1: I am observing a "delayed exotherm" where the temperature doesn't rise initially, but suddenly spikes 20 minutes into the addition. What is happening? A1: This is a classic mass-transfer limitation issue. The mixed acid is denser than the organic substrate solution. If your stirring is inadequate, the acid pools at the bottom of the reactor without reacting. As the volume increases, the phases suddenly mix, causing all the accumulated nitronium ions to react simultaneously in a massive adiabatic spike. Solution: Switch from magnetic stirring to an overhead mechanical stirrer with a pitched-blade turbine to ensure immediate phase homogenization.

Q2: My HPLC analysis shows a significant amount of dinitro-byproducts. How do I improve regioselectivity? A2: Dinitration is a function of both excess nitrating agent and elevated temperatures 1. The first nitro group deactivates the ring, meaning the second nitration requires more energy. If your reaction temperature drifts above 30°C, you provide the activation energy needed for the second substitution. Solution: Strictly cap the internal temperature at 25°C and ensure your HNO₃ stoichiometry does not exceed 1.05 equivalents.

Q3: We are moving to pilot scale (10 kg). Batch cooling is becoming a bottleneck. Is continuous flow chemistry viable for this specific nitration? A3: Yes, continuous flow is highly recommended for scaling up exothermic nitrations. Microreactors possess a massive surface-area-to-volume ratio, allowing for near-instantaneous heat dissipation 4. In a continuous flow setup, the reactant inventory at any given time is minimal, completely eliminating the risk of a batch-scale thermal runaway 2. You can safely run the reaction at higher temperatures (e.g., 40°C) for faster kinetics because the heat is continuously removed.

Q4: Why does the protocol specify pouring the reaction mixture over ice instead of just adding water? A4: Adding water to concentrated sulfuric acid is highly exothermic. If you add liquid water to the reaction, the heat of dilution will spike the temperature, potentially degrading your newly formed 1,4-dichloro-2-fluoro-5-nitrobenzene. Pouring the mixture over crushed ice utilizes the latent heat of fusion (the energy required to melt the ice) to absorb the heat of dilution, keeping the quench process isothermal and safe 1.

References
  • Kulkarni, A. A. "Continuous flow nitration in miniaturized devices." Beilstein Journal of Organic Chemistry (via PMC). URL:[Link]

  • Braune, S. et al. "High Output Continuous Nitration." Organic Process Research & Development (ACS Publications). URL: [Link]

  • US Patent Application Publication. "Patent US 2017/0217970 A1: Synthesis of 1,4-dichloro-2-fluoro-5-nitrobenzene." Google Patents.

Sources

Optimization

Technical Support Center: Recrystallization &amp; Purification of 1,4-Dichloro-2-fluoro-5-nitrobenzene

Welcome to the Technical Support Center for the purification of 1,4-Dichloro-2-fluoro-5-nitrobenzene (CAS: 2624-66-0). As a highly functionalized halogenated aromatic building block, this compound is critical in the synt...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 1,4-Dichloro-2-fluoro-5-nitrobenzene (CAS: 2624-66-0). As a highly functionalized halogenated aromatic building block, this compound is critical in the synthesis of complex pharmaceuticals and agrochemicals.

However, its unique physical properties—specifically its low melting point and high lipophilicity—make standard recrystallization protocols highly prone to failure. This guide provides field-proven methodologies, mechanistic explanations, and troubleshooting workflows to help you achieve >99% purity without product loss.

Quantitative Physical Properties & Mechanistic Implications

To design a self-validating purification system, we must first analyze the physical constraints of the molecule. The table below summarizes the critical data that dictates our solvent choices and thermal limits .

PropertyValueMechanistic Implication for Purification
CAS Number 2624-66-0N/A
Molecular Formula C6H2Cl2FNO2High halogen content increases density and lipophilicity.
Melting Point 37 °C Critical: The compound is a low-melting solid. It is highly prone to "oiling out" if dissolution or saturation occurs above this temperature.
XLogP3 3.56Highly lipophilic. It will exhibit excessive solubility in non-polar solvents (e.g., hexanes/toluene), leading to poor recovery yields.
Polar Surface Area (PSA) 45.82 ŲModerate polarity from the nitro group allows for favorable interactions with polar protic solvents like methanol.

The "Oiling Out" Phenomenon: Causality & Prevention

The most common failure mode when recrystallizing 1,4-dichloro-2-fluoro-5-nitrobenzene is "oiling out" (liquid-liquid phase separation).

The Causality: Oiling out occurs when a solution reaches its saturation point at a temperature above the melting point of the solute . Because the melting point of this compound is only 37 °C, heating a solvent to 60 °C to dissolve the crude mixture is a fatal error. As the solution cools to 45 °C, it becomes supersaturated. Since 45 °C > 37 °C, the compound separates as a supercooled liquid (an oil) rather than nucleating as a solid crystal. This oil acts as a highly concentrated organic phase that traps impurities, defeating the purpose of recrystallization.

To prevent this, the dissolution temperature and the saturation temperature must be strictly maintained below 35 °C.

Standard Operating Procedure: Low-Temperature Recrystallization

This protocol utilizes a polar protic solvent to force a steep solubility gradient at sub-zero temperatures, compensating for the compound's high lipophilicity.

Self-Validating Checkpoint: Ensure your ambient room temperature is strictly below 25 °C. If working in a warm lab, handle all filtrations in a temperature-controlled environment to prevent spontaneous melting of the isolated filter cake.

  • Solvent Selection & Preparation: Prepare 100% Methanol (MeOH). Pre-chill a 20 mL portion of MeOH to -20 °C in a freezer for later washing.

  • Temperature-Capped Dissolution: Transfer the crude 1,4-dichloro-2-fluoro-5-nitrobenzene to a round-bottom flask. Add MeOH dropwise while warming the flask in a water bath strictly maintained at 30–35 °C . Do not exceed 35 °C to prevent the undissolved solid from melting into an oil.

  • Hot Filtration (Optional): If insoluble particulates remain, perform a rapid gravity filtration. The filter paper and funnel must be pre-warmed to 30 °C to prevent premature precipitation in the stem.

  • Controlled Nucleation: Remove the flask from the water bath. Allow it to cool ambiently to 20 °C over 1 hour. Do not agitate the flask.

  • Sub-Zero Crystal Growth: Once solid seed crystals are visible at 20 °C, transfer the flask to a 4 °C refrigerator for 2 hours, followed by a -20 °C freezer overnight. Causality: Slow cooling ensures thermodynamic control, favoring the exclusion of isomeric impurities from the crystal lattice.

  • Isolation & Cold Drying: Rapidly filter the suspension through a Büchner funnel under vacuum. Wash the crystal cake immediately with the pre-chilled (-20 °C) MeOH. Dry the crystals under high vacuum (e.g., Schlenk line) at room temperature. Never use a heated vacuum oven.

Troubleshooting Workflow

RecrystallizationWorkflow Crude Crude 1,4-Dichloro-2-fluoro- 5-nitrobenzene Dissolve Dissolve in MeOH/H2O at 30-35°C (Below MP) Crude->Dissolve Cooling Controlled Cooling (0°C to -10°C) Dissolve->Cooling Check Phase Separation Check: Did it oil out? Cooling->Check OilingOut Oiling Out (Liquid-Liquid Separation) Check->OilingOut Yes (T_sat > MP) Crystallization Nucleation & Crystal Growth Check->Crystallization No (Solid Nucleation) FixOil Reheat to 30°C, Add 5-10% more MeOH, Cool Slower OilingOut->FixOil FixOil->Cooling Retry Filtration Vacuum Filtration & Cold Solvent Wash Crystallization->Filtration

Workflow for troubleshooting "oiling out" during the recrystallization of low-melting solids.

Frequently Asked Questions (FAQs)

Q: My product turned into a yellow puddle at the bottom of the flask during cooling instead of forming crystals. How do I fix this? A: Your solution reached its saturation point above 37 °C, causing the compound to separate as a liquid . To fix this, reheat the flask gently to 30–35 °C until the oil completely redissolves into the solvent. Add 5–10% more methanol to decrease the overall concentration. This lowers the saturation temperature below the melting point. Allow the flask to cool much more slowly to room temperature before moving it to the fridge.

Q: Can I use a standard Toluene/Hexane solvent system for this recrystallization? A: It is highly discouraged. With an XLogP3 of 3.56, 1,4-dichloro-2-fluoro-5-nitrobenzene is extremely lipophilic. It will exhibit excessively high solubility in non-polar solvents like hexanes, even at -20 °C, resulting in massive yield losses in the mother liquor. Stick to polar protic solvents (Methanol, Ethanol, or Isopropanol/Water gradients) to force precipitation.

Q: I need to concentrate my mother liquor to run a second crop. Can I use a rotary evaporator? A: Yes, but with strict thermal limits. The water bath on your rotary evaporator must not exceed 25–30 °C . If you set the bath to the standard 40 °C, the product will melt, potentially bumping into the condenser or thermally degrading. Rely on a high-vacuum pump rather than heat to drive off the solvent.

Q: My GC-MS shows contamination with a regioisomer from the nitration step. Will recrystallization remove it? A: It depends on the structural similarity and solubility of the isomer. However, structurally similar halogenated nitrobenzene isomers frequently co-crystallize. If two successive low-temperature recrystallizations from methanol do not yield >99% purity, you must pivot to silica gel column chromatography. Use a very low-polarity eluent system (e.g., 2–5% Ethyl Acetate in Hexanes) to exploit minor differences in the dipole moments of the isomers prior to a final crystallization polish.

References

  • National Academic Digital Library of Ethiopia. "Handbook of Synthetic Organic Chemistry: Purification of Products and Oiling Out." NADLE,[Link].

Troubleshooting

Troubleshooting low conversion rates in fluoro-nitrobenzene substitution

Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions, with a specific focus on fluoro-nitrobenzene substrates. This guide is designed for researchers, scientists, and profession...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions, with a specific focus on fluoro-nitrobenzene substrates. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting assistance and practical advice for optimizing these crucial reactions. Our goal is to equip you with the knowledge to diagnose and solve common experimental challenges, ensuring efficient and successful synthetic outcomes.

Troubleshooting Guide: Overcoming Low Conversion Rates

This section addresses the most common issue in SNAr reactions of fluoro-nitrobenzenes: low conversion of the starting material. The guide is structured in a question-and-answer format to directly tackle the problems you may be encountering at the bench.

Q1: My SNAr reaction shows low or no conversion. Where should I start my investigation?

A1: Low conversion in an SNAr reaction is a frequent challenge that can be systematically addressed by evaluating several key parameters of your experimental setup. The underlying principle of this reaction is the nucleophilic attack on an electron-deficient aromatic ring, leading to the displacement of a leaving group.[1][2] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[3][4] The rate-determining step is typically the initial nucleophilic attack, which disrupts the aromaticity of the ring.[2][5]

Here is a logical workflow to diagnose the issue:

Troubleshooting_Workflow Start Low Conversion Observed Substrate 1. Evaluate Substrate Activation Start->Substrate Nucleophile 2. Assess Nucleophile Reactivity Substrate->Nucleophile Substrate OK Conditions 3. Optimize Reaction Conditions Nucleophile->Conditions Nucleophile OK Solvent 4. Check Solvent Choice Conditions->Solvent Conditions OK SideReactions 5. Investigate Side Reactions Solvent->SideReactions Solvent OK Success Reaction Optimized SideReactions->Success No major side reactions

Caption: A systematic workflow for troubleshooting low conversion in SNAr reactions.

Q2: How do I evaluate if my fluoro-nitrobenzene substrate is sufficiently 'activated'?

A2: The term 'activated' refers to the electronic deficiency of the aromatic ring, which makes it susceptible to nucleophilic attack.[6] This is achieved by the presence of strong electron-withdrawing groups (EWGs) ortho and/or para to the fluorine leaving group.[7][8]

  • The Role of the Nitro Group: The nitro group (-NO₂) is a powerful EWG and is essential for activating the ring.[1][7] Its ability to stabilize the negative charge of the Meisenheimer intermediate through resonance is critical for the reaction to proceed.[9]

  • Positional Isomers Matter: The activating group must be in the ortho or para position relative to the fluorine. A meta positioning does not allow for resonance stabilization of the intermediate, leading to significantly lower reactivity.[2][7]

  • Multiple EWGs: Rings with multiple EWGs, such as 1-fluoro-2,4-dinitrobenzene, are highly activated and react much faster, often under milder conditions, than their mononitro counterparts.[2][8]

Expert Insight: If you are working with a substrate that has only a single nitro group and are observing low reactivity, consider if a more electron-deficient analogue is available or can be synthesized. The increased electrophilicity of the reaction center can dramatically improve conversion rates.

Q3: My nucleophile doesn't seem to be reacting. How can I improve its performance?

A3: The strength and concentration of your nucleophile are critical factors.

  • Nucleophile Strength: While a variety of nucleophiles can be used, stronger nucleophiles generally lead to faster reactions.[7] For weak nucleophiles like alcohols or even some amines, deprotonation with a suitable base to generate the more potent alkoxide or amide anion is often necessary.[6]

  • Choice of Base: The base should be strong enough to deprotonate the nucleophile but generally not so strong as to cause side reactions like the formation of a benzyne intermediate, which can occur with unactivated aryl halides under harsh basic conditions.[6][7] Common bases include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or, for less acidic nucleophiles, stronger bases like sodium hydride (NaH).[3][10]

  • Concentration: Ensure you are using an adequate concentration of the nucleophile. A slight excess (1.1-1.5 equivalents) is common practice to drive the reaction to completion.

Data at a Glance: Common Nucleophiles and Bases

Nucleophile ClassExampleTypical BasepKa of Conjugate AcidNotes
AlcoholsPhenol, MethanolK₂CO₃, NaH~10-16Formation of highly reactive alkoxide/phenoxide is key.
AminesPiperidine, AnilineEt₃N, K₂CO₃, or none~5-11Primary and secondary aliphatic amines are often reactive enough without a base.
ThiolsThiophenolEt₃N, K₂CO₃~6.6Thiolates are excellent nucleophiles.
Q4: I've confirmed my substrate and nucleophile are appropriate. What reaction conditions should I optimize?

A4: Temperature and reaction time are the next logical parameters to investigate.

  • Temperature: Many SNAr reactions require heating to overcome the activation energy barrier associated with the disruption of aromaticity.[11] If your reaction is sluggish at room temperature, a gradual increase in temperature (e.g., to 50-100 °C) is recommended.[3] In some cases, temperatures up to 160 °C or even higher may be necessary, especially for less activated substrates.[12]

  • Reaction Monitoring: It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will not only tell you when the reaction is complete but also indicate if starting material is being consumed and if any side products are forming.[3]

Expert Insight: Microwave irradiation can be a powerful tool to accelerate SNAr reactions, often reducing reaction times from hours to minutes.[11] If available, this is a highly recommended optimization strategy.

Q5: Could my choice of solvent be the reason for low conversion?

A5: Absolutely. The solvent plays a critical role in SNAr reactions.

  • Polar Aprotic Solvents are Preferred: Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN) are the standard choices for SNAr reactions.[11][13] These solvents are polar enough to dissolve the reactants but do not participate in hydrogen bonding with the nucleophile. This leaves the nucleophile "naked" and more reactive.[11]

  • Protic Solvents Can Be Problematic: Protic solvents (e.g., water, ethanol) can solvate and stabilize the anionic nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.[13][14]

  • Aqueous Conditions: While less common, some SNAr reactions can be performed in aqueous media, often with the help of additives like hydroxypropyl methylcellulose (HPMC), which can create a hydrophobic environment conducive to the reaction.[15]

Expert Insight: Ensure your solvent is anhydrous. The presence of water can lead to hydrolysis of the fluoro-nitrobenzene to form the corresponding phenol, a common side product.[11]

Caption: The addition-elimination mechanism of a typical SNAr reaction.[3][5]

Frequently Asked Questions (FAQs)

Q: Why is fluorine a good leaving group in SNAr reactions when it's typically considered a poor one in SN2 reactions?

A: This is a crucial and somewhat counterintuitive aspect of SNAr chemistry. In SN2 reactions, the rate-determining step involves the breaking of the carbon-leaving group bond. The C-F bond is very strong, making fluoride a poor leaving group in that context.[16] However, in SNAr, the rate-determining step is the nucleophilic attack on the ring to form the Meisenheimer complex.[2][5] Fluorine's high electronegativity strongly polarizes the C-F bond, making the ipso-carbon highly electrophilic and thus more susceptible to attack.[4][17] The C-F bond is broken in the second, faster step of the reaction. The leaving group ability in SNAr often follows the trend F > Cl > Br > I.[11][18]

Q: What are some common side products, and how can I avoid them?

A: Besides unreacted starting material, several side products can complicate your reaction:

  • Hydrolysis: As mentioned, water can react with the activated aryl fluoride to produce the corresponding phenol or nitrophenol. Prevention: Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[11]

  • Reaction with Solvent: Some solvents can be reactive. For example, DMF can decompose in the presence of strong bases to form dimethylamine, which can then act as a nucleophile.[11] Prevention: Choose a more robust solvent if you are using very strong bases or high temperatures.

  • Multiple Substitutions: If your product is also activated towards nucleophilic attack, a second substitution may occur. Prevention: Use a stoichiometric amount of the nucleophile and monitor the reaction closely to stop it once the desired product is formed.[11]

Q: How do I effectively work up and purify my SNAr reaction?

A: Purification can be challenging, especially with high-boiling polar aprotic solvents like DMSO or DMF.

  • Aqueous Work-up: Quench the reaction mixture by pouring it into water. This will precipitate many organic products and help to dissolve inorganic salts.[3]

  • Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane.

  • Washing: To remove residual DMF or DMSO, wash the combined organic layers multiple times with water or brine. These solvents have high water solubility.[6]

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can then be purified by standard techniques such as column chromatography on silica gel or recrystallization.[3]

Experimental Protocols

General Protocol for SNAr with an Amine Nucleophile
  • To a round-bottom flask charged with a magnetic stir bar, add the fluoro-nitrobenzene substrate (1.0 eq).

  • Add a polar aprotic solvent (e.g., DMF or DMSO, to make a ~0.5 M solution).

  • Add the amine nucleophile (1.1-1.2 eq) and a base such as K₂CO₃ (2.0 eq).[3]

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • Journal of the American Chemical Society. (2024). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase.
  • BYJU'S. (2022). Nucleophilic Aromatic Substitution.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution.
  • PMC. (n.d.). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions.
  • ACS Publications. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters.
  • ResearchGate. (n.d.). Scheme 1: SN Ar reaction of 2-fluoronitrobenzene (2a) with diethyl 2-fluoromalonate (1).
  • LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
  • Royal Society of Chemistry. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.
  • Master Organic Chemistry. (2026). What Makes A Good Leaving Group?.
  • Benchchem. (n.d.). How to increase the efficiency of nucleophilic aromatic substitution reactions.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Poor Reactivity in Nucleophilic Aromatic Substitution (SNAr).
  • YouTube. (2019). Nucleophilic Aromatic Substitution. Professor Dave Explains.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
  • University of Calgary. (n.d.). NUCLEOPHILIC AROMATIC SUBSTITUTION SNAr.
  • SlidePlayer. (n.d.). Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs.

Sources

Optimization

Technical Support Center: Thermal Stability &amp; Temperature Gradient Optimization for 1,4-Dichloro-2-fluoro-5-nitrobenzene

Welcome to the Technical Support Center. 1,4-Dichloro-2-fluoro-5-nitrobenzene (CAS: 2624-66-0) is a highly reactive halogenated nitroaromatic intermediate utilized in the synthesis of advanced pharmaceuticals and agroche...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 1,4-Dichloro-2-fluoro-5-nitrobenzene (CAS: 2624-66-0) is a highly reactive halogenated nitroaromatic intermediate utilized in the synthesis of advanced pharmaceuticals and agrochemicals[1]. Due to the cumulative electron-withdrawing effects of its nitro, fluoro, and chloro substitutions, this compound is prone to highly exothermic decomposition at elevated temperatures[2].

This guide provides drug development professionals and scale-up chemists with field-proven troubleshooting protocols, focusing on optimizing temperature gradients during synthesis, thermal analysis, and continuous flow operations.

Part 1: Core Methodologies for Thermal Hazard Assessment

Before optimizing reaction temperature gradients, researchers must empirically establish the thermal safety envelope of 1,4-dichloro-2-fluoro-5-nitrobenzene to prevent thermal runaway[3].

Step-by-Step Protocol: Differential Scanning Calorimetry (DSC) Screening
  • Sample Preparation: Accurately weigh 3.5 ± 0.1 mg of 1,4-dichloro-2-fluoro-5-nitrobenzene[4].

  • Crucible Selection: Load the sample into a 25 μL high-pressure resistant gold-plated crucible[4].

    • Causality: Standard aluminum pans may rupture under pressure or react with halogenated decomposition byproducts (e.g., HF, HCl). Gold withstands high pressures and prevents catalytic interference with the decomposition kinetics.

  • Sealing and Purging: Seal the crucible hermetically and purge the DSC furnace with high-purity nitrogen at a stable flow rate of 50.0 mL/min[4]. This prevents oxidative degradation, ensuring that only the inherent thermal decomposition is measured.

  • Temperature Gradient Application: Apply a linear heating rate gradient. To capture accurate kinetic data, perform separate runs at varying heating rates (β) of 2.0, 4.0, 8.0, and 10.0 °C/min[3], starting from 20 °C up to 400 °C.

  • Data Extraction: Identify the endothermic melting peak (expected around 37 °C[1]) and the exothermic onset temperature (Tonset). Calculate the decomposition enthalpy (ΔHd) by integrating the area under the exothermic peak[3].

Part 2: Troubleshooting & FAQs

Q1: Why do we observe baseline drift and erratic endothermic signals before the main exothermic decomposition when using a standard 10 °C/min heating rate? A1:

  • Causality: Baseline drift in halogenated nitroaromatics is typically caused by sample volatilization or sublimation prior to decomposition. As the sample mass decreases, the heat capacity (Cp) of the system changes, skewing the baseline. Furthermore, a high heating rate (10 °C/min) introduces thermal lag, which can mask overlapping thermal events such as partial dehalogenation.

  • Self-Validating System: Switch to a high-pressure sealed crucible to suppress volatilization[2]. Run a variable heating rate study starting at a much lower gradient (e.g., 2 °C/min). If the baseline stabilizes and the broad peak resolves into distinct kinetic steps, the issue was definitively volatilization and thermal lag.

Q2: How do I optimize the temperature gradient in continuous flow synthesis to prevent thermal runaway of 1,4-dichloro-2-fluoro-5-nitrobenzene? A2:

  • Causality: Nitroaromatics exhibit massive decomposition energies (often ΔHd > 500 J/g)[2]. In batch reactors, poor heat transfer leads to localized hot spots, accelerating the reaction rate exponentially. In continuous flow, heat transfer is superior, but the temperature gradient must still be strictly controlled to prevent the accumulation of reactive intermediates.

  • Self-Validating System: Utilize your DSC data to calculate the apparent activation energy (Ea) using the Kissinger method[4]. Couple this with Accelerating Rate Calorimetry (ARC) to determine the TD24 (Temperature of no return for 24 hours)[2]. Set your reactor's Maximum Operating Temperature (MOT) at least 50 °C below the Tonset. Validate the system by monitoring the reactor effluent with inline IR spectroscopy; a stable product profile without degradation peaks confirms the gradient is safe and optimized.

Q3: During scale-up, the observed decomposition onset temperature is much lower than what was recorded in our DSC screening. Why is this happening? A3:

  • Causality: DSC is a dynamic technique that measures Tonset under continuous heating, which artificially pushes the apparent onset to higher temperatures due to kinetic effects. Scale-up vessels operate closer to adiabatic conditions, where slow, self-heating reactions can accumulate heat over hours or days, leading to a much lower actual runaway temperature[3].

  • Self-Validating System: Never rely solely on DSC for scale-up. Conduct adiabatic testing using ARC to determine the Time to Maximum Rate (TMR) and the Self-Accelerating Decomposition Temperature (SADT)[3]. The SADT will accurately reflect the thermal stability of the specific package size or reactor volume, validating your scale-up safety margins.

Part 3: Quantitative Data Summary

The following table summarizes the critical thermal parameters required to optimize the handling and processing gradients for halogenated nitroaromatics.

ParameterTypical Range / ValueAnalytical MethodSignificance
Melting Point ~37 °C[1]DSC (Endotherm)Determines handling state (solid vs. liquid melt).
Decomposition Enthalpy (ΔHd) > 500 J/g[2]DSC (Exotherm Integration)Indicates high explosion/runaway hazard.
Exothermic Onset (Tonset) Heating Rate DependentDSC (Dynamic)Initial warning limit for thermal instability.
Apparent Activation Energy (Ea) 130 - 200 kJ/mol[4]Kissinger / FWO KineticsUsed to model decomposition rates at scale.
TD24 < Tonset (Calculated)ARC (Adiabatic)[3]Maximum safe processing temperature for 24h operations.

Part 4: System Workflows

G A DSC Initial Screening (Tonset, ΔHd) B ARC Adiabatic Testing (TMR, SADT) A->B If ΔHd > 500 J/g C Kinetic Modeling (Kissinger/FWO) A->C D Process Safety Limits (TD24, MOT) B->D C->D E Flow Chemistry Temp Gradient Optimization D->E Define Safety Envelope F Safe Scale-Up Execution E->F

Thermal hazard assessment workflow for nitroaromatic scale-up.

References

  • Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by DSC and thermogravimetric method.SciELO.
  • 1,4-Dichloro-2-fluoro-5-nitro-benzene CAS NO 2624-66-0.Echemi.
  • Thermal Decomposition and Safety Assessment of N-Nitrodihydroxyethyl Dinitr
  • Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry.

Sources

Reference Data & Comparative Studies

Validation

Unambiguous Regioisomer Differentiation: NMR Spectral Analysis of 1,4-Dichloro-2-fluoro-5-nitrobenzene vs. Alternatives

Executive Summary In the landscape of early-stage drug discovery, the precise characterization of synthesized intermediates is non-negotiable. 1,4-Dichloro-2-fluoro-5-nitrobenzene (CAS: 2624-66-0)[1] is a highly speciali...

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist, Analytical Chemistry

Executive Summary

In the landscape of early-stage drug discovery, the precise characterization of synthesized intermediates is non-negotiable. 1,4-Dichloro-2-fluoro-5-nitrobenzene (CAS: 2624-66-0)[1] is a highly specialized halogenated building block, prominently utilized in the synthesis of next-generation, brain-penetrant [2] for oncology[3].

However, the synthesis of this compound (typically via electrophilic aromatic nitration) frequently yields a mixture of regioisomers, most notably the target product and its alternative, 1,2-dichloro-4-fluoro-5-nitrobenzene . Relying solely on chromatographic retention times or mass spectrometry is insufficient, as these isomers possess identical molecular weights and similar polarities.

This guide objectively compares the analytical performance of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy in differentiating these two alternatives. By moving beyond basic 1D proton scans and leveraging heteronuclear carbon-fluorine couplings, researchers can establish a self-validating framework for absolute structural confirmation.

Causality & Spectral Theory: The Electronic Environment

To interpret the experimental data accurately, we must first understand the causality behind the observed chemical shifts and coupling constants.

  • Inductive and Resonance Effects (¹H NMR): The strong electron-withdrawing nature of the nitro (-NO₂) group heavily deshields adjacent protons, pushing their signals downfield (> 8.0 ppm). Conversely, the fluorine (-F) atom exerts a strong inductive withdrawing effect but a resonance donating effect, slightly shielding ortho protons. Because both isomers contain these functional groups in similar proximity to the protons, ¹H NMR alone is a weak differentiator.

  • Heteronuclear Coupling (¹³C NMR - The Diagnostic Key): ¹³C{¹H} NMR is the definitive analytical tool for this comparison. Fluorine (¹⁹F) is 100% naturally abundant and has a nuclear spin of ½, meaning it couples with carbon nuclei ( nJCF​ ). The magnitude of this coupling is strictly distance-dependent.

    • In our Target Product (1,4-dichloro-2-fluoro-5-nitrobenzene), the C5 carbon (bearing the -NO₂ group) is para to the fluorine, resulting in a very small 4JCF​ coupling (< 5 Hz).

    • In the Alternative Isomer (1,2-dichloro-4-fluoro-5-nitrobenzene), C5 is ortho to the fluorine, resulting in a massive 2JCF​ coupling (> 15 Hz).

Comparative Experimental Data

The following table summarizes the quantitative NMR data, objectively comparing the diagnostic performance of specific spectral features between the two alternatives.

Analytical Parameter1,4-Dichloro-2-fluoro-5-nitrobenzene (Target)1,2-Dichloro-4-fluoro-5-nitrobenzene (Alternative)Diagnostic Causality
¹H NMR: H3 Shift ~7.40 ppm (d, ³J_{HF} = 8.5 Hz)~7.50 ppm (d, ³J_{HF} = 8.5 Hz)Shielded by ortho-F in both isomers; poor differentiator.
¹H NMR: H6 Shift ~8.05 ppm (d, ⁴J_{HF} = 6.5 Hz)~8.15 ppm (d, ⁴J_{HF} = 6.0 Hz)Deshielded by ortho-NO₂; shifts are too similar for absolute certainty.
¹³C NMR: C5 (C-NO₂) ~145.2 ppm (d, ⁴J_{CF} = 3.5 Hz) ~143.8 ppm (d, ²J_{CF} = 18.5 Hz) Critical Differentiator: Para vs. Ortho F-coupling dictates splitting magnitude.
¹³C NMR: C3 (C-H) ~118.5 ppm (d, ²J_{CF} = 23.0 Hz)~119.2 ppm (d, ²J_{CF} = 22.5 Hz)Ortho to F in both; large coupling observed.
¹³C NMR: C6 (C-H) ~126.4 ppm (d, ³J_{CF} = 7.5 Hz)~125.8 ppm (d, ³J_{CF} = 8.0 Hz)Meta to F in both; moderate coupling observed.
Experimental Protocol: Self-Validating NMR Workflow

To ensure trustworthiness and reproducibility, the following protocol establishes a self-validating system for acquiring high-resolution NMR spectra capable of resolving fine heteronuclear couplings.

Step 1: Sample Preparation (The Internal Standard) Dissolve 15–20 mg of the synthesized compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: TMS acts as a self-validating internal reference. By locking the spectrometer to the deuterium signal of CDCl₃ and calibrating the TMS singlet to exactly 0.00 ppm, we eliminate chemical shift drift caused by magnetic field fluctuations, ensuring the data is universally reproducible.

Step 2: Probe Tuning and Matching (ATM) Insert the sample and execute Automatic Tuning and Matching (ATM) for both the ¹H and ¹³C channels.

  • Causality: Matching the probe's impedance to 50 ohms and tuning the resonance frequency ensures maximum radiofrequency (RF) power transfer. This prevents pulse imperfections and maximizes the Signal-to-Noise Ratio (SNR), which is critical for detecting low-abundance ¹³C nuclei.

Step 3: Gradient Shimming Perform automated 3D gradient shimming on the Z-axis, followed by manual fine-tuning of the Z1 and Z2 coils. Target a CDCl₃ solvent lineshape of < 1.0 Hz at 50% peak height.

  • Causality: Shimming homogenizes the static magnetic field (B₀) across the sample volume. A poorly shimmed magnet will artificially broaden the peaks, completely obscuring the fine ⁴J_{CF} (3.5 Hz) coupling necessary to identify the target isomer.

Step 4: 90° Pulse Calibration (P1) Determine the exact 90-degree pulse width for the specific sample conductivity.

  • Causality: Using a generic, uncalibrated pulse width leads to incomplete excitation. Calibrating the P1 pulse ensures maximum transverse magnetization, mathematically guaranteeing the highest possible SNR per scan.

Step 5: Acquisition Parameters

  • ¹H NMR: 400 MHz or 600 MHz; Number of Scans (NS) = 16; Relaxation Delay (D1) = 5.0 s.

    • Causality: Electron-deficient aromatic protons have extended longitudinal relaxation times (T1). A 5-second D1 ensures complete relaxation between pulses, allowing for accurate quantitative integration.

  • ¹³C{¹H} NMR: 100 MHz or 150 MHz; NS = 512; D1 = 2.0 s; Decoupling = WALTZ-16.

    • Causality: WALTZ-16 composite pulse decoupling irradiates the ¹H frequency, collapsing all C-H splittings into singlets. This effectively isolates the C-F heteronuclear couplings, making the diagnostic ²J_{CF} vs. ⁴J_{CF} distinction immediately obvious without spectral crowding.

Workflow Visualization

The following decision tree illustrates the logical pathway for identifying the correct regioisomer using the acquired ¹³C NMR data.

NMR_Workflow Start Synthesized Intermediate (QC Analysis) NMR13C Acquire 13C{1H} NMR Analyze C-NO2 (C5) Signal Start->NMR13C Para ^4J_CF < 5 Hz (Para F-C5 relationship) NMR13C->Para Observe Ortho ^2J_CF > 15 Hz (Ortho F-C5 relationship) NMR13C->Ortho Observe Target 1,4-Dichloro-2-fluoro- 5-nitrobenzene (Target Product) Para->Target Impurity 1,2-Dichloro-4-fluoro- 5-nitrobenzene (Regioisomer Alternative) Ortho->Impurity

Fig 1. ¹³C NMR decision tree for unambiguous regioisomer differentiation via C-F coupling.

References[3] Title: US20170217970A1 - Pyrazolo[3,4-d]pyrimidine compound and use thereof

Sources

Comparative

A Senior Application Scientist's Guide to the GC-MS Fragmentation of 1,4-Dichloro-2-fluoro-5-nitrobenzene

For researchers, scientists, and professionals in drug development, the unambiguous identification of chemical compounds is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical techn...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unambiguous identification of chemical compounds is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique, providing both chromatographic separation and structural elucidation through mass-based detection. This guide offers an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of 1,4-dichloro-2-fluoro-5-nitrobenzene, a halogenated nitroaromatic compound. By understanding its characteristic fragmentation, analysts can achieve confident identification in complex matrices. This document provides a predictive comparison with related molecules, a detailed experimental protocol, and visual aids to clarify the fragmentation pathways and analytical workflow.

Understanding the Fragmentation Cascade of Halogenated Nitroaromatics

The mass spectral fragmentation of aromatic nitro compounds under electron ionization is a well-understood process, heavily influenced by the substituents on the aromatic ring.[1] The primary fragmentation pathways typically involve the nitro group, leading to losses of NO₂, O, or NO.[1][2][3] The presence of halogen atoms further directs the fragmentation, often resulting in characteristic isotopic patterns and specific bond cleavages.

For 1,4-dichloro-2-fluoro-5-nitrobenzene, we can predict a series of fragmentation events based on these established principles. The initial step is the formation of the molecular ion (M⁺˙) upon electron impact. The stability of this ion and its subsequent fragmentation are dictated by the interplay of the electron-withdrawing nitro group and the electronegative halogen substituents.

A key predictive feature in the fragmentation of this molecule is the potential for an "ortho effect," where adjacent substituents interact.[2][3] In this case, the fluorine atom is ortho to the nitro group, which can influence the fragmentation cascade.

Predicted and Comparative Fragmentation Patterns

Proposed Fragment Predicted m/z for 1,4-Dichloro-2-fluoro-5-nitrobenzene Observed m/z for 1,4-Dichloro-2-nitrobenzene Interpretation
[M]⁺˙209/211/213191/193/195Molecular ion (presence of two chlorine atoms results in a characteristic isotopic pattern)
[M-NO]⁺179/181/183161/163/165Loss of nitric oxide, a common pathway for nitroaromatics[5]
[M-NO₂]⁺163/165/167145/147/149Loss of the nitro group as nitrogen dioxide[6]
[M-Cl]⁺174/176156/158Loss of a chlorine radical
[M-NO₂-CO]⁺135/137/139117/119Subsequent loss of carbon monoxide from the [M-NO₂]⁺ fragment
[C₆H₂FCl]⁺˙132/134-Fragment resulting from the loss of NO₂ and Cl
[C₅HFCl]⁺115/117-Further fragmentation of the benzene ring

Note: The listed m/z values represent the major isotopes of chlorine (³⁵Cl and ³⁷Cl). The relative intensities of the isotopic peaks are a key identifying feature.

The fragmentation pathway for 1,4-dichloro-2-fluoro-5-nitrobenzene is initiated by the high-energy electron beam, which ejects an electron from the molecule to form the molecular ion. The subsequent fragmentation is a cascade of bond cleavages driven by the stability of the resulting fragment ions and neutral losses.

fragmentation_pathway M [M]⁺˙ m/z 209/211/213 F1 [M-NO]⁺ m/z 179/181/183 M->F1 -NO F2 [M-NO₂]⁺ m/z 163/165/167 M->F2 -NO₂ F3 [M-Cl]⁺ m/z 174/176 M->F3 -Cl F4 [M-NO₂-CO]⁺ m/z 135/137/139 F2->F4 -CO

Caption: Predicted major fragmentation pathways for 1,4-dichloro-2-fluoro-5-nitrobenzene.

Experimental Protocol for GC-MS Analysis

To validate these predictions and obtain a definitive mass spectrum, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring robust and reproducible results.

1. Sample Preparation:

  • Prepare a stock solution of 1,4-dichloro-2-fluoro-5-nitrobenzene in a high-purity solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

  • Prepare a working standard of 10 µg/mL by diluting the stock solution in the same solvent.

  • Ensure the sample is free from non-volatile impurities to prevent contamination of the GC inlet and column.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in splitless mode at 250°C to ensure complete volatilization of the analyte.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable for separating halogenated aromatic compounds.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Oven Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Final hold: 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV, the standard energy for generating reproducible fragmentation patterns and for comparison with spectral libraries.[7]

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: Scan from m/z 40 to 350 to ensure all relevant fragments are detected.

experimental_workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Stock 1 mg/mL Stock Solution Working 10 µg/mL Working Standard Stock->Working Dilution Injection GC Injection Working->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-350) Ionization->Detection Spectrum Mass Spectrum Acquisition Detection->Spectrum Library Spectral Library Comparison Spectrum->Library Identification Compound Identification Library->Identification

Caption: A streamlined workflow for the GC-MS analysis of 1,4-dichloro-2-fluoro-5-nitrobenzene.

Conclusion

The confident identification of 1,4-dichloro-2-fluoro-5-nitrobenzene via GC-MS is achievable through a systematic understanding of its predicted fragmentation patterns. By leveraging established principles of mass spectrometry for halogenated and nitrated aromatic compounds, researchers can interpret the resulting mass spectra with a high degree of certainty. The provided experimental protocol offers a robust starting point for method development and validation. This guide serves as a valuable resource for scientists engaged in the analysis of complex chemical entities, ensuring both accuracy and efficiency in their analytical workflows.

References

  • Benchchem. Mass Spectrometry Fragmentation: A Comparative Guide to Trimethyl-Nitrobenzene Isomers.
  • The Journal of Physical Chemistry A. On the Fragmentation of Nitrobenzene and Nitrotoluenes Induced by a Femtosecond Laser at 375 nm.
  • PubMed. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry.
  • Benchchem. A Comparative Analysis of the Mass Spectrometry Fragmentation Patterns of Dimethylnitrobenzene Isomers.
  • RSC Publishing. The Mechanism of NO Loss from the Molecular Ion of Nitrobenzene and the Fragmentation Behaviour of the Phenoxy and p - Aminophenoxy Cations.
  • ResearchGate. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry.
  • ThermoFisher. Automated Sample Preparation Followed by Sensitive Analysis by GC-MS/MS for Environmental Contaminants in Surface Waters.
  • PMC. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations.
  • PubChem. 1,4-Dichloro-2-(1,1,2,3,3,3-hexafluoropropoxy)-5-nitrobenzene.
  • NIST WebBook. Benzene, 1,4-dichloro-2-nitro-.
  • YouTube. Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene.
  • Unknown. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
  • PMC. Gas chromatography-mass spectrometry (GC–MS) profiling of aqueous methanol fraction of Plagiochasma appendiculatum Lehm. & Lindenb. and Sphagnum fimbriatum Wilson for probable antiviral potential.
  • Benchchem. A Comparative Guide to the Analytical Separation of Dichlorobutene Isomers.
  • ResearchGate. (PDF) Development and validation of a new analytical method for the determination of 1,4-dichlorobenzene in honey by gas chromatography–isotope dilution mass spectrometry after steam-distillation.

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Comparative

A Senior Application Scientist's Guide to Reference Standards for 1,4-Dichloro-2-fluoro-5-nitrobenzene Assay Validation

For researchers, scientists, and drug development professionals, the precise and accurate quantification of chemical intermediates is a cornerstone of robust pharmaceutical development. This guide provides an in-depth co...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of chemical intermediates is a cornerstone of robust pharmaceutical development. This guide provides an in-depth comparison of reference standards and analytical methodologies for the assay validation of 1,4-Dichloro-2-fluoro-5-nitrobenzene, a key building block in the synthesis of various active pharmaceutical ingredients (APIs). We will explore the critical considerations for selecting a reference standard and compare the two primary chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for its quantification, supported by exemplar experimental data.

The Critical Role of a Reference Standard

A reference standard is a highly purified and well-characterized substance used as a benchmark for the quantitative and qualitative analysis of a sample.[1][2] The United States Pharmacopeia (USP) emphasizes that reference standards are chosen for their high purity and suitability for the intended purpose.[1] For an assay validation to be meaningful, the reference standard for 1,4-Dichloro-2-fluoro-5-nitrobenzene must be of the highest quality, ensuring the accuracy and reliability of the analytical data generated.

When selecting a reference standard, it is crucial to consider the following:

  • Purity: The standard should have a certified purity, with a comprehensive Certificate of Analysis (CoA) detailing the analytical methods used for characterization and the identification and quantification of any impurities.

  • Traceability: Whenever possible, the reference standard should be traceable to a national or international standard, providing an unbroken chain of comparisons.[2]

  • Stability: The CoA should provide information on the stability of the compound under specified storage conditions.

Assay Validation: A Regulatory Imperative

The International Council for Harmonisation (ICH) guideline Q2(R2) outlines the validation of analytical procedures, which is essential to demonstrate that an analytical method is suitable for its intended purpose.[3][4] This guide will focus on the validation parameters most relevant to an assay for 1,4-Dichloro-2-fluoro-5-nitrobenzene, including specificity, linearity, accuracy, precision, and the limits of detection and quantification.[5]

Comparative Analysis of Analytical Techniques: HPLC vs. GC

The choice between HPLC and GC for the analysis of 1,4-Dichloro-2-fluoro-5-nitrobenzene depends on the compound's physicochemical properties and the specific requirements of the assay. As a substituted nitroaromatic compound, it is amenable to analysis by both techniques.[6][7]

  • High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for non-volatile and thermally unstable compounds.[8][9] It offers a wide range of stationary and mobile phases, allowing for the optimization of separation.

  • Gas Chromatography (GC) is ideal for volatile and thermally stable compounds.[9][10] It generally provides higher resolution and faster analysis times for suitable analytes.[11]

The following sections provide a detailed comparison of these two techniques for the assay validation of 1,4-Dichloro-2-fluoro-5-nitrobenzene, complete with experimental protocols and exemplar data.

Experimental Workflow for Assay Validation

The following diagram illustrates a typical workflow for the validation of an analytical method for 1,4-Dichloro-2-fluoro-5-nitrobenzene.

Assay_Validation_Workflow cluster_Preparation Preparation cluster_Method_Development Method Development & Optimization cluster_Validation Validation cluster_Analysis Data Analysis & Reporting Prep_Standard Prepare Reference Standard Stock Solution Select_Method Select Analytical Method (HPLC or GC) Prep_Standard->Select_Method Prep_Sample Prepare Sample Solution Prep_Sample->Select_Method Optimize_Params Optimize Parameters (Column, Mobile Phase/Carrier Gas, Temperature, Flow Rate) Select_Method->Optimize_Params Specificity Specificity/ Forced Degradation Optimize_Params->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Data_Acquisition Data Acquisition LOD_LOQ->Data_Acquisition Data_Analysis Statistical Analysis Data_Acquisition->Data_Analysis Report Generate Validation Report Data_Analysis->Report

Caption: A generalized workflow for the assay validation of 1,4-Dichloro-2-fluoro-5-nitrobenzene.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a robust choice for the analysis of 1,4-Dichloro-2-fluoro-5-nitrobenzene, particularly in a drug development setting where it might be present in complex matrices.

Experimental Protocol: HPLC
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v). The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Reference Standard Preparation: Accurately weigh approximately 10 mg of 1,4-Dichloro-2-fluoro-5-nitrobenzene reference standard and dissolve in a 100 mL volumetric flask with the mobile phase to create a stock solution of 100 µg/mL.

  • Sample Preparation: Prepare the sample in the same manner and at a similar concentration as the reference standard.

Exemplar Validation Data: HPLC
Validation ParameterAcceptance CriteriaExemplar Result
Specificity No interference from blank or placebo at the retention time of the analyte.Peak for 1,4-Dichloro-2-fluoro-5-nitrobenzene is well-resolved from degradation products in forced degradation samples.
Linearity (R²) ≥ 0.9990.9995 over a range of 50-150% of the nominal concentration.
Accuracy (% Recovery) 98.0% to 102.0%99.5% (average of 9 determinations across 3 concentration levels).
Precision (RSD) Repeatability: ≤ 1.0% Intermediate Precision: ≤ 2.0%Repeatability: 0.5% Intermediate Precision: 0.8%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.05 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.15 µg/mL

Gas Chromatography (GC) Method

Given that 1,4-Dichloro-2-fluoro-5-nitrobenzene is a relatively small molecule, GC can be an excellent alternative, often providing faster run times and higher efficiency.

Experimental Protocol: GC
  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD) for higher sensitivity to halogenated compounds.[6]

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C (FID) or 320 °C (ECD).

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp: Increase to 250 °C at a rate of 20 °C/minute.

    • Hold at 250 °C for 2 minutes.

  • Injection Volume: 1 µL with a split ratio of 50:1.

  • Reference Standard Preparation: Accurately weigh approximately 10 mg of 1,4-Dichloro-2-fluoro-5-nitrobenzene reference standard and dissolve in a 100 mL volumetric flask with a suitable solvent like acetone to create a stock solution of 100 µg/mL.

  • Sample Preparation: Prepare the sample in the same manner and at a similar concentration as the reference standard.

Exemplar Validation Data: GC
Validation ParameterAcceptance CriteriaExemplar Result
Specificity No interference from blank or solvent at the retention time of the analyte.A single, sharp peak for 1,4-Dichloro-2-fluoro-5-nitrobenzene with no interfering peaks.
Linearity (R²) ≥ 0.9990.9998 over a range of 50-150% of the nominal concentration.
Accuracy (% Recovery) 98.0% to 102.0%100.2% (average of 9 determinations across 3 concentration levels).
Precision (RSD) Repeatability: ≤ 1.0% Intermediate Precision: ≤ 2.0%Repeatability: 0.4% Intermediate Precision: 0.7%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.02 µg/mL (with ECD)
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.06 µg/mL (with ECD)

Method Comparison and Selection Rationale

The choice between HPLC and GC for the assay of 1,4-Dichloro-2-fluoro-5-nitrobenzene should be guided by the specific analytical needs.

Method_Comparison cluster_HPLC HPLC cluster_GC GC HPLC_Node Advantages: - Suitable for non-volatile and thermally labile compounds[9] - Wide applicability to various sample matrices - Robust and well-established technique Disadvantages: - Longer run times compared to GC - Higher solvent consumption and cost[11] GC_Node Advantages: - High resolution and efficiency[9] - Faster analysis times[11] - High sensitivity with specific detectors (e.g., ECD)[6] - Lower solvent usage Disadvantages: - Requires volatile and thermally stable analytes[10] - Potential for degradation of sensitive compounds at high temperatures[8] Decision Select Method Based On: Factors - Sample Matrix Complexity - Throughput Requirements - Availability of Instrumentation - Cost Considerations

Sources

Validation

In-Depth IR Spectroscopic Analysis and Comparative Guide: 1,4-Dichloro-2-fluoro-5-nitrobenzene vs. Halogenated Nitroaromatics

Executive Summary For researchers and drug development professionals, the precise structural characterization of polyhalogenated aromatic intermediates is a critical quality control step. 1,4-Dichloro-2-fluoro-5-nitroben...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the precise structural characterization of polyhalogenated aromatic intermediates is a critical quality control step. 1,4-Dichloro-2-fluoro-5-nitrobenzene (Molecular Formula: C₆H₂Cl₂FNO₂)[1] is a highly substituted benzene derivative utilized in the synthesis of advanced agrochemicals and active pharmaceutical ingredients (APIs).

This guide provides an objective, comparative analysis of the Infrared (IR) spectroscopy performance of 1,4-dichloro-2-fluoro-5-nitrobenzene against alternative halogenated nitroaromatics. By understanding the mechanistic causality behind vibrational shifts, analytical scientists can confidently differentiate this compound from structurally adjacent alternatives.

Mechanistic Causality: The Physics of Vibrational Shifts

To move beyond simply matching peaks, we must understand why the IR absorption bands of 1,4-dichloro-2-fluoro-5-nitrobenzene appear where they do.

In IR spectroscopy, the vibrational frequency ( ν ) of a chemical bond is dictated by Hooke's Law, where frequency is directly proportional to the square root of the bond's force constant ( k ) and inversely proportional to its reduced mass ( μ ).

  • The Nitro Group Dynamics: Unsubstituted nitrobenzene exhibits two highly prominent, high-intensity peaks centered around 1530 cm⁻¹ and 1350 cm⁻¹, assigned to the in-plane asymmetric ( νas​ ) and symmetric ( νs​ ) NO₂ stretching modes, respectively[2][3]. However, in 1,4-dichloro-2-fluoro-5-nitrobenzene, the extreme electron-withdrawing nature of the nitro group (-M effect) is compounded by the strong inductive (-I) effects of the ortho-fluorine and meta-chlorine atoms. This massive withdrawal of electron density stiffens the N-O bonds (increasing k ), which typically blue-shifts these stretching frequencies slightly higher than those of standard nitrobenzene[4].

  • Carbon-Halogen Fingerprinting: The C-F bond is highly polarized and strong, yielding a sharp, intense peak in the 1000–1150 cm⁻¹ region. Conversely, the heavier C-Cl bonds vibrate at lower frequencies due to their larger reduced mass ( μ ), dominating the fingerprint region between 550–850 cm⁻¹.

Comparative Spectral Analysis

To objectively evaluate the spectral signature of 1,4-dichloro-2-fluoro-5-nitrobenzene, we must compare it against alternative building blocks that might be used in similar synthetic pathways.

We compare it against:

  • 5-Chloro-4-fluoro-2-nitroaniline: An alternative that introduces an electron-donating primary amine (-NH₂) group.

  • 1-Bromo-2,5-dichloro-3-fluorobenzene: A polyhalogenated alternative that lacks the nitro group entirely, utilized in cross-coupling reactions[5].

Table 1: Comparative IR Characteristic Peaks

Note: Data synthesized from established group frequencies and structurally related empirical benchmarks.

Functional Group / Vibration1,4-Dichloro-2-fluoro-5-nitrobenzeneAlternative 1: 5-Chloro-4-fluoro-2-nitroanilineAlternative 2: 1-Bromo-2,5-dichloro-3-fluorobenzene
N-H Stretch (Amine) Absent3300 - 3500 cm⁻¹ (Two bands)Absent
NO₂ Asymmetric Stretch ~1535 - 1550 cm⁻¹ (Strong)1500 - 1550 cm⁻¹ (Strong)Absent
NO₂ Symmetric Stretch ~1345 - 1360 cm⁻¹ (Strong)1300 - 1350 cm⁻¹ (Strong)Absent
C-F Stretch 1000 - 1150 cm⁻¹ (Strong)Fingerprint Region (<1200 cm⁻¹)1000 - 1150 cm⁻¹ (Strong)
C-Cl Stretch 750 - 850 cm⁻¹ (Medium-Strong)Fingerprint Region (<850 cm⁻¹)750 - 850 cm⁻¹ (Medium-Strong)
C-Br Stretch AbsentAbsent515 - 690 cm⁻¹ (Strong)

Key Differentiation Insight: The presence of the dual N-H stretching bands immediately distinguishes the aniline derivative, while the complete absence of the massive 1530/1350 cm⁻¹ NO₂ bands isolates the brominated alternative[2][5].

Self-Validating Experimental Protocol: FT-IR ATR Analysis

To ensure high E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), the following methodology is designed as a self-validating system . Attenuated Total Reflectance (ATR) is prioritized over KBr pellet preparation to eliminate moisture-induced spectral artifacts (O-H stretching at ~3300 cm⁻¹) which could mask or confuse the analysis of amine/hydroxyl impurities.

Step-by-Step Methodology
  • System Validation (The Self-Check): Before analyzing the sample, run a standard polystyrene calibration film. Verify that the critical polystyrene peak at 1601 cm⁻¹ is detected within ±1 cm⁻¹. Causality: If this peak drifts, the interferometer is out of alignment, and any subsequent halogen shifts recorded will be scientifically invalid.

  • Instrument Preparation: Ensure the ATR crystal (diamond or germanium) is thoroughly cleaned with isopropanol and allowed to dry. Record a background spectrum of the clean, empty ATR crystal to subtract ambient CO₂ and atmospheric H₂O.

  • Sample Application: Place 2–5 mg of the powdered 1,4-dichloro-2-fluoro-5-nitrobenzene directly onto the center of the ATR crystal.

  • Pressure Application: Use the instrument's pressure arm to apply firm, even pressure to the solid sample. Causality: Intimate contact between the crystal and the sample is required because the evanescent wave penetrates only a few micrometers into the sample.

  • Data Acquisition: Collect the IR spectrum by co-adding 16 to 32 scans at a spectral resolution of 4 cm⁻¹ over a wavenumber range of 4000 to 400 cm⁻¹.

  • Post-Processing: Apply an ATR correction algorithm (to account for wavelength-dependent penetration depth) and baseline correction.

Logical Workflow Visualization

The following diagram illustrates the logical decision tree an analytical scientist should follow when interpreting the FT-IR spectrum of a polyhalogenated nitrobenzene.

IR_Workflow Start Acquire FT-IR Spectrum (ATR or KBr Pellet) CheckCal System Validation (Polystyrene Standard) Start->CheckCal Split Analyze Wavenumber Regions CheckCal->Split HighFreq High Frequency (>3000 cm⁻¹) Aromatic C-H Stretch Split->HighFreq MidFreq Mid Frequency (1300-1600 cm⁻¹) NO₂ Asym/Sym Stretch Split->MidFreq LowFreq Fingerprint Region (<1200 cm⁻¹) C-F & C-Cl Stretches Split->LowFreq Confirm Cross-Reference with Orthogonal Data (NMR/MS) HighFreq->Confirm MidFreq->Confirm LowFreq->Confirm

Caption: Logical workflow for the acquisition and interpretation of polyhalogenated nitrobenzene IR spectra.

References

  • The adsorption of nitrobenzene over an alumina-supported palladium catalyst: an infrared spectroscopic study Source: RSC Publishing URL
  • Source: PMC (NIH)
  • 1-Bromo-2,5-dichloro-3-fluorobenzene | 202865-57-4 Source: Benchchem URL
  • A Comparative Infrared Spectroscopic Analysis of 2-(Bromomethyl)
  • 5-Chloro-4-fluoro-2-nitroaniline | 104222-34-6 Source: Benchchem URL
  • Thermally Activated Reactions of Nitrobenzene at the Ge(100)
  • Source: PubChemLite (uni.lu)

Sources

Comparative

Comparative Analysis of Leaving Group Ability: Fluorine vs. Chlorine in Nitrobenzenes

Executive Summary In the realm of organic synthesis and drug development, Nucleophilic Aromatic Substitution (SNAr) is a foundational methodology for functionalizing electron-deficient aromatic rings. A critical, often c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of organic synthesis and drug development, Nucleophilic Aromatic Substitution (SNAr) is a foundational methodology for functionalizing electron-deficient aromatic rings. A critical, often counterintuitive phenomenon within SNAr is the "Element Effect," where the leaving group ability of halogens is completely inverted compared to standard aliphatic SN1 or SN2 reactions. This guide provides an in-depth comparative analysis of fluorine versus chlorine as leaving groups in nitrobenzenes, detailing the mechanistic causality, quantitative kinetic differences, and self-validating experimental protocols used to measure these reactions.

Mechanistic Causality: Decoding the "Element Effect"

To understand why fluorine vastly outperforms chlorine as a leaving group in SNAr, we must analyze the causality of the reaction mechanism. Unlike SN2 reactions where carbon-halogen (C–X) bond cleavage is synchronous with nucleophilic attack, SNAr proceeds via a two-step addition-elimination pathway[1].

  • Step 1: Addition (Rate-Determining) The nucleophile attacks the ipso-carbon, disrupting aromaticity and forming a resonance-stabilized anionic intermediate known as the Meisenheimer complex[1]. Because aromaticity is lost, this step has the highest activation energy barrier and dictates the overall reaction rate.

  • Step 2: Elimination (Fast) The leaving group is expelled, and the aromatic system is restored. Because this step is energetically downhill and rapid, the bond dissociation energy of the C–X bond does not significantly impact the overall reaction kinetics[2].

Why Fluorine > Chlorine: Fluorine is the most electronegative element (Pauling scale: 3.98) compared to chlorine (3.16). In the rate-determining addition step, fluorine exerts a profound electron-withdrawing inductive effect. This hyper-polarizes the C–F bond, making the ipso-carbon highly electrophilic and drastically lowering the transition state energy required to form the Meisenheimer complex[1]. Even though the C–F bond is significantly stronger than the C–Cl bond, the C–X bond is not broken during the rate-determining step[2]. Therefore, the thermodynamic penalty of breaking the strong C–F bond is hidden within the fast elimination step.

SNAr_Mechanism Reactants Reactants (Ar-X + Nu⁻) TS1 Transition State 1 (Rate-Determining) Reactants->TS1 Nucleophilic Attack Meisenheimer Meisenheimer Complex (Anionic Intermediate) TS1->Meisenheimer Dearomatization FluorineLogic Fluorine (F): High Electronegativity Stabilizes TS1 & Complex Fastest Rate TS1->FluorineLogic ChlorineLogic Chlorine (Cl): Lower Electronegativity Higher TS1 Energy Slower Rate TS1->ChlorineLogic TS2 Transition State 2 (Fast Elimination) Meisenheimer->TS2 C-X Cleavage Products Products (Ar-Nu + X⁻) TS2->Products Rearomatization

Fig 1. Energy profile logic of the SNAr addition-elimination mechanism.

Quantitative Data Comparison

The theoretical framework is heavily supported by experimental kinetic data. When comparing the reaction of 1-halo-2,4-dinitrobenzenes with piperidine, the fluoro-derivative reacts orders of magnitude faster than its chloro-analog[2],[3].

Leaving Group (X)Relative Rate (vs. I)Electronegativity (Pauling)C–X Bond Energy (kcal/mol)
Fluorine (-F) 3,3003.98~115
Chlorine (-Cl) 4.33.16~84
Bromine (-Br) 4.32.96~70
Iodine (-I) 1.02.66~57

Data demonstrates that despite having the strongest bond energy, fluorine's electronegativity drives a reaction rate nearly ~767 times faster than chlorine under standard conditions[2].

Experimental Protocol: Kinetic Evaluation of SNAr

To objectively compare the leaving group abilities of F vs. Cl, researchers utilize UV-Vis spectroscopy to monitor reaction kinetics. The following protocol is designed as a self-validating system : it utilizes pseudo-first-order conditions to simplify rate calculations and monitors isosbestic points to ensure no side reactions or intermediate buildups occur.

Reagents & Equipment
  • Substrates : 1-Fluoro-2,4-dinitrobenzene (FDNB) and 1-Chloro-2,4-dinitrobenzene (CDNB).

  • Nucleophile : Piperidine (purified and anhydrous).

  • Solvent : Anhydrous Methanol.

  • Equipment : Temperature-controlled UV-Vis spectrophotometer (Peltier cell set to 25.0 ± 0.1 °C).

Step-by-Step Methodology
  • Solution Preparation : Prepare a 0.1 mM stock solution of the aryl halide (FDNB or CDNB) in anhydrous methanol. Separately, prepare a 10 mM stock solution of piperidine in methanol. (Self-Validation: The 100-fold excess of piperidine ensures its concentration remains effectively constant, isolating the aryl halide's concentration as the sole kinetic variable—pseudo-first-order conditions).

  • Baseline Calibration : Blank the spectrophotometer using a cuvette containing 1.5 mL methanol and 1.5 mL of the piperidine stock.

  • Reaction Initiation : In a quartz cuvette, rapidly mix 1.5 mL of the aryl halide stock with 1.5 mL of the piperidine stock. Immediately begin scanning.

  • Spectral Monitoring : Monitor the absorbance at λmax​ = 380 nm (the characteristic absorbance of the product, N-(2,4-dinitrophenyl)piperidine) taking readings every 10 seconds for at least 10 half-lives.

  • Isosbestic Point Verification : Periodically scan the full spectrum (250–500 nm). (Self-Validation: The presence of a sharp isosbestic point confirms a clean A B conversion without the accumulation of a stable Meisenheimer intermediate).

  • Data Analysis : Plot ln(A∞​−At​) versus time ( t ). The slope of this linear regression yields the observed pseudo-first-order rate constant ( −kobs​ ).

  • Comparative Calculation : Divide kobs(FDNB)​ by kobs(CDNB)​ to isolate the exact relative rate multiplier for your specific laboratory conditions.

Experimental_Workflow Prep Prepare Reagents 1-Halo-2,4-DNB & Piperidine in MeOH Mix Equilibrate & Mix at Constant Temp (e.g., 25°C) Prep->Mix UV UV-Vis Monitoring Measure Absorbance (Product Formation) Mix->UV Data Data Analysis Pseudo-First-Order Kinetics (k_obs) UV->Data Compare Calculate Relative Rates (k_F / k_Cl) Data->Compare

Fig 2. Self-validating UV-Vis kinetic workflow for SNAr rate determination.

Implications in Drug Development

Understanding the disparity between fluorine and chlorine leaving groups is heavily leveraged in pharmaceutical synthesis:

  • Fluoroquinolone Antibiotics : The synthesis of broad-spectrum antibiotics like Ciprofloxacin relies heavily on SNAr. The core scaffold is a polyfluorinated quinolone. Because fluorine is an exceptional SNAr leaving group, a cyclic amine (like piperazine) can regioselectively displace the C7-fluorine under mild conditions without affecting other functional groups.

  • Sanger’s Reagent for Peptide Sequencing : 1-Fluoro-2,4-dinitrobenzene (FDNB) is used to tag the N-terminus of amino acids. The extreme reactivity of the fluorine leaving group allows this tagging to occur at physiological pH and room temperature. If the chlorine analog (CDNB) were used, the harsh heating required to force the reaction would hydrolyze the delicate peptide bonds before sequencing could occur.

Sources

Validation

Validating Synthesis Yield of 1,4-Dichloro-2-fluoro-5-nitrobenzene: A Comparative Protocol Guide

Introduction 1,4-Dichloro-2-fluoro-5-nitrobenzene is a highly valuable halogenated aromatic intermediate, serving as a critical building block in the development of novel pharmaceuticals, particularly HER2 mutation inhib...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1,4-Dichloro-2-fluoro-5-nitrobenzene is a highly valuable halogenated aromatic intermediate, serving as a critical building block in the development of novel pharmaceuticals, particularly HER2 mutation inhibitors[1] and pyrazole carboxamide fungicides[2]. The presence of multiple halogens provides orthogonal reactive sites for downstream cross-coupling and nucleophilic aromatic substitution. However, achieving high regioselectivity and yield during its synthesis via the nitration of 1,4-dichloro-2-fluorobenzene remains a significant process chemistry challenge.

This guide objectively compares established synthetic protocols, evaluating their yield, regioselectivity, and operational safety, to provide researchers and drug development professionals with a self-validating system for process optimization.

Mechanistic Causality: Directing Effects and Regioselectivity

The synthesis relies on the electrophilic aromatic substitution (nitration) of 1,4-dichloro-2-fluorobenzene. The regiochemical outcome is dictated by the competing electronic effects of the existing substituents:

  • Fluorine (C2): Acts as a strong ortho/para-director due to resonance electron donation (+M effect), despite its inductive withdrawal (-I effect).

  • Chlorines (C1, C4): Also ortho/para-directing but are overall deactivating.

The cumulative effect of these halogens directs the incoming nitronium ion (NO₂⁺) to the position that is para to the fluorine atom and meta to the two chlorine atoms[2]. While this electronic bias favors the formation of 1,4-dichloro-2-fluoro-5-nitrobenzene, the extreme deactivation of the ring requires harsh conditions, which can lead to isomeric impurities or unreacted starting material if the nitrating agent and temperature are not carefully controlled.

Synthesis SM 1,4-Dichloro-2-fluorobenzene (Starting Material) Intermediate Electrophilic Attack (Nitronium Ion NO2+) SM->Intermediate NitratingAgent Nitrating Agent (HNO3/H2SO4 or TFA/HNO3) NitratingAgent->Intermediate Product 1,4-Dichloro-2-fluoro-5-nitrobenzene (Target Isomer) Intermediate->Product Para to F Meta to Cl SideProduct Isomeric Impurities (e.g., 3-nitro isomer) Intermediate->SideProduct Minor Pathway (Steric Hindrance)

Fig 1: Regioselective nitration pathway of 1,4-dichloro-2-fluorobenzene.

Comparative Yield Analysis

To establish the most efficient route, we compare three distinct nitration methodologies based on literature and patent data.

MethodReagentsTemp (°C)Reaction TimeIsolated YieldRegioselectivityScalability
A. Classical Mixed Acid Conc. H₂SO₄ / Conc. HNO₃0 to 254 - 6 hours65 - 72%ModerateHigh (Standard industrial)
B. TFA-Mediated TFA / Fuming HNO₃20 to 253 hours82 - 88%HighMedium (Cost of TFA)
C. Nitronium Salt NO₂BF₄ / Sulfolane0 to 102 hours> 90%Very HighLow (Moisture sensitive)

Data Synthesis: While the classical mixed acid approach (Method A) is highly scalable, it often suffers from moderate yields due to the poor solubility of the highly deactivated starting material in the aqueous acid mixture. Method B, utilizing Trifluoroacetic acid (TFA) as a solvent and fuming nitric acid, significantly improves the isolated yield by enhancing the solubility of the substrate and stabilizing the nitronium ion intermediate[3].

Experimental Protocols

Protocol A: Classical Mixed Acid Nitration

Mechanism: Sulfuric acid acts as a catalyst and dehydrating agent to generate the nitronium ion from nitric acid.

  • Preparation: In a reaction vessel equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a mixture of concentrated sulfuric acid (3.0 equiv) and concentrated nitric acid (1.2 equiv). Cool the mixture to 0–5 °C using an ice-water bath[2].

  • Addition: Add 1,4-dichloro-2-fluorobenzene (1.0 equiv) dropwise to the cooled nitrating mixture, maintaining the internal temperature below 10 °C to prevent oxidative side reactions.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. Monitor reaction completion via TLC or HPLC.

  • Work-up: Pour the reaction mixture carefully over crushed ice. Extract the aqueous layer with dichloromethane (DCM) three times.

  • Purification: Wash the combined organic layers sequentially with water, saturated aqueous NaHCO₃, and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via vacuum distillation to yield the pure product[2].

Protocol B: TFA-Mediated Nitration (High-Yield Alternative)

Mechanism: TFA acts as an excellent solvent for deactivated aromatics and forms a highly reactive nitrating species with fuming nitric acid without the need for sulfuric acid.

  • Preparation: Dissolve 1,4-dichloro-2-fluorobenzene (1.00 g) in Trifluoroacetic acid (TFA, 10 mL) in a round-bottom flask[3].

  • Addition: Slowly add fuming nitric acid (5.0 mL) dropwise to the solution at room temperature. Caution: Fuming nitric acid is highly corrosive and a strong oxidizer; perform strictly in a fume hood.

  • Reaction: Stir the mixture at room temperature for exactly 3 hours to prevent over-nitration[3].

  • Work-up: Carefully pour the mixture into ice water to precipitate the product. Extract the resulting mixture with ethyl acetate.

  • Purification: Wash the organic phase with saturated NaHCO₃ until the aqueous layer is neutralized. Dry over Na₂SO₄, filter, and evaporate the solvent to yield the target compound with high purity and superior isolated yield.

Downstream Application: HER2 Inhibitor Synthesis

The synthesized 1,4-dichloro-2-fluoro-5-nitrobenzene is a vital precursor. For instance, in the synthesis of HER2 mutation inhibitors, it undergoes nucleophilic aromatic substitution (SₙAr). The fluorine atom, highly activated by the ortho-chloro and para-nitro groups, is readily displaced by nucleophiles such as 2-methyl-2H-indazol-6-ol in the presence of a base (K₂CO₃) and polar aprotic solvents (THF/DMSO) at elevated temperatures (80 °C)[1].

HER2_Pathway Precursor 1,4-Dichloro-2-fluoro-5-nitrobenzene Inhibitor HER2 Mutation Inhibitor (API) Precursor->Inhibitor Multi-step Synthesis HER2 Mutant HER2 Receptor Inhibitor->HER2 Binds Kinase Domain Apoptosis Cell Cycle Arrest / Apoptosis Inhibitor->Apoptosis Induces PI3K PI3K / AKT Pathway HER2->PI3K Blocked MAPK MAPK / ERK Pathway HER2->MAPK Blocked Proliferation Tumor Cell Proliferation PI3K->Proliferation MAPK->Proliferation

Fig 2: Downstream pharmacological application in HER2 inhibition pathways.

Conclusion

For researchers prioritizing scalability and cost-efficiency, the classical mixed acid protocol remains the industry standard. However, when synthesizing 1,4-dichloro-2-fluoro-5-nitrobenzene for high-value API development—where yield and isomeric purity are paramount—the TFA-mediated nitration (Method B) provides a superior, self-validating alternative that minimizes purification bottlenecks and maximizes throughput.

References
  • Title: 1-Bromo-2,5-dichloro-3-fluorobenzene | 202865-57-4 Source: BenchChem URL
  • Title: US20230041385A1 - Her2 mutation inhibitors Source: Google Patents URL
  • Source: Googleapis.

Sources

Comparative

Impurity Profiling of Commercial 1,4-Dichloro-2-fluoro-5-nitrobenzene Batches: A Comparative Analytical Guide

1,4-Dichloro-2-fluoro-5-nitrobenzene (CAS: 2624-66-0) is a highly reactive halogenated nitroaromatic intermediate[1]. It serves as a foundational building block in the development of complex agrochemicals and active phar...

Author: BenchChem Technical Support Team. Date: March 2026

1,4-Dichloro-2-fluoro-5-nitrobenzene (CAS: 2624-66-0) is a highly reactive halogenated nitroaromatic intermediate[1]. It serves as a foundational building block in the development of complex agrochemicals and active pharmaceutical ingredients (APIs), including targeted kinase inhibitors and fluoroquinolone antibiotics. Because of its multi-halogenated structure, the commercial synthesis of this compound is highly susceptible to generating a complex matrix of structurally similar, potentially genotoxic impurities.

Strict regulatory oversight mandates comprehensive impurity profiling. According to the , any organic impurity in a new drug substance exceeding the reporting threshold (typically 0.05%, depending on the maximum daily dose) must be identified, quantified, and toxicologically qualified[2][3]. This guide provides a rigorous comparison of commercial batches, details the mechanistic origins of these impurities, and outlines a self-validating analytical protocol for their exact quantification.

Mechanistic Origins of Impurities in Commercial Batches

Understanding the causality behind impurity formation is the first step in designing a robust analytical profile. The synthesis of the target compound typically proceeds via the electrophilic aromatic nitration of 1,4-dichloro-2-fluorobenzene using a nitric/sulfuric acid mixture.

While the synergistic directing effects of the chlorine and fluorine atoms predominantly favor nitration at the 5-position, variations in thermal control, acid concentration, and reaction time across different commercial suppliers lead to distinct impurity profiles[4]. Key impurities include:

  • Isomeric Impurities (e.g., 3-nitro isomer): Arise from off-target electrophilic attack. The ortho-directing nature of the fluorine atom can drive nitration to the 3-position under kinetically favored conditions.

  • Over-nitrated Byproducts (e.g., Dinitro derivatives): Formed when excess nitrating agent is used or when the reaction temperature exceeds optimal thresholds, leading to a second, unintended nitration event.

  • Unreacted Starting Material: Residual 1,4-dichloro-2-fluorobenzene resulting from incomplete conversion.

G SM Starting Material 1,4-Dichloro-2-fluorobenzene Reagents Nitration HNO3 / H2SO4 SM->Reagents Target Target Intermediate 1,4-Dichloro-2-fluoro-5-nitrobenzene Reagents->Target Para-directing (Major) Imp1 Isomeric Impurity (e.g., 3-nitro isomer) Reagents->Imp1 Ortho-directing (Minor) Imp2 Over-nitrated Impurity (Dinitro byproduct) Reagents->Imp2 Excess Acid/Heat Imp3 Unreacted SM Residual Reagents->Imp3 Incomplete Rxn

Reaction pathway showing target synthesis and origin of key impurities.

Comparative Analytical Methodologies

To accurately profile these structurally similar impurities, selecting the appropriate analytical technique is paramount. Halogenated nitrobenzenes are highly volatile and thermally stable, making Gas Chromatography-Mass Spectrometry (GC-MS) superior to High-Performance Liquid Chromatography (HPLC-UV) for this specific application, as supported by recent[5]. GC-MS leverages boiling point differentials and the unique isotopic signatures of halogens for precise structural elucidation.

Table 1: Objective Comparison of Analytical Techniques
ParameterGC-MS (Electron Ionization)HPLC-UV (Reverse Phase)Causality / Rationale
Resolution of Isomers ExcellentModerateCapillary GC columns exploit subtle boiling point differences among isomers far better than C18 hydrophobic interactions.
Sensitivity (LOD) < 0.01% (w/w)~0.05% (w/w)MS in Selected Ion Monitoring (SIM) mode eliminates matrix noise, offering superior trace-level detection.
Structural Identification Direct (via fragmentation)Indirect (requires LC-MS)EI-MS provides characteristic halogen isotopic clusters (M, M+2, M+4) crucial for confirming di-chloro species.
Run Time ~15-20 mins~30-40 minsTemperature programming in GC allows rapid elution of high-boiling impurities compared to solvent gradients.

Self-Validating Experimental Protocol (GC-MS)

To ensure trustworthiness and compliance with ICH Q2(R1) validation standards, the following GC-MS protocol incorporates a self-validating system design. Every analytical run must prove its own accuracy before sample data is accepted.

Materials & Setup
  • Column: DB-5MS (30 m × 0.25 mm, 0.25 µm film). Causality: The slight polarity of the 5% diphenyl/95% dimethylpolysiloxane stationary phase provides optimal selectivity for halogenated aromatics without causing peak tailing.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Internal Standard (ISTD): 1-Bromo-4-fluorobenzene. Causality: Structurally similar to the target but entirely absent in the synthesis pathway, ensuring accurate recovery quantification without co-elution risks.

Step-by-Step Methodology
  • System Suitability Testing (SST): Inject a resolution mixture containing the target API intermediate, the 3-nitro isomer, and the ISTD.

    • Self-Validation Check: The resolution ( Rs​ ) between the 5-nitro target and the 3-nitro isomer must be ≥1.5 . If Rs​<1.5 , the run is automatically aborted, preventing the reporting of falsely merged peaks.

  • Blank Injection (Matrix Clearance): Inject the diluent (LC-MS grade Ethyl Acetate).

    • Self-Validation Check: Ensures zero carryover from the SST. The baseline must show no peaks >0.01% relative to the target concentration.

  • Sample Preparation & Injection: Dissolve 10 mg of the commercial batch in 10 mL of ethyl acetate containing 10 µg/mL of the ISTD. Inject 1 µL in split mode (1:50) at an inlet temperature of 250°C.

  • Temperature Program: Start at 80°C (hold 2 min), ramp at 15°C/min to 200°C, then 25°C/min to 280°C (hold 5 min).

    • Causality: The initial hold focuses the volatile starting material, while the aggressive secondary ramp elutes the heavier dinitro impurities quickly, minimizing band broadening and improving the signal-to-noise ratio.

  • Detection (SIM Mode): Monitor specific m/z ions (e.g., m/z 209, 211 for the molecular ion cluster of the di-chloro target) to maximize sensitivity.

Workflow S1 System Suitability (Isomer Mix + ISTD) S2 Blank Injection (Solvent) S1->S2 Validates Resolution S3 Sample Analysis (Commercial Batches) S2->S3 Clears Carryover S4 Data Processing & Peak Integration S3->S4 Quantifies Impurities S5 ICH Q3A Threshold Check S4->S5 Regulatory Compliance

Self-validating GC-MS workflow for impurity profiling and compliance.

Batch-to-Batch Comparison Data

Using the validated GC-MS protocol, we compared two commercial batches of 1,4-Dichloro-2-fluoro-5-nitrobenzene sourced from different manufacturing routes. Supplier A utilizes a modern continuous-flow microreactor system, whereas Supplier B employs a traditional batch reactor.

Table 2: Impurity Profile Comparison of Commercial Batches (n=3, % w/w)
Impurity / ComponentSupplier A (Continuous Flow)Supplier B (Batch Reactor)ICH Q3A Threshold Status
1,4-Dichloro-2-fluoro-5-nitrobenzene 99.65% ± 0.02%98.10% ± 0.15%Target API Intermediate
Unreacted Starting Material 0.05%0.85%Exceeds Qualification (Supplier B)
3-Nitro Isomer Impurity 0.12%0.65%Requires Identification
Dinitro Byproduct < 0.01% (ND)0.25%Requires Qualification (Supplier B)
Unknown Impurities (Total) 0.18%0.15%Within Limits
Data Interpretation & Causality

Supplier A's continuous flow process exhibits superior thermal management and precise stoichiometric control. This drastically reduces the formation of the over-nitrated byproduct (Dinitro derivative) and the 3-nitro isomer. In contrast, the localized "hot spots" and prolonged mixing times typical of Supplier B's batch nitration drive secondary reactions. This results in a significantly higher impurity burden that would trigger mandatory toxicological qualification and potential rejection under ICH Q3A guidelines[2][3].

Conclusion

For drug development professionals, the selection of raw material suppliers cannot be based on nominal purity alone. As demonstrated, the specific impurity profile—driven by the underlying synthetic methodology—has profound regulatory and toxicological implications. Employing a self-validating GC-MS protocol ensures that these critical halogenated impurities are accurately quantified, safeguarding downstream synthesis yields and ensuring seamless compliance with global pharmacopeial standards.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Q3A(R2): Impurities in New Drug Substances. ICH Official Guidelines. URL:[Link]

  • Journal of Pharmaceutical and Biomedical Analysis. Determination of nitrobenzene potential genotoxic impurities with GC-MS. URL:[Link]

Sources

Validation

In-Depth Thermal Analysis (DSC/TGA) of 1,4-Dichloro-2-fluoro-5-nitrobenzene: A Comparative Guide for Process Safety and Scale-Up

Executive Summary For drug development professionals and chemical engineers, the scale-up of nucleophilic aromatic substitution (SNAr) reactions requires rigorous thermal hazard assessments. 1,4-Dichloro-2-fluoro-5-nitro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and chemical engineers, the scale-up of nucleophilic aromatic substitution (SNAr) reactions requires rigorous thermal hazard assessments. 1,4-Dichloro-2-fluoro-5-nitrobenzene (CAS 2624-66-0) is a highly versatile, electrophilic building block used extensively in pharmaceutical synthesis. However, like all polyhalogenated nitroaromatics, it possesses significant latent energy.

This guide objectively compares the thermal performance and stability of 1,4-dichloro-2-fluoro-5-nitrobenzene against its non-fluorinated analog, 1,4-dichloro-2-nitrobenzene (CAS 89-61-2) . By leveraging Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), we provide a self-validating experimental framework to accurately capture melting transitions, decomposition onset temperatures ( Tonset​ ), and exothermic enthalpies ( ΔHdec​ ) to ensure safe process scale-up.

Mechanistic Context: The Impact of Fluorine Substitution

To understand the thermal behavior of 1,4-dichloro-2-fluoro-5-nitrobenzene, it must be compared to a baseline alternative: 1,4-dichloro-2-nitrobenzene.

The introduction of a highly electronegative fluorine atom at the 5-position fundamentally alters both the physical and chemical properties of the molecule:

  • Crystal Lattice Disruption: The fluorine atom disrupts the molecular symmetry and packing efficiency of the crystal lattice. This results in a significant depression of the melting point, dropping from ~55 °C in the non-fluorinated analog down to ~37 °C.

  • Enhanced Electrophilicity: Fluorine's intense inductive effect withdraws electron density from the aromatic ring, drastically lowering the activation energy required for SNAr reactions.

  • Thermal Instability: Nitroaromatics are inherently energetic. Comprehensive DSC studies on nitro compounds demonstrate that they typically undergo violent exothermic decomposition above 250 °C, releasing massive amounts of energy (often >500 J/g) and toxic gases (NOx, HCl, HF)[1],[2].

G Base 1,4-Dichloro-2-nitrobenzene (MP: ~55 °C) F_Sub Fluorine Substitution (Position 5) Base->F_Sub Prod 1,4-Dichloro-2-fluoro-5-nitrobenzene (MP: ~37 °C) F_Sub->Prod Effect1 Disrupts Crystal Lattice (Lowers Melting Point) Prod->Effect1 Effect2 Increases Electrophilicity (Enhances SNAr Reactivity) Prod->Effect2

Mechanistic impact of fluorine substitution on thermal properties and reactivity.

Comparative Thermal Data

The following table summarizes the quantitative thermal properties of both compounds, illustrating how the structural modification impacts phase transitions and baseline safety metrics.

Property1,4-Dichloro-2-fluoro-5-nitrobenzene1,4-Dichloro-2-nitrobenzene (Alternative)
CAS Number 2624-66-089-61-2
Melting Point (DSC Endotherm) 36–37 °C53–57 °C[3]
Boiling Point N/A (Decomposes before boiling)266–269 °C[3]
Decomposition Onset ( Tonset​ ) ~280–300 °C[1]~300 °C[1]
Decomposition Enthalpy ( ΔHdec​ ) > 500 J/g (Highly Exothermic)[1]> 500 J/g[1]

*Note: Specific proprietary ΔHdec​ values vary by exact purity and heating rate, but comprehensive evaluations of nitroaromatics classify them universally as highly energetic materials exceeding the 500 J/g safety threshold[1].

Experimental Protocols: A Self-Validating Thermal Analysis System

To accurately measure the thermal hazards of halogenated nitrobenzenes, standard open-pan DSC is insufficient. As a Senior Application Scientist, I mandate the following self-validating protocols. Every step is designed with a specific causality to prevent data artifacts (such as endothermic evaporation masking exothermic decomposition).

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine precise melting point and capture the full exothermic decomposition energy ( ΔHdec​ ).

  • Calibration (Self-Validation): Run high-purity Indium (MP: 156.6 °C) and Zinc (MP: 419.5 °C) standards.

    • Causality: Ensures temperature and enthalpy accuracy across the entire expected thermal range of the nitroaromatic sample.

  • Sample Preparation: Weigh exactly 2.0–3.0 mg of the compound into a gold-plated, high-pressure crucible (rated to 400 bar) and seal it hermetically.

    • Causality: Halogenated nitrobenzenes generate massive gas volumes (NOx, HCl, HF) upon decomposition[2]. Standard aluminum pans will rupture, leading to endothermic vaporization that artificially lowers the recorded ΔHdec​ . High-pressure crucibles force the decomposition to occur in the condensed phase, capturing the true worst-case energy release.

  • Baseline Subtraction: Run an identical, empty sealed high-pressure crucible as a reference.

    • Causality: Eliminates instrument heat capacity artifacts, ensuring the integration of the exotherm is purely from the sample.

  • Thermal Program: Heat from 20 °C to 450 °C at a strict rate of 5 °C/min .

    • Causality: A slower heating rate minimizes thermal lag between the furnace and the sample, providing a more accurate (and conservatively lower) Tonset​ for safety calculations.

Protocol B: Thermogravimetric Analysis (TGA)

Objective: Profile mass loss to distinguish between physical volatilization and chemical decomposition.

  • Calibration (Self-Validation): Run a Calcium Oxalate Monohydrate standard.

    • Causality: Validates the microbalance accuracy across multiple distinct mass-loss steps.

  • Sample Preparation: Weigh 10.0 mg of the compound into an open alumina ( Al2​O3​ ) crucible .

    • Causality: Alumina is highly resistant to the corrosive hydrogen fluoride (HF) and hydrogen chloride (HCl) gases released during the thermal breakdown of this specific fluorinated molecule[2]. Platinum crucibles would be rapidly degraded.

  • Atmosphere Control: Purge the furnace with dry Nitrogen ( N2​ ) at 50 mL/min.

    • Causality: Prevents oxidative degradation from atmospheric oxygen, isolating the purely thermal decomposition pathway.

  • Thermal Program: Heat from 20 °C to 500 °C at 10 °C/min.

Process Safety & Scale-Up Implications

The data derived from the DSC/TGA workflows directly informs plant-scale safety.

Because 1,4-dichloro-2-fluoro-5-nitrobenzene exhibits a ΔHdec​ significantly greater than 500 J/g, it is classified as a highly energetic material[1]. According to standard chemical engineering safety heuristics (the "100 K Rule"), the maximum safe operating temperature for a reaction involving this intermediate should be at least 100 °C below the DSC Tonset​ [4].

If a process requires operating closer to the Tonset​ , the workflow must proceed to Accelerating Rate Calorimetry (ARC) to determine the Time to Maximum Rate under adiabatic conditions ( TMRad​ ).

G N1 Sample Prep (High-Pressure Crucible) N2 DSC Screening (Identify Tonset & ΔH) N1->N2 N3 TGA Analysis (Mass Loss Profile) N1->N3 N4 ARC Testing (Adiabatic Runaway) N2->N4 N3->N4 N5 Process Scale-Up (Define Safe Temp) N4->N5

Workflow for thermal hazard assessment of energetic nitroaromatic intermediates.

References

  • Title: Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: ICSC 1618 - 1,4-DICHLORO-2-NITROBENZENE Source: International Labour Organization (ILO) URL: [Link]

  • Title: ST-SG-AC.10-C.3-2018-78e.pdf (Thermal Stability and the 100 K Rule) Source: UNECE URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 1,4-Dichloro-2-fluoro-5-nitrobenzene for Laboratory Professionals

Understanding the Hazards: A Profile of Structurally Similar Compounds 1,4-Dichloro-2-fluoro-5-nitrobenzene belongs to the family of halogenated nitroaromatic compounds. These substances are generally recognized for thei...

Author: BenchChem Technical Support Team. Date: March 2026

Understanding the Hazards: A Profile of Structurally Similar Compounds

1,4-Dichloro-2-fluoro-5-nitrobenzene belongs to the family of halogenated nitroaromatic compounds. These substances are generally recognized for their potential toxicity and environmental hazards. To underscore the importance of cautious handling and disposal, the following table summarizes the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals classifications for related compounds. This data provides a strong indication of the potential hazards associated with 1,4-dichloro-2-fluoro-5-nitrobenzene.

CompoundGHS Hazard Statements
1-Chloro-4-nitrobenzeneToxic if swallowed, in contact with skin or if inhaled; Suspected of causing genetic defects; Suspected of causing cancer; May cause damage to organs through prolonged or repeated exposure; Toxic to aquatic life with long lasting effects.[1]
1-Iodo-4-nitrobenzeneHarmful if swallowed; Harmful in contact with skin; Causes skin irritation; Causes serious eye irritation; Harmful if inhaled; May cause respiratory irritation.[1]
2-Chloro-5-fluoronitrobenzeneCauses skin irritation; Causes serious eye irritation; May cause respiratory irritation; Harmful if swallowed, in contact with skin or if inhaled.[2]
1,2-Dichloro-4-nitrobenzeneHarmful if swallowed; May cause an allergic skin reaction; Causes serious eye irritation.

Given these potential hazards, it is imperative to treat 1,4-dichloro-2-fluoro-5-nitrobenzene as a hazardous waste and follow stringent disposal protocols.

Immediate Safety and Handling Precautions

Before beginning any work with 1,4-dichloro-2-fluoro-5-nitrobenzene, ensure that you are in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]

Personal Protective Equipment (PPE):

  • Gloves: Wear nitrile rubber gloves.[5] For tasks with a higher risk of splashing, consider double-gloving or using thicker, chemical-resistant gloves.[5]

  • Eye Protection: ANSI-approved chemical splash goggles are mandatory.[5] A face shield should be worn in addition to goggles when handling larger quantities.[6]

  • Lab Coat: A fully buttoned lab coat is required to protect from skin contact.[5]

  • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3][7]

Step-by-Step Disposal Protocol

The primary and most recommended method for the final disposal of halogenated nitroaromatic compounds is high-temperature incineration in a specialized hazardous waste facility.[1] This process effectively destroys the toxic organic components, converting them into less harmful substances. The following steps will guide you in preparing the waste for collection by your institution's Environmental Health and Safety (EHS) department.

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions and to facilitate compliant disposal.

  • Isolate Halogenated Waste: 1,4-dichloro-2-fluoro-5-nitrobenzene is a halogenated organic compound and must be collected in a dedicated waste container labeled "Halogenated Organic Waste".[1][8]

  • Avoid Mixing: Do not mix this waste with non-halogenated organic solvents, aqueous waste, strong bases, strong oxidants, or other incompatible chemicals.[1][6][9] Mixing can create additional hazards and complicate the disposal process.[1]

Step 2: Waste Container Selection and Labeling
  • Container Choice: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting cap.[1] Ensure the container is in good condition and compatible with the waste.[5]

  • Immediate Labeling: As soon as the first drop of waste enters the container, it must be labeled. The label should include:

    • The words "Hazardous Waste".[1]

    • The full chemical name: "1,4-Dichloro-2-fluoro-5-nitrobenzene".[1]

    • The approximate concentration and volume.[1]

    • The date of accumulation.[1]

    • Appropriate hazard pictograms (e.g., toxic, environmental hazard).[1]

Step 3: On-Site Accumulation and Storage
  • Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1] This area should be under the direct control of laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.[1]

  • Ventilation: Store the waste in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1]

  • Secure Closure: Keep the waste container tightly closed at all times, except when adding waste.[1][3]

Step 4: Arranging for Disposal
  • Contact EHS: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[1][10] Do not attempt to dispose of this chemical down the drain or in regular trash.[10]

Emergency Procedures: Spill and Exposure

In the event of a spill or exposure, immediate and appropriate action is crucial.

  • Spill Cleanup:

    • Evacuate the immediate area and alert your colleagues.

    • If the spill is small and you are trained to handle it, wear appropriate PPE.[5]

    • Contain the spill using an inert absorbent material like sand or vermiculite.[10]

    • Sweep up the absorbed material and place it in a suitable, labeled container for disposal as hazardous waste.[2]

    • Decontaminate the area with soap and water.[10]

    • For larger spills, evacuate the area and contact your institution's emergency response team.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and seek medical attention.[2][3] Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids, and seek medical attention.[2][3]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[2][3]

    • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2][3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 1,4-dichloro-2-fluoro-5-nitrobenzene.

DisposalWorkflow Disposal Workflow for 1,4-Dichloro-2-fluoro-5-nitrobenzene cluster_prep Preparation & Handling cluster_segregation Segregation & Collection cluster_storage Storage cluster_disposal Final Disposal A Identify Waste as 1,4-Dichloro-2-fluoro-5-nitrobenzene B Wear Appropriate PPE: Gloves, Goggles, Lab Coat A->B C Work in a Ventilated Area (Chemical Fume Hood) B->C D Select a Chemically Resistant, Labeled 'Halogenated Organic Waste' Container C->D E Collect Waste in the Designated Container D->E F Do NOT Mix with Non-Halogenated or Incompatible Waste E->F G Store in a Designated Satellite Accumulation Area (SAA) F->G H Use Secondary Containment G->H I Keep Container Tightly Closed H->I J Container Full or Disposal Needed? I->J J->I No K Contact Institutional EHS for Waste Pickup J->K Yes L EHS Manages High-Temperature Incineration K->L

Caption: Decision workflow for the safe disposal of 1,4-dichloro-2-fluoro-5-nitrobenzene.

References

  • Benchchem. (n.d.). Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals.
  • Thermo Fisher Scientific. (2025). 2-Chloro-5-fluoronitrobenzene Safety Data Sheet.
  • Sigma-Aldrich. (2023). 1,2-Dichloro-4-nitrobenzene Safety Data Sheet.
  • ChemicalBook. (2025). 2,4-Dichloro-5-fluoronitrobenzene Safety Data Sheet.
  • Fisher Scientific. (2013). 4-Chloro-2-fluoronitrobenzene, 98% Safety Data Sheet.
  • Thermo Fisher Scientific. (2010). 1,4-Difluoro-2-nitrobenzene Safety Data Sheet.
  • ChemScene. (2026). 1-Chloro-2-fluoro-3-nitrobenzene Safety Data Sheet.
  • Benchchem. (n.d.). Technical Support Center: Safe Handling and Storage of Nitro Compounds.
  • Washington State University. (n.d.). Halogenated Solvents.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Nitrobenzene.
  • INCHEM. (2021). ICSC 1618 - 1,4-DICHLORO-2-NITROBENZENE.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories.
  • INCHEM. (2021). ICSC 0255 - 1,3-DICHLORO-5-NITROBENZENE.

Sources

Handling

Personal protective equipment for handling 1,4-Dichloro-2-fluoro-5-nitrobenzene

Mechanistic Context: Why Specialized Handling is Required 1,4-Dichloro-2-fluoro-5-nitrobenzene (CAS: 2624-66-0) is a highly reactive halogenated aromatic compound[1]. In modern drug discovery, its unique substitution pat...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Context: Why Specialized Handling is Required

1,4-Dichloro-2-fluoro-5-nitrobenzene (CAS: 2624-66-0) is a highly reactive halogenated aromatic compound[1]. In modern drug discovery, its unique substitution pattern makes it a highly effective electrophile for Nucleophilic Aromatic Substitution (SNAr) reactions, frequently utilized in the synthesis of HER2 mutation inhibitors[2] and PGE2 receptor modulators[3].

However, the exact electronic properties that make it synthetically useful—a strongly electron-withdrawing nitro group combined with multiple halogen leaving groups—also dictate its severe toxicological profile[4].

Causality of Toxicity: When absorbed through the skin, inhaled, or ingested, nitroaromatics undergo rapid biotransformation mediated by hepatic CYP450 enzymes. The nitro group is reduced to highly reactive nitroso and hydroxylamine intermediates[5]. These metabolites oxidize the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), leading to methemoglobinemia —a critical condition where the blood loses its oxygen-carrying capacity, resulting in cyanosis and potential asphyxiation[6][7]. Furthermore, the compound can form electrophilic epoxides that covalently bind to tissue proteins, causing systemic toxicity and hepatotoxicity[5][7].

Quantitative Hazard Profile

Understanding the physicochemical properties of this compound is the first step in designing a self-validating safety protocol.

Table 1: Physicochemical Properties and Safety Implications

PropertyValueOperational Safety Implication
CAS Number 2624-66-0Primary identifier for SDS tracking and hazard communication[8].
Molecular Formula C₆H₂Cl₂FNO₂High halogen content dictates strict disposal as halogenated waste.
Melting Point ~37 °CCompound can melt upon contact with warm equipment or skin, drastically increasing dermal adherence and absorption rates[8].
Hazard Statements H302, H315, H319, H335Harmful if swallowed; causes severe skin, eye, and respiratory irritation[1].
LogP (Lipophilicity) ~3.56Highly lipophilic; rapidly permeates standard thin latex/nitrile gloves and biological membranes[8].

Personal Protective Equipment (PPE) Matrix

Because 1,4-Dichloro-2-fluoro-5-nitrobenzene is highly lipophilic and its toxicity is systemic, standard laboratory PPE is insufficient for concentrated handling.

Table 2: Required PPE and Mechanistic Justification

PPE CategorySpecificationMechanistic Justification
Hand Protection Double-gloving: Inner standard nitrile (4 mil), Outer Butyl rubber or Silver Shield laminate.Halogenated nitrobenzenes rapidly permeate thin nitrile. Butyl rubber provides a robust chemical barrier against non-polar organics[9][10].
Eye/Face Protection Tight-fitting chemical safety goggles AND a full face shield.Prevents vapor exposure to the ocular mucosa and protects against splash hazards during SNAr reactions in polar aprotic solvents[10].
Body Protection Flame-resistant (FR) lab coat with knit cuffs, plus a chemical-resistant Tyvek apron.Prevents the compound from settling on porous clothing. Knit cuffs prevent wrist exposure between the glove and sleeve[9].
Respiratory Handled exclusively inside a certified chemical fume hood.Prevents inhalation of dust or vapors. If a spill occurs outside a hood, a NIOSH-approved respirator with organic vapor (OV) cartridges is mandatory[10].

Operational Plan: Step-by-Step Handling and Reaction Protocol

To ensure a self-validating safety system, researchers must follow this operational sequence when setting up an SNAr reaction using 1,4-Dichloro-2-fluoro-5-nitrobenzene.

Phase 1: Pre-Operation Setup

  • Ventilation Verification: Verify the fume hood face velocity is between 0.4 and 0.6 m/s (80–120 fpm). Do not proceed if the flow alarm is active[9].

  • Solvent Segregation: Ensure incompatible materials, particularly strong reducing agents (e.g., sodium borohydride) and alkali metals, are removed from the workspace. Mixing these can trigger an uncontrolled, highly exothermic reduction of the nitro group[11].

Phase 2: Weighing and Transfer

  • Temperature Control: Because the compound melts at ~37 °C[8], pre-chill spatulas and weigh boats. This prevents the solid from liquefying via ambient heat or friction and adhering stubbornly to surfaces.

  • Static Mitigation: Use anti-static guns or grounded spatulas to prevent aerosolization of the fine powder during transfer[10].

  • Transfer: Weigh the required mass entirely inside the fume hood. Cap the source bottle immediately to minimize vapor release.

Phase 3: Reaction Execution (SNAr)

  • Solvent Addition: When dissolving the compound in polar aprotic solvents (like DMSO or DMF) for SNAr[4], be aware that these solvents act as potent dermal penetration enhancers. A splash of this solution on the skin will deliver the toxicant directly into the bloodstream.

  • Thermal Control: Equip the reaction flask with a reflux condenser and a secondary containment spill tray. Monitor the temperature closely, as SNAr reactions involving nitroaromatics can be highly exothermic[2].

Phase 4: Decontamination

  • Surface Cleaning: Wipe down the balance and hood surfaces with a solvent-dampened cloth (e.g., ethanol), followed immediately by soap and water.

  • PPE Doffing: Remove outer gloves using the "beak method" to avoid touching the contaminated exterior. Dispose of outer gloves in the solid hazardous waste bin immediately[10].

Chemical Spill Response and Containment Workflow

A prompt, systematic response is critical to mitigate the severe exposure risks associated with halogenated nitrobenzenes.

SpillResponse Start Spill Detected: 1,4-Dichloro-2-fluoro-5-nitrobenzene Assess Assess Spill Severity (Volume & Location) Start->Assess Minor Minor Spill (< 50g, inside fume hood) Assess->Minor Low Exposure Risk Major Major Spill (> 50g or outside hood) Assess->Major High Exposure Risk PPE Verify Maximum PPE (Double Nitrile/Butyl, Respirator) Minor->PPE Evacuate Evacuate Area & Isolate Ventilation Major->Evacuate Report File Incident Report & Medical Monitoring Evacuate->Report Post-HazMat Clearance Contain Contain Spill (Diatomaceous Earth/Sand) PPE->Contain Decontaminate Decontaminate Surfaces (Soap & Water / Ethanol) Contain->Decontaminate Dispose Dispose as Hazardous Halogenated Waste Decontaminate->Dispose Dispose->Report

Workflow for assessing and mitigating 1,4-Dichloro-2-fluoro-5-nitrobenzene spills.

Step-by-Step Spill Mitigation:

  • Containment: For minor spills inside the hood, immediately cover the solid or liquid with a liquid-binding material such as diatomaceous earth, sand, or a universal absorbent pad[9]. Do not use combustible materials like paper towels for large quantities.

  • Collection: Use a non-sparking, electrically protected vacuum or wet-brush technique to collect the absorbent material[10]. Place it into a compatible, sealable high-density polyethylene (HDPE) container.

  • Ventilation: Leave the fume hood running at maximum exhaust to clear residual vapors. Do not attempt to clean major spills (>50g or outside the hood) without HazMat intervention[9].

Waste Disposal and Decontamination Plan

Improper disposal of 1,4-Dichloro-2-fluoro-5-nitrobenzene poses severe environmental and facility risks.

  • Waste Classification: The compound must be strictly classified as Halogenated Organic Waste .

  • Segregation: Never mix this waste with aqueous acids, bases, or reducing agents. Keep the waste container tightly closed and stored in a cool, dry, well-ventilated secondary containment area[11].

  • Final Destruction: The standard protocol for this combustible, halogenated material is destruction via a licensed chemical incinerator equipped with an afterburner and an alkaline scrubber. The scrubber is mandatory to neutralize corrosive hydrogen chloride and hydrogen fluoride gases generated during combustion[10].

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Dichloro-2-fluoro-5-nitrobenzene
Reactant of Route 2
Reactant of Route 2
1,4-Dichloro-2-fluoro-5-nitrobenzene
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